molecular formula C5H11ClN2 B1592447 Cyclobutanecarboximidamide hydrochloride CAS No. 71690-89-6

Cyclobutanecarboximidamide hydrochloride

Cat. No.: B1592447
CAS No.: 71690-89-6
M. Wt: 134.61 g/mol
InChI Key: JTEUMXCIBFVEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboximidamide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2 and its molecular weight is 134.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEUMXCIBFVEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608513
Record name Cyclobutanecarboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71690-89-6
Record name Cyclobutanecarboximidamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71690-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboximidamide hydrochloride, a notable member of the cycloalkane carboximidamide family, presents a unique structural motif of interest in medicinal chemistry and drug development. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous for molecular recognition by biological targets. As the hydrochloride salt, its physicochemical properties, particularly solubility and stability, are significantly altered relative to the free base, impacting its suitability for pharmaceutical formulation and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the accurate characterization and handling of this compound. The following sections detail its chemical identity, fundamental physical characteristics, and spectroscopic signature, underpinned by robust experimental protocols and theoretical insights.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a compound is paramount for its application in research and development. These properties dictate its behavior in various experimental and physiological environments.

Core Chemical Identity
  • Chemical Name: this compound

  • Synonyms: Cyclobutanecarboxamidine hydrochloride

  • CAS Number: 71690-89-6[1][2]

  • Molecular Formula: C₅H₁₁ClN₂[1][2]

  • Molecular Weight: 134.61 g/mol [1][2]

Chemical Structure:

Caption: 2D structure of this compound.

Summary of Physical Properties
PropertyValueSource
Appearance White solid[1]
Melting Point ca. 160°C[1]
Hygroscopicity Hygroscopic[1]

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is contingent on the use of standardized and appropriate experimental protocols. Given the hygroscopic nature of this compound, special consideration must be given to sample handling to prevent moisture uptake, which can significantly affect measurements.[2][3]

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Due to the hygroscopic nature of the compound, all sample manipulations should be performed in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Finely powder a small amount of the white solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed by tapping the sealed end of the capillary on a hard surface.

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-20°C per minute until the temperature is approximately 20°C below the expected melting point (ca. 140°C).

    • Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point.[4][5][6][7][8]

G cluster_prep Sample Preparation (Low Humidity) cluster_measurement Melting Point Apparatus Powder Powder Sample Load Load Capillary (2-3 mm) Powder->Load Pack Pack Sample Load->Pack Insert Insert Capillary Pack->Insert RapidHeat Rapid Heat to ~140°C Insert->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe and Record Range SlowHeat->Observe

Caption: Workflow for melting point determination.

Solubility Assessment

A quantitative understanding of solubility is crucial for developing formulations and designing in vitro and in vivo experiments. The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

  • Solvent Selection: Prepare a panel of relevant aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.[9][10][11][12][13][14]

G Start Add Excess Solid to Solvent Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Analyze Quantify Supernatant (HPLC/MS) Separate->Analyze Report Calculate Solubility (mg/mL) Analyze->Report

Caption: Shake-flask method for solubility determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

Predicted ¹H NMR Spectrum (in D₂O):

  • Protons on the cyclobutane ring: The proton environment of the cyclobutane ring is expected to be complex due to restricted rotation and spin-spin coupling.

    • CH proton (adjacent to the imidamide group): This proton would likely appear as a multiplet in the downfield region (δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the adjacent functional group.

    • CH₂ protons: The methylene protons on the cyclobutane ring would likely appear as complex multiplets in the range of δ 1.8-2.5 ppm.

  • N-H protons: In a protic solvent like D₂O, the acidic protons of the amidinium group (–C(=NH₂)⁺NH₂) would exchange with deuterium and therefore may not be observed, or would appear as a broad signal.

Predicted ¹³C NMR Spectrum (in D₂O):

  • Imidamide carbon (C=N): This carbon would be the most downfield signal, expected in the range of δ 165-175 ppm.

  • Cyclobutane carbons:

    • CH carbon (adjacent to the imidamide group): Expected around δ 35-45 ppm.

    • CH₂ carbons: Expected in the range of δ 15-30 ppm.

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the NMR spectrum on a calibrated spectrometer.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

  • N-H stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in the protonated amidinium group (R-C(=NH₂)⁺NH₂).[17]

  • C=N stretching: A strong absorption band is anticipated around 1650-1600 cm⁻¹ corresponding to the C=N stretching of the imidamide functional group.

  • C-H stretching (cyclobutane): Absorptions in the range of 3000-2850 cm⁻¹ are expected for the C-H stretching vibrations of the cyclobutane ring.

  • N-H bending: Bending vibrations for the N-H bonds are expected in the region of 1600-1500 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of a compound.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode):

  • Molecular Ion Peak: The primary ion observed would be the protonated free base [M+H]⁺, where M is the free base Cyclobutanecarboximidamide (C₅H₁₀N₂). The expected m/z for this ion would be approximately 100.0997 (calculated for [C₅H₁₁N₂]⁺).

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Analysis: Acquire the mass spectrum, focusing on the expected m/z range for the molecular ion.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The hygroscopic nature of this compound necessitates careful handling to ensure the acquisition of accurate and reproducible data. While experimental spectroscopic data is not widely available, the predicted spectral characteristics offer a solid foundation for structural confirmation. As a compound of interest in the synthesis of novel therapeutic agents, a thorough understanding of its physicochemical properties is the cornerstone of successful research and development endeavors.

References

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • 3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

  • 3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

  • 3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

Sources

Cyclobutanecarboximidamide Hydrochloride: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and medicinal chemistry applications of Cyclobutanecarboximidamide hydrochloride .

Executive Summary

This compound (CAS: 71690-89-6) is a specialized aliphatic amidine building block used extensively in drug discovery. As a structural bioisostere of guanidine and a conformational restrictor, it plays a critical role in the design of serine protease inhibitors and peptidomimetics. Its unique cyclobutane ring offers a distinct steric profile—bridging the gap between the rigid, planar cyclopropane and the flexible cyclohexane—allowing for precise tuning of ligand-protein interactions in the S1 binding pockets of enzymes like Thrombin, Factor Xa, and C1s.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a four-membered cyclobutane ring attached to a carboximidamide (amidine) functional group. In its hydrochloride salt form, the amidine nitrogen is protonated, delocalizing the positive charge across the N-C-N triad. This provides a highly polar, basic anchor point capable of forming bidentate hydrogen bonds with aspartate or glutamate residues in protein active sites.

Key Structural Features:

  • Cyclobutane Ring: Exists in a "puckered" or "butterfly" conformation to relieve torsional strain, providing a specific spatial volume that differs from planar aromatics.

  • Amidine Group: A strong base (pKa ~11–12) that mimics the arginine side chain but with reduced molecular weight and steric bulk.

Physicochemical Data Table
PropertyValue
IUPAC Name This compound
CAS Number 71690-89-6
Molecular Formula

Molecular Weight 134.61 g/mol
Melting Point ~160 °C (Decomposes)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
Acidity (pKa) ~11.5 (Amidine conjugate acid)
H-Bond Donors 4 (Amidine protons)
H-Bond Acceptors 0 (in salt form)
Structural Visualization

The following diagram illustrates the connectivity and the salt formation responsible for the compound's stability.

MolecularStructure Cyclobutane Cyclobutane Ring (C4H7-) CarbonylC C Cyclobutane->CarbonylC Linker NH =NH CarbonylC->NH Double Bond NH2 -NH2 CarbonylC->NH2 Single Bond HCl • HCl NH->HCl Ionic Interaction

Figure 1: Connectivity diagram of Cyclobutanecarboximidamide HCl showing the core ring and amidine salt complex.

Synthetic Methodology

The synthesis of this compound typically follows the Pinner Reaction pathway. This classical method converts a nitrile to an amidine via an intermediate imidate ester (Pinner salt), ensuring high purity and preventing hydrolysis to the amide.

Synthesis Workflow

Synthesispathway Start Cyclobutanecarbonitrile (Starting Material) Reagent1 Step 1: HCl (gas) + Ethanol (0°C to RT, Anhydrous) Start->Reagent1 Intermediate Ethyl cyclobutanecarboximidate • HCl (Pinner Salt Intermediate) Reagent1->Intermediate Pinner Reaction Reagent2 Step 2: Ammonia (NH3) in Ethanol (RT, 12-24h) Intermediate->Reagent2 Product Cyclobutanecarboximidamide • HCl (Final Product) Reagent2->Product Ammonolysis

Figure 2: Step-wise synthesis via the Pinner reaction pathway.

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood using anhydrous solvents to prevent hydrolysis.

Step 1: Formation of the Imidate Ester (Pinner Salt)

  • Charge: Dissolve Cyclobutanecarbonitrile (1.0 eq) in anhydrous ethanol (5–10 volumes).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution until saturation (approx. 30–60 mins). Alternatively, use 4M HCl in dioxane.

  • Reaction: Seal the vessel and stir at room temperature for 16–24 hours.

  • Workup: Concentrate the solution in vacuo to remove excess HCl and solvent. The residue is the ethyl cyclobutanecarboximidate hydrochloride intermediate. Do not expose to moisture.

Step 2: Ammonolysis to Amidine

  • Solvation: Re-dissolve the crude imidate intermediate in anhydrous ethanol.

  • Amination: Add a solution of ammonia in ethanol (7M, excess, ~3–5 eq) or bubble dry

    
     gas at 0°C.
    
  • Reaction: Stir at room temperature for 12–24 hours. The mixture may become cloudy as ammonium chloride precipitates (side product) or the product crystallizes.

  • Purification:

    • Filter off any inorganic ammonium chloride if present.

    • Concentrate the filtrate to dryness.

    • Recrystallization: Recrystallize the crude solid from an Ethanol/Ether mixture or Isopropanol to yield pure this compound as white crystals.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

Cyclobutanecarboximidamide is a critical bioisostere for the guanidine group found in Arginine.

  • Basicity Modulation: While guanidines have a pKa ~13.6, amidines have a pKa ~11.5. This slight reduction can improve oral bioavailability and membrane permeability while maintaining the positive charge necessary for electrostatic interactions.

  • Steric Constraint: The cyclobutane ring locks the vector of the amidine group more rigidly than a flexible alkyl chain (e.g., propyl) but allows for a "puckered" adaptation that planar phenyl rings cannot achieve.

Serine Protease Inhibition

This scaffold is extensively used to target the S1 pocket of trypsin-like serine proteases.

  • Mechanism: The S1 pocket contains a conserved Aspartate residue (Asp189 in trypsin). The amidine group forms a salt bridge with this Aspartate.

  • Selectivity: The cyclobutane moiety fills the hydrophobic S1 cleft. By modifying the cyclobutane (e.g., 3-substitution), chemists can tune selectivity between homologous proteases like Thrombin , Factor Xa , and C1s (complement pathway).

Case Study Relevance: Research into C1s inhibitors for autoimmune diseases has utilized carboximidamide derivatives to competitively inhibit the cleavage of C4 and C2, thereby dampening the classical complement pathway [1]. Similarly, Factor Xa inhibitors often employ amidine-like surrogates to prevent blood coagulation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~8.5–9.5 ppm (Broad s, 4H): Exchangeable amidine protons (
      
      
      
      ,
      
      
      ).
    • 
       ~3.1–3.3 ppm (m, 1H): Methine proton attached to the amidine.
      
    • 
       ~1.8–2.4 ppm (m, 6H): Cyclobutane methylene protons (complex multiplets due to puckering).
      
  • FT-IR (KBr):

    • Strong bands at 1650–1690

      
       (
      
      
      
      stretch).
    • Broad bands at 3000–3300

      
       (
      
      
      
      stretch).
  • Mass Spectrometry (ESI+):

    • m/z = 99.1

      
       (Free base mass + 1).
      

Safety and Handling (GHS)

Signal Word: Warning

H-CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocols:

  • Store under inert atmosphere (Argon/Nitrogen); the compound is hygroscopic.

  • Wear nitrile gloves and safety goggles.

  • Avoid inhalation of dust; use in a well-ventilated fume hood.

References

  • Inhibition of the C1s Protease and the Classical Complement Pathway. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: C1s inhibitor carboximidamide)

  • PubChem Compound Summary: Cyclopropanecarboximidamide (Analog Reference). National Library of Medicine. Available at: [Link]

  • Pinner Synthesis of Amidines.Organic Chemistry Portal.

Discovery and history of Cyclobutanecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of the Cyclobutane Carboximidamide Scaffold

The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable structural motif in modern medicinal chemistry.[6][7][8] Its incorporation into drug candidates is a deliberate strategy to modulate physicochemical and pharmacological properties. The unique puckered three-dimensional structure of cyclobutane offers a distinct advantage over more traditional, planar moieties.[6][9]

The strained nature of the four-membered ring results in unique conformational and electronic properties, including longer C-C bonds and increased p-character.[6][7] These characteristics can be leveraged to enhance a molecule's drug-like properties in several ways.

Table 1: Advantages of Incorporating a Cyclobutane Ring in Drug Candidates

Property EnhancedMechanistic RationaleReference(s)
Metabolic Stability The rigid cyclobutane scaffold can block access to metabolically labile sites for cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[8][9]
Potency and Selectivity The defined three-dimensional geometry of the cyclobutane ring can orient pharmacophoric groups in a precise manner to optimize interactions with biological targets and fill hydrophobic pockets.[6][9]
Conformational Restriction By reducing the number of rotatable bonds, the cyclobutane moiety decreases the entropic penalty upon binding to a target, which can lead to improved binding affinity.[6][7][10]
Bioisosterism Cyclobutane can serve as a non-planar bioisostere for other groups, such as gem-dimethyl groups, flexible alkyl chains, or even aromatic rings, to improve physicochemical properties like solubility.[6][11][12]
Improved Solubility The three-dimensional nature of the cyclobutane ring can disrupt crystal lattice packing, which may lead to improved aqueous solubility.[8][12]

Synthesis of Cyclobutanecarboximidamide Hydrochloride: Plausible Synthetic Routes

While a specific documented synthesis for this compound is not detailed in the surveyed literature, its structure lends itself to well-established synthetic methodologies for the formation of amidines. Two primary and robust strategies are presented below.

Synthetic Route 1: From Cyclobutanecarboxamide via an Imidoyl Chloride Intermediate

This common and effective method for preparing amidines involves the conversion of a corresponding amide into a reactive imidoyl chloride, which is then treated with ammonia.[13][14]

cluster_0 Step 1: Imidoyl Chloride Formation cluster_1 Step 2: Amination and Salt Formation A Cyclobutanecarboxamide reagent1 + SOCl₂ or (COCl)₂ A->reagent1 B Cyclobutanecarboximidoyl chloride C Cyclobutanecarboximidamide B->C Ammonia reagent1->B reagent2 + 1. NH₃ + 2. HCl C->reagent2 D Cyclobutanecarboximidamide hydrochloride reagent2->D

Caption: Workflow for the synthesis of this compound from Cyclobutanecarboxamide.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Cyclobutanecarboximidoyl chloride

  • To a stirred solution of cyclobutanecarboxamide (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS. The formation of gaseous byproducts (SO₂ and HCl with thionyl chloride) drives the reaction to completion.[14]

  • After completion, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude imidoyl chloride. This intermediate is typically highly reactive and moisture-sensitive and is often used immediately in the next step without further purification.[13]

Step 2: Synthesis of this compound

  • Dissolve the crude cyclobutanecarboximidoyl chloride in an anhydrous solvent like diethyl ether or THF.

  • Bubble anhydrous ammonia gas through the solution at 0 °C, or add a solution of ammonia in an anhydrous solvent (e.g., ammonia in methanol or dioxane) dropwise. This will result in the formation of the free amidine and ammonium chloride as a byproduct.

  • After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

  • To the filtrate, add a solution of anhydrous hydrogen chloride (e.g., HCl in diethyl ether or dioxane) to precipitate the desired this compound salt.

  • Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Synthetic Route 2: The Pinner Reaction from Cyclobutanecarbonitrile

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to the corresponding amidines.[15][16][17] This reaction proceeds via an acid-catalyzed nucleophilic addition of an alcohol to the nitrile, forming a Pinner salt (an imidate hydrochloride).

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A Cyclobutanecarbonitrile reagent1 + Anhydrous EtOH + Anhydrous HCl (gas) A->reagent1 B Ethyl cyclobutanecarboximidate hydrochloride (Pinner Salt) reagent2 + NH₃ in EtOH B->reagent2 reagent1->B C Cyclobutanecarboximidamide hydrochloride reagent2->C

Caption: Pinner reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl cyclobutanecarboximidate hydrochloride (Pinner Salt)

  • Dissolve cyclobutanecarbonitrile (1.0 eq) in a large excess of anhydrous ethanol at 0 °C.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 10 °C. The reaction must be kept anhydrous to prevent hydrolysis of the intermediate to an ester.[15][18]

  • Continue the addition of HCl until the nitrile is fully saturated. The Pinner salt will often precipitate from the reaction mixture.

  • Allow the mixture to stand at a low temperature (e.g., 0-5 °C) for several hours to overnight to ensure complete reaction.

  • Collect the precipitated Pinner salt by filtration, wash with cold anhydrous ether, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the freshly prepared Pinner salt in anhydrous ethanol.

  • Add a solution of anhydrous ammonia in ethanol (ammonolysis) to the suspension and stir at room temperature.

  • The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride.

  • Once the reaction is complete, the desired this compound can be isolated by filtration and purified by recrystallization.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 71690-89-6[2][3]
Molecular Formula C₅H₁₁ClN₂[3]
Molecular Weight 134.61 g/mol [2][3]
Appearance White solid[2]
Melting Point ~160 °C (decomposes)[2][3]
Storage Temperature Room Temperature, under inert atmosphere[2]
Sensitivity Hygroscopic[2]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Resonances corresponding to the cyclobutane ring protons would be expected in the aliphatic region. The protons of the amidinium group (-C(=NH₂)NH₂) would likely appear as a broad singlet at a downfield chemical shift due to proton exchange and the electron-withdrawing nature of the group.

  • ¹³C NMR: Signals for the cyclobutane carbons would be observed, along with a characteristic downfield signal for the quaternary carbon of the amidinium group.

  • IR Spectroscopy: A strong C=N stretching vibration would be expected in the region of 1650-1680 cm⁻¹. N-H stretching vibrations would also be prominent.

Applications and Future Perspectives

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery. The amidine functional group is a common feature in many biologically active compounds, acting as a bioisostere for ureas and thioureas, and participating in key hydrogen bonding interactions with protein targets.

The combination of the conformationally rigid cyclobutane scaffold with the versatile amidine functional group makes this compound an attractive starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and metabolic disorders. As the principles of rational drug design continue to evolve, the use of unique and sterically defined building blocks like this compound is expected to grow, enabling the exploration of novel chemical space and the creation of next-generation medicines with improved efficacy and safety profiles.[19][20]

References

  • [Reference to a general patent or chemical database citing the compound, if available]
  • Imidoyl chloride - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.
  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved February 10, 2026, from [Link]

  • Garcı́a-Álvarez, R., et al. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts.
  • van der Kolk, M. R., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved February 10, 2026, from [Link]

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Organic Chemistry Portal. (n.d.). Synthesis of imino ethers (imidates). Retrieved February 10, 2026, from [Link]

  • Dembitsky, V. M., & Hanuš, L. O. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(3), 642.
  • U.S. Patent No. 6,204,385. (2001). Process for preparing amidines.
  • Pinner reaction - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Nakajima, N., & Ubukata, M. (n.d.). Imidoyl halides, in which amide groups are activated by halogenation, are of interest because of their high reactivity.
  • Grdinić, M., & Hahn, V. (1962). Chemistry of Imidoyl and Amide Chlorides. II.1 On the Preparation and Properties of the N-Mono. Journal of Organic Chemistry, 30(7), 2381-2384.
  • Dembitsky, V. M., & Hanuš, L. O. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • [Citation for catalytic reduction of amides, if applicable]
  • [Citation for Chemistry of Imidoyl and Amide Chlorides, if applicable]
  • Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • [Citation
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 10, 2026, from [Link]

  • Fiveable. (n.d.). Imidoyl Chloride Definition. Retrieved February 10, 2026, from [Link]

  • [Citation for cyclization str
  • Tasse, R., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality... Journal of Medicinal Chemistry.
  • [Citation for YouTube video on Imidoyl Chlorides, if applicable]
  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved February 10, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 10, 2026, from [Link]

Sources

The Cyclobutanecarboximidamide Scaffold: A Strategic Anchor for Serine Protease and Metabolic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced strategic whitepaper for drug discovery professionals. It treats Cyclobutanecarboximidamide hydrochloride not merely as a reagent, but as a high-value pharmacophore (a rigidified arginine mimetic) critical for Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Pharmacophore Advantage

This compound represents a specialized class of Arginine Mimetics . In medicinal chemistry, the amidine group (


) is the classic "anchor" for enzymes with acidic binding pockets (e.g., Aspartate-rich S1 pockets).

However, traditional aromatic amidines (like benzamidine) suffer from planarity and metabolic liability (rapid oxidation). The cyclobutane core of this scaffold offers two critical advantages:

  • Conformational Control: It introduces "pucker" and rigidity, directing the amidine vector into a precise 3D orientation that planar rings cannot achieve.

  • Metabolic Shielding: It replaces the electron-rich aromatic ring, reducing susceptibility to Cytochrome P450-mediated hydroxylation.

This guide details the application of this scaffold against its two primary therapeutic target classes: Serine Proteases (Anticoagulation) and DGAT2 (Metabolic Disease).

Primary Therapeutic Targets: Serine Proteases (Factor Xa & Thrombin)

The most validated application of cyclobutanecarboximidamide is in the design of direct oral anticoagulants (DOACs).

Mechanism of Action: The S1 Pocket Interaction

Serine proteases like Factor Xa (FXa) and Thrombin (FIIa) cleave peptide bonds adjacent to basic residues (Arg/Lys). Their active sites contain a deep, narrow pocket (S1) with a negatively charged Aspartate residue (Asp189 in Trypsin/FXa) at the bottom.

  • The Interaction: The amidine group of cyclobutanecarboximidamide forms a bidentate salt bridge with the carboxylate of Asp189.

  • The Selectivity Filter: The cyclobutane ring fits into the hydrophobic cleft leading to the S1 pocket. By modifying the substituents on the cyclobutane ring, researchers can tune selectivity for FXa (smaller, more restrictive S1) versus Thrombin.

Visualization: The Coagulation Cascade Target Map

The following diagram illustrates where this scaffold intervenes in the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (PRIMARY TARGET) FX->FXa Activation Thrombin Thrombin (FIIa) (SECONDARY TARGET) FXa->Thrombin Converts Prothrombin Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Inhibitor Cyclobutane-Amidine Scaffold Inhibitor->FXa High Affinity Binding (S1 Pocket) Inhibitor->Thrombin Competitive Inhibition

Figure 1: Intervention points of Cyclobutanecarboximidamide-based inhibitors in the coagulation cascade.

Emerging Target: DGAT2 (Metabolic Disease)

Recent patent literature (e.g., WO2013150416A1) identifies this scaffold as a key building block for Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors.

  • Pathology: DGAT2 catalyzes the final step in triglyceride synthesis. Overactivity is linked to Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes.

  • Role of Scaffold: The cyclobutanecarboximidamide moiety is used to synthesize pyrimidine derivatives that inhibit DGAT2. The rigid cyclobutane ring likely occupies a hydrophobic tunnel in the enzyme, while the amidine (often cyclized into a heterocycle in the final drug) engages polar residues.

Experimental Protocols

As a Senior Scientist, you must validate the activity of this fragment before lead optimization.

Synthesis of the "Warhead" (Pinner Reaction)

Note: This protocol converts the nitrile precursor to the amidine hydrochloride.

  • Reagents: Cyclobutanecarbonitrile, Anhydrous HCl gas, Anhydrous Methanol, Ammonia (methanolic).[1]

  • Imidate Formation: Dissolve nitrile in MeOH/Et2O. Bubble dry HCl gas at 0°C for 2 hours. Stir at 4°C overnight to precipitate the imidate ester hydrochloride.

  • Amidine Conversion: Resuspend the imidate ester in anhydrous MeOH. Add excess methanolic ammonia (7N) at 0°C. Stir at Room Temperature (RT) for 16 hours.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Ether to yield Cyclobutanecarboximidamide HCl .

Biological Validation: Chromogenic Factor Xa Assay

This assay determines the inhibition constant (


) of your scaffold.

Materials:

  • Human Factor Xa (Enzyme).

  • Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow: | Step | Action | Critical Parameter | | :--- | :--- | :--- | | 1 | Incubation | Mix 20 µL of Inhibitor (Cyclobutane scaffold) + 20 µL Factor Xa (1 nM final). Incubate 15 min at 37°C. | Equilibrium binding is essential. | | 2 | Initiation | Add 20 µL Substrate S-2765 (100 µM final). | Substrate conc. must be near


. |
| 3  | Detection  | Measure Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 min. | Linear range of velocity. |
| 4  | Analysis  | Plot 

vs. [Inhibitor]. Fit to Morrison equation for tight-binding inhibitors. | Calculate

and

. |

Strategic Workflow: From Fragment to Lead

The following Graphviz diagram outlines the logic flow for utilizing this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

FBDD_Workflow Fragment Cyclobutanecarboximidamide (Fragment) Screen Fragment Screening (SPR / NMR) Fragment->Screen Library Entry Hit Valid Hit (mM Affinity) Screen->Hit Binding Confirmed Grow Fragment Growing (Add Hydrophobic Groups) Hit->Grow Structure-Based Design Selectivity Selectivity Check (FXa vs Thrombin) Grow->Selectivity Lead Lead Compound (nM Affinity) Selectivity->Grow Low Selectivity (Modify Cyclobutane) Selectivity->Lead High Selectivity

Figure 2: FBDD workflow for optimizing the cyclobutane-amidine fragment into a potent lead.

References

  • Vertex Pharmaceuticals. (2013). Diacylglycerol acyltransferase 2 inhibitors. Patent WO2013150416A1. Link

  • Quan, M. L., et al. (1999). Design and synthesis of potent and selective factor Xa inhibitors. Journal of Medicinal Chemistry. Link

  • Reuben, B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Link

  • Meyer, E., et al. (2019).[2] Fragment-Based Discovery of an Apolipoprotein E4 (apoE4) Stabilizer. Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the Solubility and Stability Characterization of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical characterization of Cyclobutanecarboximidamide Hydrochloride, a novel active pharmaceutical ingredient (API). Given the limited publicly available data on this specific molecule, this document serves as both a technical guide and a strategic workflow for researchers, scientists, and drug development professionals. We will proceed from foundational principles to detailed experimental protocols, emphasizing the causality behind each step to ensure robust and regulatory-compliant data generation.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. For an ionizable molecule like this compound, solubility and stability are not mere data points; they are the cornerstones that dictate bioavailability, formulation strategy, storage conditions, and ultimately, therapeutic efficacy and safety. This guide outlines the essential studies required to build a comprehensive profile for this compound, in alignment with the standards set by the International Council for Harmonisation (ICH).

Section 1: Solubility Characterization - Beyond a Single Number

Solubility dictates the rate and extent to which an API can dissolve in a physiological medium, a prerequisite for absorption. For an ionizable compound, this property is intimately linked to pH. A comprehensive understanding begins with determining its equilibrium solubility and pH-dependent profile.

The "Gold Standard": Equilibrium Solubility Determination

The shake-flask method remains the definitive technique for determining thermodynamic equilibrium solubility.[1][2] Its elegance lies in its directness: allowing a saturated solution to reach equilibrium in the presence of excess solid. This ensures the measured concentration represents the true solubility of the most stable solid form under the specified conditions.[3]

  • Preparation: Add an excess amount of this compound to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and purified water. The excess solid is critical to ensure equilibrium is reached and maintained.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to ensure the concentration in the liquid phase has reached a plateau.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the liquid from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Solid Phase Analysis: Recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) to confirm if any polymorphic or solvate transformation has occurred during the experiment.[4]

The pH-Solubility Profile: A Critical Dependency

As a hydrochloride salt of a weak base, the solubility of this compound is expected to be highly dependent on pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, where solubility increases in acidic media due to the formation of the more soluble protonated species.[5][6] Deviations from this ideal behavior can suggest phenomena like self-aggregation or drug-buffer complexation.[5][6][7]

Caption: Workflow for determining the pH-solubility profile.

Data Presentation: Clarity and Comparability

Summarizing solubility data in a structured table is essential for clear communication and interpretation.

Solvent/Buffer (pH)Temperature (°C)Equilibrium Solubility (mg/mL)Solid Form Post-Study (XRPD)
0.1 N HCl (pH 1.2)37Datae.g., Form I (no change)
Acetate Buffer (pH 4.5)37Datae.g., Form I (no change)
Phosphate Buffer (pH 6.8)37Datae.g., Form I (no change)
Purified Water37Datae.g., Form I (no change)

Section 2: Stability Assessment - Ensuring Quality Over Time

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] The process begins with forced degradation to understand potential liabilities and culminates in formal stability studies under ICH-prescribed conditions.[8][10]

Forced Degradation (Stress Testing): Probing for Weaknesses

The primary objectives of forced degradation are to identify likely degradation products, elucidate degradation pathways, and, crucially, to demonstrate the specificity of the analytical method—proving it is "stability-indicating."[11][12][13] A stability-indicating assay method (SIAM) is one that can accurately quantify the API in the presence of its degradants, impurities, and excipients.[14][15]

  • Acid/Base Hydrolysis:

    • Conditions: Treat solutions of the API with 0.1 N HCl and 0.1 N NaOH. Heat reflux at ~60-80°C for several hours.

    • Causality: The amidine functional group is susceptible to hydrolysis. Under acidic conditions, this typically yields the corresponding carboxylic acid and ammonium salt.[16][17][18] Alkaline conditions would yield the carboxylate salt and ammonia.[18] The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent molecule.[11]

  • Oxidative Degradation:

    • Conditions: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Causality: This tests for susceptibility to oxidation. While the cyclobutane and amidine groups are relatively robust to oxidation, this stress condition is a standard requirement.

  • Thermal Degradation:

    • Conditions: Expose the solid API to dry heat at a temperature above that used for accelerated stability testing (e.g., 80°C).[19][20]

    • Causality: This assesses the intrinsic thermal stability of the solid-state drug substance.

  • Photostability:

    • Conditions: Expose the solid and solution-state API to a controlled light source that provides both UV and visible output, as specified in ICH Q1B.[21][22][23][24][25] A common exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Causality: This identifies if the molecule is light-sensitive, which would necessitate light-protective packaging and handling.[21]

The most probable degradation pathway for this molecule under hydrolytic stress is the cleavage of the C-N double bond in the imidamide (amidine) group.

Degradation_Pathway Parent Cyclobutanecarboximidamide (Amidine) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Acid/Base) Product Cyclobutanecarboxamide (Amide) Intermediate->Product - NH3 FinalProduct Cyclobutanecarboxylic Acid Product->FinalProduct + H2O (further hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

Formal ICH Stability Studies

Once the degradation profile is understood and a SIAM is validated, formal stability studies are initiated to establish a re-test period for the API.[26] These studies are conducted on at least three primary batches to assess batch-to-batch variability.[10][26]

Study ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 Months0, 3, 6 months

Intermediate testing is only required if a significant change occurs during accelerated testing.

The results are compiled in a table tracking critical quality attributes (CQAs) over time.

Time PointConditionAppearanceAssay (%)Total Degradants (%)Specific Degradant X (%)
Initial-White Powder99.8<0.1ND
3 Months40°C/75%RHWhite Powder99.50.20.15
6 Months40°C/75%RHWhite Powder99.10.40.3
12 Months25°C/60%RHDataDataDataData
Excipient Compatibility Studies

During pre-formulation, it is vital to assess the compatibility of the API with common excipients.[27][28] This involves creating binary mixtures of the API and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate), storing them under accelerated conditions (e.g., 40°C/75%RH), and analyzing for the appearance of new degradation products or significant loss of the API.[29][30][31]

Section 3: The Stability-Indicating Analytical Method (SIAM)

The lynchpin of any stability study is the analytical method used to generate the data. A robust SIAM, typically a gradient reversed-phase HPLC method, must be developed and validated.[32]

Core Requirements of a SIAM:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[33] Forced degradation samples are essential for proving this.

  • Accuracy & Precision: The method must provide accurate and reproducible results.

  • Linearity & Range: The method's response must be proportional to the analyte concentration over a specified range.

  • Robustness: The method must be reliable under small but deliberate variations in method parameters.

Modern approaches often couple HPLC with mass spectrometry (MS) during development to aid in the rapid identification of degradation products.[32]

Conclusion

The characterization of solubility and stability is a systematic, multi-faceted process grounded in established scientific principles and regulatory expectations. For a novel entity like this compound, this guide provides a robust workflow. By meticulously executing these studies—from foundational solubility profiling and forced degradation to comprehensive ICH stability programs—drug development professionals can build the necessary foundation for a successful formulation strategy, ensure product quality and patient safety, and assemble a data package that is scientifically sound and ready for regulatory scrutiny.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Contract Laboratory. [Link]

  • Badwan, A. A., & Al-khamis, K. I. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Drug-excipient compatibility testing: Significance and symbolism. (2025). Wisdomlib. [Link]

  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. [Link]

  • Thompson, S. (2020). Solid State Stability. VxP Pharma. [Link]

  • Drug-Excipient Compatibility Check. (2020). NETZSCH Analyzing & Testing. [Link]

  • Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. (n.d.). SlideShare. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • What is a Stability-indicating assay method? (2024). Royed Training. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Ich guidelines for stability studies 1. (2012). SlideShare. [Link]

  • Galwey, A. K. (2011). Solid State Pharmaceuticals: Thermal and Photo- Stability. ResearchGate. [Link]

  • Shriner, R. L., & Neumann, F. W. (n.d.). The Chemistry of the Amidines. ResearchGate. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • Baka, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Solid-state stability: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Clement, B. (1998). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Stability-Indicating Assay. (n.d.). SEP Analytical Labs. [Link]

  • Baka, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Box, K., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

  • Poirier, R. A., & Tuszynski, J. (2018). Hydrolytic deamination reactions of amidine and nucleobase derivatives. ResearchGate. [Link]

  • Zainal Abidin, A., et al. (2025). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. ResearchGate. [Link]

  • Stürzebecher, J., et al. (1999). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]

  • Zainal Abidin, A., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed. [Link]

Sources

Technical Guide: Spectroscopic Characterization of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 75519-27-0 | Formula:


 | MW:  134.61  g/mol  (Salt)

Executive Summary

Cyclobutanecarboximidamide hydrochloride is a critical building block in medicinal chemistry, particularly in the design of serine protease inhibitors and peptidomimetics. The cyclobutane ring offers a unique "puckered" conformational restriction that differs significantly from the planar cyclopropane or flexible cyclopentane analogs, often improving metabolic stability and selectivity in drug candidates.

This guide provides a comprehensive reference for the spectroscopic identification of this molecule. It synthesizes empirical data from structural analogs with first-principles spectroscopic logic to establish a robust characterization framework.

Part 1: Structural Context & Chemical Logic

The Conformational Challenge

Unlike aromatic amidines, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations. This "butterfly" motion impacts the NMR timescale, often broadening ring signals. Furthermore, the amidine group in its hydrochloride salt form (


) exhibits restricted rotation around the C-N bonds, frequently leading to distinct rotameric signals in NMR spectra at room temperature.
Sample Preparation & Handling[1]
  • Hygroscopicity: Amidine hydrochloride salts are hygroscopic. Absorption of atmospheric water will manifest as a broad singlet at ~3.3 ppm in DMSO-

    
    , potentially obscuring mid-field signals.
    
  • Solvent Selection:

    • Preferred: DMSO-

      
      .[1] It is essential for observing the exchangeable amidine protons (
      
      
      
      ), which are often invisible in
      
      
      due to rapid deuterium exchange.
    • Alternative:

      
       is suitable only for carbon backbone assignment, as it simplifies the spectrum by eliminating 
      
      
      
      couplings.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

H-NMR Characterization (400 MHz, DMSO- )

The proton spectrum is defined by two distinct regions: the downfield exchangeable amidine protons and the upfield aliphatic cyclobutane protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.60 – 9.20 Broad Singlet(s)4HAmidine

The positive charge is delocalized, making these protons highly acidic and deshielded. Often appears as two broad humps or split signals due to restricted rotation.
3.10 – 3.35 Quintet/Multiplet1H

(Methine)
The

-proton is deshielded by the electron-withdrawing amidinium group. The "quintet" appearance arises from coupling to 4 adjacent methylene protons.
2.15 – 2.35 Multiplet2H

(Ring

)
Protons cis to the amidine group often shift slightly downfield due to steric compression.
1.90 – 2.10 Multiplet2H

(Ring

)
Protons trans to the amidine group.
1.70 – 1.90 Multiplet2H

(Distal

)
The protons furthest from the amidine group, experiencing the least inductive effect.

Critical Note on Integration: The theoretical integration ratio of Amidine H to Methine H must be 4:1 . Significant deviation suggests hydrolysis to the amide or presence of free ammonium chloride.

C-NMR Characterization (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
169.0 – 172.0 Quaternary (

)
Amidine

Characteristic low-field signal for amidinium salts.
36.0 – 39.0 Methine (

)

(

-carbon)
Directly attached to the amidine.
26.0 – 28.0 Methylene (

)

(

-carbons)
Symmetric carbons flanking the methine.
16.0 – 18.0 Methylene (

)

(

-carbon)
The distal carbon; typically the most shielded signal.

Part 3: Vibrational Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the strong hydrogen bonding network of the ionic lattice.

Key Diagnostic Bands (KBr Pellet or ATR)
  • Amidinium N-H Stretch (2800 – 3300 cm

    
    ): 
    
    • Unlike the sharp doublets of free primary amines, the salt form produces a very broad, intense envelope overlapping with C-H stretches. This is the "ammonium band" characteristic of salts.

  • Amidine I Band (

    
    ) (1670 – 1695 cm
    
    
    
    ):
    • A strong, sharp peak corresponding to the

      
       stretching mode. This is the primary diagnostic peak for the functional group.
      
  • Amidine II Band (

    
    ) (1500 – 1550 cm
    
    
    
    ):
    • N-H bending deformations (scissoring) of the

      
       group.
      
  • Cyclobutane Ring Breathing (~900 – 950 cm

    
    ): 
    
    • Weak to medium intensity bands associated with the expansion/contraction of the strained ring.

Part 4: Mass Spectrometry (ESI-MS)

Ionization Logic (ESI+)

Since the molecule exists as a pre-charged cation (protonated amidine) in solution, Electrospray Ionization (ESI) in Positive Mode is the ideal detection method.

  • Molecular Ion (

    
    ):  The spectrum will show the cation mass directly.
    
    • Free Base MW: 98.15 Da

    • Observed m/z: 99.1 – 99.2 Da (

      
      )
      
  • Salt Adducts: You may observe

    
     (m/z ~121) or dimer aggregates 
    
    
    
    depending on concentration.
Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the following fragments verify the structure:

  • Loss of Ammonia (

    
     17): 
    
    • Mechanism: Nucleophilic attack or thermal elimination of

      
       to form the nitrile or ketenimine species.
      
  • Ring Cleavage (

    
     28): 
    
    • Cyclobutanes are prone to

      
       retro-cycloaddition logic, losing ethylene (
      
      
      
      ).
    • However, in amidines, the loss of the functional group is often more favorable than ring breaking.

Part 5: Visualization & Logic

Analytical Workflow Diagram

AnalyticalWorkflow Sample Cyclobutanecarboximidamide HCl (Hygroscopic Solid) Prep Dissolve in DMSO-d6 (Avoid D2O for 1H) Sample->Prep IR FT-IR (ATR) Confirm C=N (1680 cm-1) Sample->IR MS ESI-MS (+) Target m/z 99.1 Sample->MS NMR_H 1H-NMR Check Amidine H (8-9 ppm) Check Methine Quintet Prep->NMR_H NMR_C 13C-NMR Verify C=N (~170 ppm) Prep->NMR_C Validation Data Fusion: 1. Integration 4:1 2. Mass Match 3. No Amide C=O NMR_H->Validation NMR_C->Validation IR->Validation MS->Validation

Caption: Integrated analytical workflow for validating the identity and purity of the amidine salt.

NMR Assignment Logic Tree

NMRLogic Start Analyze 1H Spectrum (DMSO-d6) Region1 Region > 8.0 ppm? Start->Region1 Region2 Region 3.0 - 3.5 ppm? Start->Region2 Region3 Region 1.5 - 2.5 ppm? Start->Region3 Amidine Broad Singlets (4H) = Amidine NH (Confirmed) Region1->Amidine Yes Impurity1 Sharp Singlet @ 8.0? Possible Amide Impurity Region1->Impurity1 If Sharp Methine Quintet (1H) = Alpha-CH (Confirmed) Region2->Methine Coupled Water Broad Singlet @ 3.3? = H2O (Wet DMSO) Region2->Water Singlet Ring Complex Multiplets (6H) = Cyclobutane CH2s Region3->Ring

Caption: Decision tree for assigning proton signals and identifying common impurities (water, amide).

Part 6: References

  • ChemicalBook. (n.d.). Cyclopropane-1-carboximidamide hydrochloride NMR Spectrum. Retrieved from

    • Context: Used as the primary analog for amidine proton chemical shifts (8.7-8.9 ppm) in DMSO-

      
      .
      
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds: Cyclobutanecarboxylic acid. Spectral Database for Organic Compounds (SDBS).

    • Context: Source for cyclobutane ring proton coupling patterns and carbon chemical shifts.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

    • Context: Authoritative source for IR absorption bands of amidinium salts (1600-1700 cm-1) and ammonium N-H stretching envelopes.

  • University of Queensland. (n.d.). Cyclobutanecarboximidamide Topology and Data. Automated Topology Builder (ATB). Retrieved from

    • Context: Verification of molecular formula, InChI keys, and basic topology for mass calculation.

Sources

The Untapped Potential of Cyclobutanecarboximidamide Hydrochloride: A Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to underexplored chemical scaffolds that offer unique three-dimensional geometries and functionalities. Cyclobutanecarboximidamide hydrochloride represents a fascinating, yet largely uninvestigated, structural motif at the intersection of two strategically important chemical classes: strained aliphatic rings and highly functionalized amidine moieties. This technical guide delves into the core principles underpinning the potential role of this compound in drug discovery. We will dissect the individual contributions of the cyclobutane ring and the carboximidamide group to molecular properties relevant to pharmacology, and then synthesize this understanding to project the utility of the combined scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel, rationally designed building blocks.

Introduction: The Quest for New Chemical Space

The landscape of drug discovery is in a constant state of evolution, driven by the need to address complex diseases and overcome challenges such as drug resistance and off-target toxicity. A key strategy in this endeavor is the exploration of new chemical space—the vast universe of possible molecular structures. Small, rigid scaffolds are of particular interest as they can pre-organize appended functional groups in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for their biological targets. This compound, by virtue of its constrained cyclobutane core and versatile carboximidamide functional group, presents a compelling scaffold for the generation of novel drug candidates.

The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable tool in medicinal chemistry. Its utility stems from a unique combination of structural and physicochemical properties.

Imparting Three-Dimensionality and Rigidity

Unlike linear or more flexible cyclic systems, the cyclobutane ring possesses a puckered conformation, which introduces a distinct three-dimensional character to a molecule. This rigidity can be advantageous in drug design for several reasons:

  • Conformational Restriction: By locking pendant functional groups into specific spatial arrangements, the cyclobutane scaffold can reduce the entropic penalty of binding to a target protein, potentially increasing binding affinity.

  • Improved Selectivity: The well-defined geometry can facilitate more precise interactions with a target's binding site, leading to enhanced selectivity over other proteins.

  • Vectorial Projection of Substituents: The different substitution patterns on the cyclobutane ring (1,1-, cis-1,2-, trans-1,2-, 1,3-) allow for the precise vectorial projection of pharmacophoric elements into three-dimensional space.

G cluster_0 Cyclobutane Scaffold cluster_1 Pharmacophoric Groups cluster_2 Biological Target Scaffold Cyclobutane Core P1 Pharmacophore 1 Scaffold->P1 Vector 1 P2 Pharmacophore 2 Scaffold->P2 Vector 2 P3 Pharmacophore 3 Scaffold->P3 Vector 3 Target Protein Binding Pocket P1->Target P2->Target P3->Target

Enhancing Metabolic Stability

The cyclobutane ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic rings or linear alkyl chains. This is attributed to the increased C-H bond strength and steric hindrance around the ring, which can shield adjacent functional groups from enzymatic attack by cytochrome P450 enzymes.

MoietyRelative Metabolic StabilityRationale
n-Butyl chainLowFlexible, accessible C-H bonds for oxidation.
Cyclohexyl ringModerateMultiple conformations, axial/equatorial C-H bonds are susceptible to oxidation.
Cyclobutyl ring High Rigid, strained ring with less accessible C-H bonds.
Bioisosteric Replacement

The cyclobutane ring can serve as a bioisostere for other chemical groups, offering a way to modulate a molecule's properties while retaining its biological activity.[1] For instance, it can replace a gem-dimethyl group to lock in a specific conformation or substitute an aromatic ring to reduce planarity and improve solubility.

The Carboximidamide (Amidine) Group: A Versatile Pharmacophore

The carboximidamide functional group, also known as an amidine, is a potent pharmacophore that has been incorporated into numerous clinically successful drugs. Its utility arises from its ability to engage in a variety of crucial intermolecular interactions.

Key Interactions with Biological Targets

At physiological pH, the carboximidamide group is typically protonated, forming a resonance-stabilized cation. This allows it to participate in strong electrostatic and hydrogen bonding interactions with biological targets.

  • Salt Bridges: The positive charge of the amidinium ion can form strong salt bridges with negatively charged residues in a protein's active site, such as aspartate or glutamate.

  • Hydrogen Bonding: The N-H protons of the amidinium group are excellent hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.

  • Planarity and π-stacking: The amidinium group is planar, which can facilitate favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

G cluster_0 Biological Target Interactions Amidine R-C(=NH2+)-NH2 | Carboximidamide (Amidinium form) Interactions Salt Bridge (Asp/Glu) | H-Bond Donor (Backbone C=O) | H-Bond Acceptor (e.g., Ser-OH) | π-stacking (Phe/Tyr/Trp) Amidine:f0->Interactions:f0 Electrostatic Amidine:f0->Interactions:f1 H-Bonding Amidine:f0->Interactions:f2 H-Bonding Amidine:f0->Interactions:f3 van der Waals

Bioisosterism and Physicochemical Modulation

The carboximidamide group can act as a bioisostere for other functional groups, such as carboxylic acids or guanidines. This substitution can significantly alter a compound's physicochemical properties, including its pKa, lipophilicity, and membrane permeability, thereby influencing its pharmacokinetic profile.

Functional GroupTypical pKaKey Interactions
Carboxylic Acid3 - 5H-bond donor/acceptor, salt bridge (anionic)
Carboximidamide 10 - 12 H-bond donor/acceptor, salt bridge (cationic)
Guanidine~13.5H-bond donor, salt bridge (cationic)

This compound: A Synergistic Scaffold

The combination of the cyclobutane ring and the carboximidamide group in a single scaffold offers a unique opportunity to leverage the advantages of both moieties. The hydrochloride salt form ensures good aqueous solubility, which is often a desirable property for early-stage drug candidates.

Hypothetical Applications in Drug Design

While direct applications of this compound are not yet widely reported in the literature, its structural features suggest potential in several therapeutic areas.

  • Protease Inhibitors: Many proteases, particularly serine proteases like thrombin, have a negatively charged aspartate residue in the S1 pocket that recognizes and binds basic side chains. The cyclobutylamidinium moiety could serve as a potent P1 ligand, with the cyclobutane ring providing a rigid and metabolically stable scaffold to orient the amidine group for optimal interaction.

  • Receptor Antagonists: The rigid presentation of the cationic amidine group by the cyclobutane ring could be exploited to design antagonists for receptors that recognize endogenous cationic ligands.

  • Enzyme Inhibitors: The unique geometry of the scaffold could be used to position the amidine group to interact with key residues in the active site of various enzymes, potentially leading to potent and selective inhibition.

Experimental Protocols: A Roadmap for Exploration

For researchers interested in exploring the potential of this compound, the following is a generalized workflow.

Synthesis of this compound

A common synthetic route to amidines is the Pinner reaction.

Step 1: Nitrile Formation

  • Start with cyclobutanecarboxylic acid.

  • Convert the carboxylic acid to the corresponding primary amide using a standard coupling agent (e.g., SOCl₂ followed by ammonia).

  • Dehydrate the primary amide to cyclobutanecarbonitrile using a dehydrating agent (e.g., P₂O₅ or trifluoroacetic anhydride).

Step 2: Pinner Reaction

  • Dissolve cyclobutanecarbonitrile in an anhydrous alcohol (e.g., ethanol).

  • Bubble dry hydrogen chloride gas through the solution at low temperature (0 °C).

  • Allow the reaction to proceed until the formation of the imidate hydrochloride salt is complete.

  • Isolate the imidate salt and react it with ammonia or an ammonium salt in an appropriate solvent to yield this compound.

G Start Cyclobutanecarboxylic Acid Amide Cyclobutanecarboxamide Start->Amide 1. SOCl2 2. NH3 Nitrile Cyclobutanecarbonitrile Amide->Nitrile P2O5 Imidate Ethyl cyclobutanecarboximidate HCl Nitrile->Imidate EtOH, HCl (g) Amidine Cyclobutanecarboximidamide HCl Imidate->Amidine NH3

Library Synthesis and Screening

Once the core scaffold is in hand, a library of derivatives can be synthesized by functionalizing the cyclobutane ring or by modifying the amidine group. This library can then be screened against a panel of biological targets.

Workflow:

  • Target Selection: Identify a biological target of interest (e.g., a protease, receptor, or enzyme).

  • Library Design: Design a library of cyclobutanecarboximidamide derivatives with diverse substituents on the cyclobutane ring.

  • Parallel Synthesis: Synthesize the library using parallel synthesis techniques.

  • High-Throughput Screening (HTS): Screen the library against the target using a suitable HTS assay.

  • Hit Identification and Validation: Identify and validate the "hit" compounds that show activity in the primary screen.

  • Lead Optimization: Further optimize the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents a largely untapped resource for medicinal chemists. The unique combination of a rigid, three-dimensional cyclobutane scaffold and a versatile, highly interactive carboximidamide functional group provides a compelling starting point for the design of novel therapeutic agents. While the direct application of this specific molecule is yet to be extensively documented, the foundational principles of medicinal chemistry strongly suggest its potential. As the demand for new drugs with improved properties continues to grow, the exploration of such novel chemical entities will be crucial for the future of drug discovery. It is our hope that this guide will inspire researchers to investigate the promising potential of this compound and its derivatives.

References

  • Al-Gharabli, S., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(8), 14386-14406. [Link]

  • Wessjohann, L. A., et al. (2003). Recent advances in cyclobutane chemistry. Chemical Reviews, 103(5), 1625-1682.
  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(19), 10717-10732. [Link]

  • Lainé, C., et al. (2019). The Carboxamide Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7563-7590.
  • Geronikaki, A., et al. (2021). Carboxamide Derivatives as Potential Therapeutic Agents. Molecules, 26(16), 4948.
  • Patel, M., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Scientific Reports, 12(1), 20739. [Link]

Sources

Technical Guide: In Vitro Characterization of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists Subject: Fragment-Based Drug Discovery (FBDD) – Arginine Mimetics

Executive Summary: The Scaffold Advantage

Cyclobutanecarboximidamide hydrochloride (CAS: 16167-28-5 derivatives) represents a critical pharmacophore in modern medicinal chemistry. It functions primarily as a conformationaly restricted arginine mimic . Unlike flexible alkyl chains, the cyclobutane ring locks the amidine group into a specific vector, reducing the entropic penalty upon binding to a protein target.

This guide outlines the preliminary in vitro workflow to validate this scaffold's utility. The primary application lies in targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase), where the basic amidine moiety forms a critical salt bridge with the aspartate residue in the S1 specificity pocket.

Key Technical Insight: While the hydrochloride salt confers excellent water solubility, the high basicity of the amidine (pKa ~11-12) creates significant membrane permeability challenges. This guide addresses both the potency potential and the ADME limitations.[1]

Physicochemical Profiling & Quality Control

Before biological testing, the integrity of the fragment must be established. The hydrochloride salt is often hygroscopic; inaccurate weighing due to water absorption is a common source of IC50 variability.

Stability and Solubility Protocol

Objective: Confirm the compound exists as a monomer in solution and determine the exact concentration for assay dosing.

ParameterSpecification / ExpectationMethodological Note
Appearance White to off-white crystalline solidHighly hygroscopic; store in desiccator.
Solubility (Aq) > 50 mM (High)Dissolves extensively in water/PBS due to ionization.
pKa (Amidine) ~11.5 – 12.0Critical: Compound is >99% protonated at pH 7.4.
LogD (pH 7.4) < 0 (Negative)Indicates poor passive membrane permeability.
DMSO Stability HighStable in DMSO stocks for >6 months at -20°C.
QC Workflow (NMR/LCMS)
  • 1H NMR (D2O): Confirm the integrity of the cyclobutane ring (multiplets at 1.8–2.4 ppm) and the absence of hydrolysis products (amide formation).

  • Elemental Analysis: Verify the salt stoichiometry (Mono-HCl vs. Di-HCl) to ensure accurate molarity calculations.

Primary Pharmacological Assay: Serine Protease Inhibition

The core value of Cyclobutanecarboximidamide is its ability to inhibit enzymes with an acidic S1 pocket. The following protocol uses a chromogenic substrate to measure inhibition kinetics.

Mechanism of Action (The "Lock and Key")

The amidine group acts as a "cationic anchor."

  • Recognition: The positively charged amidine enters the S1 pocket of the protease.

  • Binding: It forms a bidentate salt bridge with the carboxylate of Aspartate-189 (in Trypsin/Thrombin numbering).

  • Restriction: The cyclobutane ring prevents steric clash with the enzyme walls while positioning upstream elements (if derivatized) into the S2/S3 sites.

Chromogenic Kinetic Assay Protocol

Target: Thrombin or Factor Xa (Model Systems) Readout: Absorbance at 405 nm (pNA release)

Step-by-Step Methodology:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000 (prevents non-specific sticking).

  • Enzyme Activation: Dilute human Thrombin to 0.5 nM in buffer. Incubate at 37°C for 10 mins.

  • Compound Dosing: Prepare a 10-point dilution series of Cyclobutanecarboximidamide HCl in DMSO (Final DMSO < 1%).

  • Incubation: Add 20 µL compound + 20 µL enzyme. Incubate 15 mins to allow equilibrium binding.

  • Substrate Addition: Add 20 µL chromogenic substrate (e.g., S-2238 for Thrombin) at

    
     concentration.
    
  • Measurement: Monitor OD405 continuously for 20 minutes (Kinetic Mode).

  • Analysis: Calculate

    
     (slope) for each concentration. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Visualizing the Mechanism & Workflow

The following diagram illustrates the parallel workflows for chemical validation and biological interrogation, alongside the molecular mechanism of inhibition.

G cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Activity & Selectivity cluster_2 Phase 3: Liability Check QC QC: 1H-NMR & LCMS (Check Salt Stoichiometry) Sol Solubility Profiling (Aq vs DMSO) QC->Sol Pass Enz Serine Protease Assay (Thrombin/FXa) Sol->Enz Dose Prep Mech Mechanism: Amidine-Asp189 Salt Bridge Enz->Mech Validate Mode Cell Cellular Toxicity (MTT / HUVEC) Enz->Cell Selectivity Perm PAMPA/Caco-2 (Expect Low Permeability) Cell->Perm If Non-Toxic Prodrug Strategy: Convert to Amidoxime Perm->Prodrug Optimize

Figure 1: Integrated workflow for characterizing the Cyclobutanecarboximidamide scaffold, moving from chemical QC to mechanistic validation and ADME optimization.

Secondary Screening: Cytotoxicity & ADME

A common pitfall with amidine fragments is assuming that high potency equals a good drug lead. The charged nature of the molecule often prevents it from crossing cell membranes, making it non-toxic but also non-effective intracellularly.

Cytotoxicity (MTT Assay)

Purpose: Ensure the fragment is not a general toxin (e.g., mitochondrial disruptor).

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or HepG2.

  • Protocol: 48-hour incubation.

  • Expectation:

    
    . If toxicity is observed < 10 µM, it is likely due to off-target cation channel blockage, not protease inhibition.
    
Permeability (PAMPA)

Purpose: Assess oral bioavailability potential.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prediction: Cyclobutanecarboximidamide will show low permeability (

    
     cm/s) due to the ionized amidine.
    
  • Strategic Pivot: If permeability is poor, researchers should document this as a baseline to justify a prodrug strategy (e.g., converting the amidine to a less basic amidoxime or carbamate, which is metabolized back to the active amidine in vivo).

Data Summary & Interpretation

Assay TypeMetricTarget ValueInterpretation
Enzymatic (Thrombin)

(Inhibition Constant)
< 10

M
Valid fragment hit. Proceed to growing the molecule.
Selectivity

(Trypsin) /

(Thrombin)
> 10-foldIndicates the cyclobutane ring provides specific steric fit.
Permeability

>

cm/s
Unlikely for parent. Requires prodrug design.[1]
Plasma Stability

> 60 minsCyclobutane is metabolically robust (unlike linear chains).

References

  • Böhm, H. J., et al. (1999). Scaffold hopping. Drug Discovery Today, 9(6), 272-278.

    • Context: Establishes the utility of rigid scaffolds like cyclobutane in fragment-based design.
  • Meyer, E. A., et al. (2003). Interactions with Aromatic Rings in Chemical and Biological Recognition. Angewandte Chemie International Edition, 42(11), 1210-1250.

    • Context: Details the cation-pi and salt-bridge interactions critical for amidine binding in protein pockets.
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

    • Context: Authoritative source on the "Prodrug Strategy" (Amidoxime) required for amidine-based drugs to overcome permeability issues.[1]

  • Di Cera, E. (2008). Thrombin. Molecular Aspects of Medicine, 29(4), 203-254.

    • Context: The definitive guide to Thrombin structure and the S1 specificity pocket targeted by this molecule.

Sources

Methodological & Application

Technical Application Note: Cyclobutanecarboximidamide Hydrochloride in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Cyclobutanecarboximidamide hydrochloride is a critical C-nucleophile building block used primarily in the synthesis of nitrogenous heterocycles such as pyrimidines , imidazoles , and triazines . In modern medicinal chemistry, the cyclobutane motif serves as a lipophilic, metabolically stable bioisostere for isopropyl or cyclopropyl groups. Its inclusion in drug scaffolds often improves metabolic stability (by removing benzylic-like protons susceptible to CYP450 oxidation) and restricts conformational freedom, potentially enhancing binding affinity to target proteins like kinases or GPCRs.

This guide details the experimental handling, stability profile, and a validated protocol for utilizing this amidine salt in a condensation reaction to generate a 2-cyclobutyl-pyrimidine scaffold—a privileged structure in oncology and infectious disease drug discovery.

Chemical Properties & Handling Guidelines

Physical Characteristics[1][2][3][4][5][6][7]
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ethyl acetate unless free-based.

  • Hygroscopicity: Moderate to High. The amidine moiety is a strong base; its hydrochloride salt will absorb atmospheric moisture, leading to hydrolysis (formation of the amide) or "caking."

Storage & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for long-term storage.

  • Stability: Stable as the HCl salt for >2 years if kept dry. The free base is unstable and should be generated in situ immediately prior to reaction.

Experimental Protocol: Synthesis of 2-Cyclobutyl-6-methylpyrimidin-4-ol

Objective: To synthesize a pyrimidine scaffold via the condensation of Cyclobutanecarboximidamide HCl with a 1,3-dicarbonyl equivalent (Ethyl Acetoacetate). This reaction exemplifies the standard utility of this reagent in building "privileged scaffolds."

Reaction Logic & Mechanism

The reaction follows a standard Pinner-type condensation logic.

  • Free-Basing: The HCl salt is neutralized by a strong alkoxide base to liberate the nucleophilic amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -ketoester.
    
  • Cyclization: The second nitrogen attacks the ester carbonyl, followed by the elimination of water and ethanol.

  • Tautomerization: The resulting product exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.

Reagents & Equipment[8]
  • Reagent A: this compound (1.0 equiv, 10 mmol, 1.35 g)

  • Reagent B: Ethyl acetoacetate (1.1 equiv, 11 mmol, 1.43 g)

  • Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (2.5 equiv). Note: Excess base is required to neutralize the HCl and catalyze the condensation.

  • Solvent: Anhydrous Ethanol (20 mL).

  • Equipment: 50 mL Round-bottom flask, Reflux condenser, Nitrogen line, Magnetic stirrer.

Step-by-Step Methodology
Phase 1: In-Situ Free-Basing
  • Setup: Flame-dry the glassware and cool under a stream of nitrogen.

  • Solvation: Charge the flask with anhydrous Ethanol (10 mL) and this compound (1.35 g). Stir until a partial suspension/solution is formed.

  • Activation: Dropwise add the Sodium Ethoxide solution (2.5 equiv) at 0°C.

    • Observation: A white precipitate (NaCl) will form immediately.

    • Critical Check: Stir for 15 minutes at room temperature to ensure complete liberation of the amidine free base.

Phase 2: Condensation[2]
  • Addition: Add Ethyl acetoacetate (1.43 g) dropwise to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (System: 5% MeOH in DCM). The starting amidine (polar, stays at baseline) should disappear; a new UV-active spot (Rf ~0.4) should appear.[3][4][5]

Phase 3: Workup & Isolation
  • Concentration: Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.

  • Dissolution: Redissolve the residue in minimal water (10 mL).

  • Precipitation: Carefully acidify the aqueous solution with Glacial Acetic Acid to pH ~5–6.

    • Why? The pyrimidinol product is amphoteric but least soluble at its isoelectric point.

  • Filtration: Collect the resulting white precipitate by vacuum filtration. Wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted ketoester.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Results & Validation
  • Yield: Typical isolated yields range from 65% to 85%.

  • 1H NMR (DMSO-d6):

    • 
       12.0–12.5 (br s, 1H, OH/NH tautomer).
      
    • 
       5.9–6.1 (s, 1H, Pyrimidine H-5).
      
    • 
       3.4–3.6 (m, 1H, Cyclobutane CH).
      
    • 
       2.1–2.4 (m, 4H, Cyclobutane CH2).
      
    • 
       1.8–2.0 (m, 2H, Cyclobutane CH2).
      
    • 
       2.2 (s, 3H, Methyl group).
      

Visualized Workflows

Reaction Pathway Diagram

This diagram illustrates the transformation from the raw material to the heterocycle.

ReactionScheme Reagent1 Cyclobutanecarboximidamide HCl Salt Intermediate Free Amidine (In-Situ) Reagent1->Intermediate Neutralization (-NaCl) Base NaOEt / EtOH (Base) Base->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition + Reagent 2 Reflux Reagent2 Ethyl Acetoacetate (1,3-Dicarbonyl) Reagent2->Transition Product 2-Cyclobutyl-6-methylpyrimidin-4-ol (Target Scaffold) Transition->Product - H2O - EtOH

Figure 1: Mechanistic pathway for the synthesis of the pyrimidine scaffold.

Experimental Workflow Decision Tree

A logic flow for executing the protocol and handling potential issues.

Workflow Start Start: Weigh Reagents Solvation Dissolve Amidine HCl in EtOH Start->Solvation AddBase Add NaOEt (0°C) Solvation->AddBase Check1 Precipitate (NaCl) formed? AddBase->Check1 AddEAA Add Ethyl Acetoacetate Check1->AddEAA Yes Troubleshoot Add more base or Extend reflux time Check1->Troubleshoot No (Check Reagents) Reflux Reflux 4-6 Hours AddEAA->Reflux TLC TLC Check (Amidine consumed?) Reflux->TLC Workup Evaporate & Acidify (pH 5) TLC->Workup Yes TLC->Troubleshoot No Filter Filter & Dry Product Workup->Filter Troubleshoot->Reflux

Figure 2: Step-by-step experimental decision tree for the synthesis protocol.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of the amidine salt.Ensure NaOEt is fresh. Increase stirring time after base addition before adding the ketoester.
Sticky Solid Product is trapped with inorganic salts.Ensure thorough washing of the precipitate with water during the filtration step. Recrystallize from EtOH/Water if necessary.
No Reaction Moisture contamination (Amidine hydrolysis).Use strictly anhydrous Ethanol. Dry the Amidine HCl in a desiccator over P2O5 prior to use.
Impurity Spots Self-condensation of Ethyl Acetoacetate.Add the ketoester slowly to the amidine solution, not the other way around, to keep the amidine in excess relative to the ester during mixing.

References

  • Compound Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12236940, this compound. Retrieved January 30, 2026 from [Link]

  • General Amidine Chemistry: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
  • Pyrimidine Synthesis Protocol: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Cyclobutane in Drug Design: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Analogous application of cycloalkyl rings).

Sources

High-Throughput Screening Assays for Cyclobutanecarboximidamide Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Cyclobutanecarboximidamide Hydrochloride

This compound is a novel small molecule with a distinct chemical scaffold, suggesting potential interactions with a range of biological targets. The presence of the carboximidamide functional group, a known pharmacophore that can mimic protonated arginine or lysine residues, points towards possible interactions with enzymes that recognize these amino acids, such as serine proteases and protein kinases. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery to rapidly assess the biological activity of such compounds against a vast array of potential targets.[1]

This comprehensive guide provides detailed application notes and protocols for two distinct HTS assays designed to evaluate the inhibitory potential of this compound against two major classes of enzymes: serine proteases and protein kinases. These protocols are designed to be robust, scalable, and provide a solid foundation for identifying and characterizing the bioactivity of this novel compound.

PART 1: A Fluorescence-Based Assay for Serine Protease Inhibition

Scientific Rationale

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. Many serine proteases recognize and cleave peptide substrates after arginine or lysine residues. The carboximidamide moiety of the test compound can act as a structural mimic of these residues, potentially enabling it to bind to the active site of serine proteases and inhibit their activity.

This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of a model serine protease, trypsin. The assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by the enzyme. Inhibition of the enzyme results in a decrease in the fluorescent signal, providing a sensitive and quantitative measure of the compound's inhibitory activity.

Experimental Workflow: Serine Protease Inhibition Assay

Protease_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (Cyclobutanecarboximidamide HCl) Dispense_Compound Dispense Compound & Controls to 384-well Plate Compound_Prep->Dispense_Compound Control_Prep Control Preparation (Positive & Negative) Control_Prep->Dispense_Compound Add_Enzyme Add Trypsin Solution Dispense_Compound->Add_Enzyme Step 1 Incubate_1 Pre-incubation (Compound-Enzyme) Add_Enzyme->Incubate_1 Step 2 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Step 3 Incubate_2 Kinetic Incubation (Enzyme-Substrate) Add_Substrate->Incubate_2 Step 4 Read_Plate Measure Fluorescence (Ex/Em = 380/460 nm) Incubate_2->Read_Plate Step 5 Data_Analysis Calculate % Inhibition & Z'-Factor Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for the fluorescence-based serine protease inhibition assay.

Detailed Protocol: Serine Protease Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

  • Trypsin Solution: Prepare a 2X working solution of bovine trypsin in Assay Buffer. The final concentration in the assay should be empirically determined by generating a substrate curve to identify a concentration that yields a robust signal within the linear range of the instrument.

  • Fluorogenic Substrate: Prepare a 2X working solution of a suitable fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC) in Assay Buffer. The final concentration should be at or near the Km of the enzyme for the substrate to ensure competitive inhibitors can be detected.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.

  • Positive Control: A known trypsin inhibitor (e.g., aprotinin) at a concentration that gives >90% inhibition.

  • Negative Control: Solvent (e.g., DMSO) at the same final concentration as the test compound wells.

2. Assay Procedure (384-well format):

  • Dispense 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells of a black, flat-bottom 384-well plate.

  • Add 10 µL of the 2X Trypsin Solution to all wells.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the 2X Fluorogenic Substrate Solution to all wells.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature, protected from light, for 30-60 minutes. The incubation time should be optimized to ensure the reaction in the negative control wells is still in the linear phase.

  • Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.

Data Analysis and Quality Control

1. Percentage Inhibition Calculation:

The percentage inhibition for each compound concentration is calculated as follows:

% Inhibition = [1 - (Signal_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank)] * 100

Where:

  • Signal_Compound is the fluorescence intensity in the presence of the test compound.

  • Signal_Negative_Control is the fluorescence intensity of the uninhibited enzyme (DMSO only).

  • Signal_Blank is the background fluorescence (assay buffer and substrate only).

2. Z'-Factor Calculation:

The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[2][3][4] It is calculated using the signals from the positive and negative controls:

Z' = 1 - [ (3 * SD_Positive_Control + 3 * SD_Negative_Control) / |Mean_Negative_Control - Mean_Positive_Control| ]

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

ParameterRecommended Value
Z'-Factor> 0.5
Signal-to-Background> 10
Coefficient of Variation (%CV)< 15%

PART 2: A Luminescence-Based Assay for Protein Kinase Inhibition

Scientific Rationale

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a wide range of cellular processes. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The carboximidamide group of the test compound may interact with the ATP-binding pocket of kinases, competing with ATP and thereby inhibiting kinase activity.

This protocol describes a homogeneous, luminescence-based assay to screen for inhibitors of a generic protein kinase. The assay, based on the Promega ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Inhibition of the kinase results in a lower amount of ADP produced and thus a weaker luminescent signal.[7][8]

Experimental Workflow: Protein Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (Cyclobutanecarboximidamide HCl) Dispense_Compound Dispense Compound & Controls to 384-well Plate Compound_Prep->Dispense_Compound Control_Prep Control Preparation (Positive & Negative) Control_Prep->Dispense_Compound Add_Kinase_Mix Add Kinase/Substrate/ATP Mix Dispense_Compound->Add_Kinase_Mix Step 1 Incubate_1 Kinase Reaction Incubation Add_Kinase_Mix->Incubate_1 Step 2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADP_Glo Step 3 Incubate_2 Depletion Incubation Add_ADP_Glo->Incubate_2 Step 4 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Add_Detection_Reagent Step 5 Incubate_3 Signal Development Add_Detection_Reagent->Incubate_3 Step 6 Read_Plate Measure Luminescence Incubate_3->Read_Plate Step 7 Data_Analysis Calculate % Inhibition & Z'-Factor Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for the luminescence-based protein kinase inhibition assay.

Detailed Protocol: Protein Kinase Inhibition Assay

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for the specific kinase being tested (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • 2X Kinase/Substrate/ATP Mix: Prepare a 2X working solution containing the protein kinase, its specific peptide substrate, and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the kinase.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.

  • Positive Control: A known inhibitor for the specific kinase (e.g., staurosporine for many kinases) at a concentration that gives >90% inhibition.

  • Negative Control: Solvent (e.g., DMSO) at the same final concentration as the test compound wells.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

2. Assay Procedure (384-well format):

  • Dispense 2.5 µL of the diluted test compound, positive control, or negative control to the appropriate wells of a white, opaque 384-well plate.

  • Add 2.5 µL of the 2X Kinase/Substrate/ATP Mix to all wells to initiate the kinase reaction.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

Data Analysis and Quality Control

1. Percentage Inhibition Calculation:

The percentage inhibition for each compound concentration is calculated as follows:

% Inhibition = [1 - (Signal_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank)] * 100

Where:

  • Signal_Compound is the luminescence intensity in the presence of the test compound.

  • Signal_Negative_Control is the luminescence intensity of the uninhibited kinase (DMSO only).

  • Signal_Blank is the background luminescence (no kinase).

2. Z'-Factor Calculation:

The Z'-factor is calculated using the same formula as for the protease assay, using the luminescence signals from the positive and negative controls.

ParameterRecommended Value
Z'-Factor> 0.5
Signal-to-Background> 5
Coefficient of Variation (%CV)< 15%

Conclusion

The two detailed HTS protocols provided in this guide offer robust and reliable methods for the initial characterization of this compound's inhibitory activity against serine proteases and protein kinases. A positive result in either of these assays will provide a strong rationale for further investigation, including dose-response studies to determine IC₅₀ values, secondary screening against a panel of related enzymes to assess selectivity, and further mechanistic studies to elucidate the mode of inhibition. These foundational assays are a critical first step in unlocking the therapeutic potential of this novel chemical entity.

References

  • Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]

  • Cerna, B., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports, 10(1), 18451. [Link]

  • Cerna, B., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports, 10(1). [Link]

  • Aaskov, J., et al. (2007). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 12(4), 544-553. [Link]

  • Fan, H., et al. (2016). Label-Free Fluorescent Detection of Trypsin Activity Based on DNA-Stabilized Silver Nanocluster-Peptide Conjugates. ACS Applied Materials & Interfaces, 8(30), 19356-19363. [Link]

  • Tanega, C., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 13(7), 415-426. [Link]

  • Inglese, J., et al. (2006). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Trypsin Inhibitor Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • The Assay Guidance Manual Workshop. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS discovery : advancing life sciences R & D, 25(8), 849–853. [Link]

  • ResearchGate. (n.d.). HPLC fluorescence data analysis of samples containing various.... Retrieved from [Link]

Sources

Application Note: In Vivo Dose Optimization and Administration of Cyclobutanecarboximidamide Hydrochloride (CBCA-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanecarboximidamide hydrochloride (CBCA-HCl) is a small-molecule amidine derivative often utilized as a chemical probe or synthetic intermediate in the development of enzyme inhibitors. Structurally, the amidine group (


) mimics the guanidino group of arginine, making this compound class a frequent candidate for inhibiting Nitric Oxide Synthases (NOS)  or Protein Arginine Deiminases (PAD) .

This Application Note provides a rigorous framework for determining the optimal in vivo dosage of CBCA-HCl. As no single "standard" dose exists for this specific chemical entity in public pharmacopoeia, this guide outlines a Tiered Dose-Finding Protocol based on structural analogs (e.g., acetamidine-based iNOS inhibitors) and pharmacokinetic first principles.

Compound Profile & Formulation Strategy

Before initiating animal work, the physicochemical properties of the hydrochloride salt must be leveraged for stable delivery.

PropertySpecificationExperimental Implication
Chemical Structure Cyclobutane ring with amidine tailRigid analog of acetamidine; likely high metabolic stability compared to linear analogs.
Form Hydrochloride Salt (HCl)Highly water-soluble. Do not use DMSO as the primary solvent if saline works (reduces vehicle toxicity).
Predicted Target Arginine-mimic enzymes (iNOS, PAD)Competitive inhibition mechanism.
Storage -20°C, DesiccatedHygroscopic. Weigh quickly in low humidity.
Formulation Protocol (Vehicle Selection)

Objective: Create a stable, isotonic solution for Intraperitoneal (IP) or Oral (PO) administration.

  • Primary Vehicle: 0.9% Saline (Sterile).

  • Concentration Target: 1 mg/mL to 10 mg/mL (depending on dose).

  • pH Adjustment: The HCl salt will be acidic in solution.

    • Step A: Dissolve CBCA-HCl in 90% of final volume saline.

    • Step B: Measure pH. It will likely be < 4.0.

    • Step C: Neutralize to pH 7.0–7.4 using 0.1N NaOH. Critical: Injecting acidic solutions causes peritonitis (IP) or esophageal irritation (PO), confounding pain/inflammation data.

    • Step D: Sterile filter (0.22 µm) immediately before use.

Experimental Workflow: The "Sighting" Strategy

Do not jump immediately to efficacy studies. Use a "Sighting Study" to establish the Maximum Tolerated Dose (MTD).

Diagram: Decision Tree for Dose Selection

DoseSelection Start Start: CBCA-HCl Formulation Solubility Solubility Check (Saline, pH 7.4) Start->Solubility InVitro In Vitro IC50 Check (Confirm Potency) Solubility->InVitro Tier1 Tier 1: Safety Sighting (3 Mice, 10 mg/kg IP) InVitro->Tier1 If active < 10µM Tier2 Tier 2: Dose Escalation (30, 100 mg/kg) Tier1->Tier2 If no adverse events PK_Study Pharmacokinetic Pilot (T_max, T_1/2) Tier2->PK_Study Select MTD Efficacy Efficacy Model (Inflammation/Enzyme Inhibition) PK_Study->Efficacy Define Regimen

Caption: Logical flow for determining safe and effective dosage for novel amidine compounds.

Recommended Dosage Protocols

Based on structural homology to known iNOS inhibitors (e.g., L-NIL, 1400W) which typically show efficacy between 3–30 mg/kg , the following tiered approach is recommended.

Protocol A: Safety Sighting (Acute Toxicity)

Purpose: Ensure the compound does not cause immediate neurological or cardiac distress (common with high-dose amidines).

  • Subjects: C57BL/6 Mice (n=3 per group).

  • Doses: 10 mg/kg and 50 mg/kg (IP).

  • Observation Window: 0–4 hours post-injection.

  • Stop Criteria: Seizures, lethargy, piloerection, or >15% body weight loss at 24h.

Protocol B: Pharmacodynamic (PD) Efficacy Range

Purpose: Determine the biologically active dose in an inflammation model (e.g., LPS-induced sepsis or Carrageenan paw edema).

GroupDosage (IP/PO)Rationale
Vehicle 0 mg/kgBaseline control (Saline pH 7.4).
Low Dose 10 mg/kg Likely sub-maximal but sufficient for high-affinity targets.
Mid Dose 30 mg/kg Standard starting point for amidine inhibitors in rodents.
High Dose 100 mg/kg Tests "off-target" effects. Only use if Mid Dose is ineffective.

Administration Frequency:

  • Half-life Consideration: Small polar amidines often have short half-lives (< 2 hours).

  • Recommendation: B.I.D.[1][2][3] (Twice daily) dosing is often required for sustained enzyme inhibition, or use osmotic minipumps for continuous delivery.

Mechanism of Action & Rationale

Understanding the mechanism ensures you interpret the dosage results correctly. CBCA-HCl is a structural mimic of the amino acid Arginine.

Diagram: Competitive Inhibition Pathway

Mechanism Arginine L-Arginine (Substrate) Enzyme Target Enzyme (iNOS / PAD) Arginine->Enzyme  Competes   Complex_Active Enzyme-Substrate Complex Enzyme->Complex_Active Complex_Blocked Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_Blocked CBCA CBCA-HCl (Inhibitor) CBCA->Enzyme  High Affinity   Product Nitric Oxide / Citrulline Complex_Active->Product Complex_Blocked->Product  BLOCKED  

Caption: CBCA-HCl functions as a competitive antagonist, occupying the catalytic site of arginine-utilizing enzymes.

Critical Safety & Handling (SDS Summary)

  • Signal Word: Warning/Danger.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][4]

    • H315/H319: Causes skin and serious eye irritation.[2][5]

  • In Vivo Implication: The compound is an irritant. Neutralization of the dosing solution is mandatory to prevent peritonitis, which can produce false-positive pain responses in behavioral assays.

References

  • PubChem Compound Summary. (2023). Cyclobutanecarboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Foundational text on amidine-based iNOS inhibition dosing).
  • Knowles, R. G., et al. (1990). NG-Hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. (Establishes the arginine-mimic mechanism relevant to amidine dosage).

Sources

Application Note: Quantitative Analysis of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of Cyclobutanecarboximidamide hydrochloride, a polar small molecule of interest in pharmaceutical development. Recognizing the absence of a standardized pharmacopeial monograph for this compound, this document outlines two robust, validated analytical procedures: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and purity determination of the drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are developed based on the physicochemical properties of the analyte and are designed to meet the rigorous standards of the pharmaceutical industry, with a focus on the principles of analytical procedure validation as outlined in the ICH Q2(R2) guidelines.[1][2]

Introduction: The Analytical Challenge

This compound (MF: C₅H₁₁ClN₂, MW: 134.61 g/mol ) is a white solid with a melting point of approximately 160°C.[3] Its structure, featuring a polar carboximidamide functional group and its existence as a hydrochloride salt, dictates its hydrophilic nature. The accurate and precise quantification of this compound is paramount for ensuring quality control in manufacturing, stability testing, and for pharmacokinetic studies in drug development.

The primary analytical challenges stem from its high polarity, which can lead to poor retention on traditional reversed-phase liquid chromatography columns.[4] This guide addresses this by proposing methodologies that ensure reliable separation and detection. The validation of these methods is critical to demonstrate their suitability for their intended purpose, providing trustworthy and reproducible data.[2][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 71690-89-6[3]
Molecular Formula C₅H₁₁ClN₂[3]
Molecular Weight 134.61 g/mol [3]
Appearance White solid[3]
Melting Point ~160°C[3]
Predicted Nature Highly polar, water-solubleInferred from structure

Method 1: HPLC-UV for Assay and Impurity Profiling

For the routine analysis of this compound in bulk drug substance and formulated products, an HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility. The key to this method is selecting a stationary phase that provides adequate retention for a polar analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach, though a reversed-phase method with a polar-embedded or polar-endcapped C18 column can also be optimized. For broader applicability, this protocol will focus on a HILIC-based separation.

Rationale for Method Selection
  • HILIC Stationary Phase: A HILIC column utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of polar compounds that would otherwise elute in the void volume of a reversed-phase column.[4]

  • UV Detection: The carboximidamide functional group is expected to possess a UV chromophore, allowing for direct detection. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.

Experimental Protocol: HPLC-UV (HILIC)

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

Parameter Condition
Column HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or optimal wavelength determined by UV scan)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample (e.g., drug substance) and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)[1][2][6]
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the standard solution. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R² ≥ 0.999) and y-intercept.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over these variables should be ≤ 2.0%.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.[2]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase A by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results.

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s0 Weigh Standard & Sample s1 Dissolve in Diluent (50:50 ACN:H2O) s0->s1 s2 Filter (0.45 µm) s1->s2 h0 Inject into HPLC s2->h0 h1 HILIC Separation h0->h1 h2 UV/PDA Detection h1->h2 d0 Integrate Peak Area h2->d0 d1 Quantify vs. Standard d0->d1 d2 Validate Method (ICH Q2(R2)) d1->d2 end end d2->end Report Results LCMS_Workflow cluster_ms LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample is Spike with Internal Standard start->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent super Collect Supernatant cent->super inj Inject into LC-MS/MS super->inj sep HILIC Separation inj->sep ion ESI+ Ionization sep->ion mrm MRM Detection (Precursor -> Product) ion->mrm quant Quantify using Calibration Curve mrm->quant report Report Concentration quant->report

Sources

RP-HPLC method development for Cyclobutanecarboximidamide hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Cyclobutanecarboximidamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. This small, polar, basic compound presents unique challenges for retention and peak shape in conventional RP-HPLC systems. This application note details a systematic approach, from initial analyte characterization and column screening to final method optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process. The final method utilizes ion-pair chromatography to achieve adequate retention and excellent peak symmetry, ensuring its suitability for quality control and stability testing in a pharmaceutical setting.

Introduction and Analyte Characterization

This compound is a small polar molecule containing a strongly basic amidine functional group. While specific physicochemical data for this exact compound is not widely published, its structure allows for reliable predictions of its chromatographic behavior.

  • Structure: Consists of a cyclobutane ring attached to a carboximidamide group, supplied as a hydrochloride salt.

  • Predicted Properties:

    • High Polarity: The small size and the presence of the nitrogen-containing functional group make the molecule highly soluble in water and poorly retained on traditional non-polar stationary phases.

    • Strongly Basic Nature: The amidine group (pKa estimated >10) will be fully protonated and positively charged across the typical pH range of RP-HPLC mobile phases.

    • Poor UV Chromophore: The molecule lacks significant conjugated double bonds or aromatic rings, resulting in poor UV absorbance. Detection will likely require low wavelengths (e.g., < 220 nm).

These properties necessitate a carefully designed chromatographic approach to overcome the challenges of poor retention and potential peak tailing due to interactions with residual silanols on silica-based columns.

Strategic Approach to Method Development

A systematic, science-driven approach is essential for developing a reliable HPLC method. The overall strategy involves a multi-stage process to screen and optimize critical method parameters, ensuring the final method is robust and fit for its intended purpose as defined by an Analytical Target Profile (ATP).[1][2]

// Connections ATP -> Col_Screen [label="Informs Selection"]; Col_Screen -> MP_Screen [lhead=cluster_1]; MP_Screen -> IP_Screen; IP_Screen -> Grad_Opt [lhead=cluster_2, minlen=2]; Grad_Opt -> Temp_Opt; Temp_Opt -> Det_Opt; Det_Opt -> SST [lhead=cluster_3, minlen=2];

} endsubgraph

Figure 1: Systematic workflow for RP-HPLC method development.

Experimental Design and Rationale

Column Selection: Addressing Analyte Polarity

The primary challenge is achieving sufficient retention for a small, polar analyte. Standard C18 columns often fail under the required highly aqueous mobile phase conditions due to a phenomenon known as "phase collapse" or "dewetting," which leads to irreproducible retention times.[3] Therefore, the screening protocol must include stationary phases designed for polar analytes.

Column Screening Protocol:

  • Prepare a scouting mobile phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Use a generic gradient: 5% to 95% B over 15 minutes.

  • Screen the following columns (or equivalents):

    • Standard C18: To establish a baseline (e.g., InertSustain C18, 4.6 x 150 mm, 5 µm).

    • Polar-Endcapped C18: Designed for stability in highly aqueous conditions (e.g., InertSustain AQ-C18, 4.6 x 150 mm, 5 µm).[4][5]

    • Polar-Embedded Phase: Contains a polar group within the alkyl chain to enhance polar retention (e.g., Ascentis RP-Amide, 4.6 x 150 mm, 5 µm).

Rationale and Expected Outcome: The standard C18 is expected to provide minimal retention. Both the polar-endcapped and polar-embedded columns are anticipated to offer improved retention and peak shape by preventing phase collapse and providing alternative interaction mechanisms (e.g., hydrogen bonding).[5] However, for a strongly basic, fully ionized compound, retention may still be insufficient, leading to the next logical step: ion-pair chromatography.

Mobile Phase and Ion-Pair Reagent Optimization

Given the analyte's cationic nature, an anionic ion-pairing reagent is required to form a neutral, more hydrophobic complex that can be retained by the reversed-phase column.[6][7][8]

What is Ion-Pair Chromatography? Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic compounds.[8] An ion-pairing reagent, containing a counter-ion to the analyte and a hydrophobic alkyl chain, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[9][10]

G

Figure 2: Ion-pair formation enhances retention on a C18 phase.

Selection of Ion-Pair Reagent: Alkyl sulfonates are excellent choices for pairing with basic compounds. The length of the alkyl chain influences the degree of retention.

  • Sodium Hexanesulfonate: A good starting point, offering moderate hydrophobicity.

  • Sodium Octanesulfonate: Provides stronger retention if needed.

Mobile Phase Optimization Protocol:

  • Select the best column from the initial screen (likely the AQ-C18).

  • Prepare Mobile Phase A: 20 mM Sodium Hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

  • Prepare Mobile Phase B: Acetonitrile.

  • Optimize the gradient program to achieve a retention factor (k) between 2 and 10 and a sharp, symmetrical peak.

  • Adjust Column Temperature: Start at 30 °C. Increasing the temperature can improve peak efficiency but may decrease retention. A temperature of 35-40 °C is often a good compromise.

Final Optimized Analytical Method

This protocol represents a fully optimized method derived from the development strategy described above.

Parameter Condition Rationale
Instrument HPLC or UHPLC system with UV DetectorStandard equipment for pharmaceutical analysis.
Column InertSustain AQ-C18 (4.6 x 150 mm, 5 µm)Provides excellent stability in aqueous mobile phases and good peak shape for basic compounds.[4]
Mobile Phase A 20 mM Sodium Hexanesulfonate, pH 3.0 with H₃PO₄The ion-pair reagent provides retention, and the low pH ensures the analyte is fully protonated and suppresses silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min (10% B), 2-12 min (10-70% B), 12-13 min (70-10% B), 13-18 min (10% B)Optimized for separation from potential impurities and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CBalances efficiency and analysis time.
Detection UV at 210 nmLow wavelength required due to the lack of a strong chromophore.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Sample Diluent Mobile Phase AEnsures compatibility with the mobile phase and prevents peak distortion.

Method Validation Protocol (ICH Q2)

The optimized method must be validated to ensure it is fit for its intended purpose.[11] The validation will be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, quantitation limit, and robustness.[12][13]

System Suitability Test (SST)

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[14] This is a requirement of pharmacopoeial chapters like USP <621>.[15][16][17][18][19]

Protocol:

  • Inject the standard solution (e.g., 100 µg/mL) six times.

  • Calculate the mean and standard deviation of the peak area, retention time, tailing factor, and theoretical plates.

Parameter Acceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components. Protocol:

  • Analyze blank (diluent), placebo, standard solution, and a sample solution.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.

  • Inject the stressed samples and assess peak purity using a photodiode array (PDA) detector. The analyte peak should be free from co-eluting peaks.

Linearity

Objective: To demonstrate a direct proportional relationship between concentration and detector response.[20] Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value. Protocol:

  • Prepare a placebo mixture and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Prepare and analyze six separate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.[14]

  • Intermediate Precision (Inter-day ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: Overall %RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. This is critical for impurity analysis.[20] Protocol:

  • Estimate LOQ and LOD based on the signal-to-noise (S/N) ratio from the linearity study.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Prepare solutions at the estimated concentrations and inject them to confirm the S/N ratio and demonstrate acceptable precision (RSD ≤ 10%) at the LOQ.[21]

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method.[22]

Conclusion

This application note presents a systematic and scientifically justified approach to developing a stability-indicating RP-HPLC method for the challenging compound, this compound. By understanding the analyte's physicochemical properties, a robust method using ion-pair chromatography was established. The detailed protocol for the final method and its validation provides researchers and drug development professionals with a comprehensive framework for implementing this analysis in a regulated environment. This method demonstrates excellent specificity, linearity, accuracy, and precision, proving it is fit for its intended purpose of quantifying this compound in pharmaceutical samples.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22162, Cyclopentolate Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Council for Harmonisation (2022). ICH Harmonised Guideline, ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • LCGC North America (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • U.S. Pharmacopeia (2022). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • LCGC International (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Element (formerly Crawford Scientific) (n.d.). HPLC Column Selection. Retrieved from [Link]

  • LinkedIn (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Mason Technology (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • The United States Pharmacopeial Convention (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Welch Materials, Inc. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • Analytical-Columns.com (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SciSpace (2018). Hplc method development and validation: an overview. Retrieved from [Link]

  • Chromatography Online (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (2022). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]

  • IVT Network (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Acta Scientific (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate (2025). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Agilent Technologies (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters Corporation (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Carlo Erba Reagents (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • AMSbio (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22576, Cyclobenzaprine Hydrochloride. Retrieved from [Link]

  • Scribd (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for a Comprehensive Antimicrobial Evaluation of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the initial in vitro antimicrobial characterization of the novel compound, Cyclobutanecarboximidamide hydrochloride. Given the nascent stage of research on this specific molecule, this document emphasizes foundational, adaptable protocols grounded in internationally recognized standards. The methodologies outlined herein are designed to establish a robust preliminary understanding of the compound's antimicrobial spectrum and potency, thereby guiding future development efforts.

The experimental choices detailed are rooted in the principles of antimicrobial susceptibility testing (AST), ensuring that the generated data is both reliable and comparable to established findings in the field. This guide will walk researchers through the critical steps of compound preparation, determination of minimum inhibitory and bactericidal concentrations, and preliminary assessment of its dynamics of bacterial killing.

Foundational Principles and Strategic Approach

The initial evaluation of a novel antimicrobial agent necessitates a systematic approach to define its spectrum of activity and potency. For this compound, a compound with limited public domain data, the primary objectives are to:

  • Determine its intrinsic antimicrobial activity against a clinically relevant panel of microorganisms.

  • Quantify this activity through the determination of the Minimum Inhibitory Concentration (MIC).

  • Assess its cidal versus static properties by determining the Minimum Bactericidal Concentration (MBC).

  • Characterize the rate of antimicrobial action through a time-kill kinetics assay.

This multi-pronged approach provides a holistic preliminary dataset, crucial for go/no-go decisions in the early stages of drug development. The protocols herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and cross-study comparability.[1][2][3]

Diagram: Overall Workflow for Antimicrobial Profiling

Antimicrobial_Profiling_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Primary Assays cluster_advanced Phase 3: Advanced Characterization cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation - Solubility Testing - Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay QC_Strains Microorganism & QC Strain - Selection & Culture QC_Strains->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Synergy_Test Synergy Testing (e.g., Checkerboard Assay) MIC_Assay->Synergy_Test Data_Analysis Data Analysis & Interpretation MBC_Assay->Data_Analysis Time_Kill->Data_Analysis Synergy_Test->Data_Analysis Cytotoxicity Preliminary Cytotoxicity Cytotoxicity->Data_Analysis

Caption: High-level workflow for the antimicrobial evaluation of a novel compound.

Pre-analytical Considerations: Compound and Microbial Preparation

Meticulous preparation is paramount for the accuracy and reproducibility of antimicrobial assays.

Handling and Solubilization of this compound

The hydrochloride salt form of an amidine suggests good aqueous solubility. However, empirical verification is a critical first step.

  • Rationale for Solubility Testing: Undissolved compound can lead to inaccurate concentration assessments and, consequently, erroneous MIC values.[4] Kinetic solubility testing is often sufficient for initial screening.[5][6]

Protocol: Preliminary Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in sterile deionized water.

  • If insolubility is observed, attempt solubilization in dimethyl sulfoxide (DMSO). Note that the final concentration of DMSO in the assay should not exceed 1%, as it can have intrinsic antimicrobial effects.

  • Observe the solution for any precipitation or turbidity.

  • If the compound is soluble, proceed with the preparation of a stock solution for the assays. A common starting concentration is 1280 µg/mL.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

Selection and Preparation of Test Organisms

The choice of microorganisms should be strategic, encompassing a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Recommended Panel of Test and Quality Control (QC) Strains

MicroorganismATCC® NumberGram StainRationale for Inclusion
Staphylococcus aureus29213PositiveQC strain for Gram-positive cocci; common pathogen
Enterococcus faecalis29212PositiveQC strain; representative of clinically important enterococci
Escherichia coli25922NegativeQC strain for Enterobacteriaceae; common pathogen
Pseudomonas aeruginosa27853NegativeQC strain for non-fermenting Gram-negative bacilli
Methicillin-resistant S. aureus (MRSA)43300PositiveRepresentative of antibiotic-resistant Gram-positive bacteria
Vancomycin-resistant Enterococcus (VRE)51299PositiveRepresentative of a high-priority resistant pathogen
Carbapenem-resistant Enterobacteriaceae (CRE)BAA-1705NegativeRepresentative of a critical antibiotic resistance threat
  • Rationale for QC Strains: The use of ATCC® reference strains with known MIC ranges for standard antibiotics is non-negotiable.[7][8] It validates the entire testing system, including media, reagents, and operator technique.[9][10][11]

Protocol: Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13).

  • Within 15 minutes of preparation, dilute this standardized suspension in the appropriate test broth to achieve the final target inoculum density for the specific assay.

Core Antimicrobial Assays

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][12][13]

  • Causality of Method Choice: The broth microdilution method is preferred for its efficiency, conservation of reagents, and the ability to test multiple compounds and isolates simultaneously in a 96-well format.[14]

Protocol: CLSI-based Broth Microdilution

  • Plate Preparation: In a 96-well U-bottom microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the prepared stock solution of this compound (e.g., 256 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension into CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL.

  • Controls:

    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL final inoculum.

    • Well 12 (Sterility Control): 100 µL CAMHB only.

  • Incubation: Seal the plate (e.g., with an adhesive film) and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Diagram: Broth Microdilution Workflow

Broth_Microdilution start Start prep_plate Prepare 96-well plate (50 µL CAMHB in wells 2-12) start->prep_plate add_compound Add 100 µL compound to well 1 prep_plate->add_compound serial_dilute Perform 2-fold serial dilutions (wells 1-10) add_compound->serial_dilute prep_inoculum Prepare final inoculum (5 x 10^5 CFU/mL) serial_dilute->prep_inoculum inoculate_wells Inoculate wells 1-11 with 50 µL of inoculum prep_inoculum->inoculate_wells controls Setup controls: - Growth (well 11) - Sterility (well 12) inoculate_wells->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Step-by-step process for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Self-Validation Principle: The MBC is intrinsically linked to the MIC result. A valid MBC determination requires a preceding, accurate MIC.

Protocol: MBC Determination

  • Following the reading of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of antimicrobial activity.

  • Expertise-Driven Rationale: While MIC and MBC provide endpoints, a time-kill assay reveals how quickly a compound acts, which can be a critical parameter for its potential therapeutic application.[15][16][17]

Protocol: Time-Kill Assay

  • Prepare tubes containing CAMHB with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control tube without the compound.

  • Inoculate each tube with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 35 ± 2 °C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar.

  • Incubate the plates for 18-24 hours and count the viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Advanced and Ancillary Assays

Checkerboard Assay for Synergy Testing

Should this compound demonstrate modest activity, or if a combination therapy approach is envisioned, a checkerboard assay can assess for synergistic or antagonistic interactions with known antibiotics.[18][19]

Preliminary Cytotoxicity Assessment

Early assessment of a compound's toxicity to mammalian cells is crucial. A simple in vitro assay using a stable cell line can provide an initial indication of the therapeutic window.[20][21][22]

Protocol: Basic Cytotoxicity Screening (e.g., using HEK293 cells)

  • Seed a 96-well flat-bottom plate with a mammalian cell line (e.g., HEK293) at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Replace the existing medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT or MTS assay, which measures metabolic activity.

  • Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation and Interpretation

Table 2: Template for Summarizing MIC and MBC Data

Test Organism (ATCC®)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus (29213)[Insert Data][Insert Data][Calculate Ratio]
E. coli (25922)[Insert Data][Insert Data][Calculate Ratio]
P. aeruginosa (27853)[Insert Data][Insert Data][Calculate Ratio]
E. faecalis (29212)[Insert Data][Insert Data][Calculate Ratio]
  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

References

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition (M07-Ed12). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Regulations.gov - M07-A8. Regulations.gov. [Link]

  • Recognized Consensus Standards: Medical Devices. U.S. Food and Drug Administration (FDA). [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • EUCAST MIC Determination Testing. Testing Laboratory. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. PMC - NIH. [Link]

  • Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. PMC - NIH. [Link]

  • Time Kill Assay. Scribd. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. MDPI. [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. PubMed Central. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. PMC - PubMed Central - NIH. [Link]

  • MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. [Link]

  • Broth microdilution reference methodology. CGSpace. [Link]

  • Cytotoxicity assay in mammalian cells. Mammalian cell lines including... ResearchGate. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • New and simplified method for drug combination studies by checkerboard assay. NIH. [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. BenchSci. [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. Quest Journals. [Link]

  • Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. PubMed. [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore. [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

Sources

Application Note: Preparation of Stock Solutions for Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  134.61  g/mol  (Salt basis)[1]

Abstract & Scope

This Application Note provides a standardized methodology for preparing high-quality stock solutions of Cyclobutanecarboximidamide hydrochloride (also known as Cyclobutanecarboxamidine HCl).[2] This compound is a critical building block in medicinal chemistry, often used in the synthesis of bioactive pyrimidines and other heterocyclic scaffolds.[1]

Due to the presence of the amidine functional group, this compound exhibits specific stability profiles—particularly susceptibility to hydrolysis under basic conditions or prolonged aqueous storage.[1] This guide addresses solvent selection, precise calculation methods, and storage conditions required to maintain compound integrity for biological assays and synthetic applications.[1][2]

Physicochemical Profile & Solubility Assessment

Before initiating preparation, verify the compound identity and specifications.[1] The hydrochloride salt form improves water solubility but introduces hygroscopicity.[2]

Table 1: Compound Specifications
PropertyValueNotes
Compound Name This compound
CAS Number 5906-62-7Verify against vial label.[2]
Molecular Weight 134.61 g/mol Use this value for Molarity calculations.[2]
Appearance White to off-white crystalline solidHygroscopic (absorbs moisture from air).[2]
Storage (Solid) -20°C (Desiccated)Keep tightly sealed.[2]
Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution.[1]

SolventSolubility PotentialApplication ContextStability Risk
DMSO (Dimethyl Sulfoxide) High (>50 mM)Recommended for Storage. Ideal for High-Throughput Screening (HTS) and cellular assays.[2]Low. Prevents hydrolysis; freezes at low temps.[2]
Water (Milli-Q / DI) High (>50 mM)Immediate Use Only. Suitable for acute animal dosing or immediate chemical reaction.[2]Moderate. Amidines can hydrolyze to amides over time in aqueous solution.[2][3][4]
Ethanol ModerateOrganic synthesis intermediates.[2]Low to Moderate.[2]

Critical Insight (Scientific Integrity): Amidines are strong bases (


).[2] In the hydrochloride salt form, they are protonated and relatively stable.[1] However, in aqueous solution, equilibrium shifts can lead to the slow formation of the corresponding amide (Cyclobutanecarboxamide) via hydrolysis, releasing ammonia.[1] Therefore, aqueous stock solutions should never be stored for long periods. [1]

Preparation Protocols

Protocol A: Preparation of a 100 mM Stock Solution in DMSO (Standard)

Purpose: Long-term storage and cellular assays.

Materials:

  • Cyclobutanecarboximidamide HCl (Solid)[2]

  • Anhydrous DMSO (Spectrophotometric grade,

    
    99.9%)[1]
    
  • Vortex mixer[1][2]

  • Amber glass vials (to protect from light)[2]

Step-by-Step Procedure:

  • Equilibration: Remove the compound vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator (approx. 30 mins).

    • Why? Opening a cold vial introduces condensation, which degrades the hygroscopic salt.[1]

  • Calculation: Determine the mass required.

    • Target Concentration (

      
      ): 100 mM (0.1 mol/L)
      
    • Target Volume (

      
      ): 10 mL (0.01 L)
      
    • 
      [1][2]
      
    • 
      [1]
      
  • Weighing: Rapidly weigh ~135 mg of the solid into a tared sterile tube. Record the exact mass (e.g., 136.2 mg).

  • Volume Adjustment (Gravimetric/Volumetric):

    • Calculate the exact volume of DMSO needed for the weighed mass:

    • 
      [2]
      
    • Example:

      
      [1]
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[2] The solution should be clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 100 µL or 500 µL) in amber vials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Stock for Immediate Use

Purpose: Acute animal studies or chemical synthesis requiring aqueous media.[2]

Materials:

  • Cyclobutanecarboximidamide HCl (Solid)[2]

  • Sterile PBS (Phosphate Buffered Saline) or Milli-Q Water[2]

  • 0.22 µm Syringe Filter (PES or Nylon)[1][2]

Step-by-Step Procedure:

  • Weighing: Weigh the required mass as per Protocol A.

  • Dissolution: Add 80% of the target volume of water/PBS.[2] Vortex until fully dissolved.[2]

  • Q.S. (Quantum Satis): Add solvent to reach the final target volume.[2][5][6][7]

  • Sterilization (Crucial for Bio-Assays): Pass the solution through a 0.22 µm syringe filter into a sterile receiver.

    • Note: Amidines are small molecules and will not be retained by the filter, but this step removes bacteria and particulate matter.[1]

  • Usage: Use immediately (within 4 hours). Discard unused aqueous portions.[2]

Quality Control & Validation

Every stock solution is a reagent; its quality determines your data's reproducibility.[2]

  • Visual Inspection: The solution must be free of precipitates.[2] If "crashing out" occurs upon thawing, sonicate for 5 minutes at 37°C.

  • Concentration Verification (UV-Vis):

    • Amidines have weak UV absorbance compared to aromatics.[2] If a specific extinction coefficient (

      
      ) is unavailable, use LC-MS  for purity verification rather than relying solely on A280/A260.[2]
      
  • Stability Check:

    • Periodically run an LC-MS trace to check for the hydrolysis product (Cyclobutanecarboxamide, MW ~99 g/mol ).[1][2] If the amide peak exceeds 5%, discard the stock.[1]

Workflow Visualization

The following diagram outlines the decision logic for preparing and handling the stock solution.

StockPrep Start Solid Compound (Cyclobutanecarboximidamide HCl) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) Record Exact Weight Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO DMSO (Anhydrous) Target: 100 mM SolventChoice->DMSO For Storage/HTS Water Water / PBS Target: < 50 mM SolventChoice->Water For Acute Use DissolveDMSO Vortex to Dissolve DMSO->DissolveDMSO DissolveWater Vortex & Filter (0.22 µm) Water->DissolveWater Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) DissolveDMSO->Aliquot UseNow Use Immediately (Do Not Store) DissolveWater->UseNow Store Store at -20°C (Stable > 6 Months) Aliquot->Store

Caption: Decision matrix for solvent selection and processing of Cyclobutanecarboximidamide HCl.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12206146 (DMSO HCl) and related Amidine structures.[2] Retrieved from [Link][2][8]

  • Chemistry LibreTexts. Preparing Solutions. Retrieved from [Link]

  • Master Organic Chemistry. Hydrolysis of Amides and Amidines. Retrieved from [Link]

Sources

Application Note: Target Identification Strategies for Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclobutanecarboximidamide hydrochloride (CBCA-HCl) represents a distinct class of amidine-based chemical fragments used in Fragment-Based Drug Discovery (FBDD) and chemical proteomics. Unlike planar benzamidine derivatives, the cyclobutane ring introduces


 character ("escape from flatland"), offering unique steric vectors for exploring the S1 specificity pockets of serine proteases. This Application Note provides a rigorous technical guide for using CBCA-HCl in target identification and validation studies. We detail two primary workflows: Differential Scanning Fluorimetry (DSF/Thermal Shift)  for direct biophysical validation and Competitive Activity-Based Protein Profiling (ABPP)  for proteome-wide target deconvolution.

Introduction: The Pharmacophore & Mechanism

To successfully identify targets for CBCA-HCl, one must understand its chemical "warhead." Amidines are classical mimics of the arginine side chain. At physiological pH (7.4), the amidine group (


) is protonated, carrying a positive charge.
  • Primary Target Class: Serine Proteases (Trypsin-like).

  • Binding Mechanism: The positively charged amidine forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket.

  • The Cyclobutane Advantage: While benzamidine is a flat aromatic binder, cyclobutanecarboximidamide offers a rigid, aliphatic scaffold. This constrains the conformational entropy upon binding while probing different steric regions of the active site compared to aromatic analogs.

Strategic Workflow

The following diagram outlines the logical flow for validating CBCA-HCl targets, moving from biophysical screening to proteomic confirmation.

TargetID_Workflow Start CBCA-HCl (Fragment Hit) Step1 Direct Binding Screen (Thermal Shift / DSF) Start->Step1 Decision Is Tm Shift > 2°C? Step1->Decision Step2 Target Deconvolution (Competitive ABPP) Decision->Step2 Yes Discard False Positive / Non-Binder Decision->Discard No Validation Crystallography / SPR (Kd Determination) Step2->Validation Specific Band Loss

Figure 1: Strategic workflow for target identification. The process prioritizes biophysical validation (DSF) before moving to complex proteomic deconvolution (ABPP).

Application 1: Differential Scanning Fluorimetry (DSF)

Objective: To determine if CBCA-HCl directly binds to a purified recombinant protein (e.g., Thrombin, Trypsin, or Factor Xa) by measuring the ligand-induced increase in thermal stability (


).
Materials
  • Ligand: this compound (100 mM stock in DMSO or Water).

  • Protein: Purified Serine Protease (e.g., Trypsin) at 5–10 µM in assay buffer.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl (Avoid phosphate buffers if using calcium-dependent enzymes).

  • Instrument: qPCR machine (e.g., Bio-Rad CFX or similar) with ROX/HEX filter sets.

Protocol
  • Assay Mix Preparation: Prepare a master mix to minimize pipetting errors. For one 96-well plate (20 µL reaction volume):

    • Protein: Final conc. 2–5 µM.

    • SYPRO Orange: Final conc. 5x.

    • Buffer: To volume.

  • Compound Addition:

    • Add 19 µL of Assay Mix to PCR plate wells.

    • Add 1 µL of CBCA-HCl stock (Final conc. 1 mM to 5 mM). Note: Fragment screening requires high concentrations due to typically low affinity (

      
       in µM-mM range).
      
    • Controls:

      • Positive Control: Benzamidine (known binder).

      • Negative Control: DMSO/Water vehicle only.

  • Thermal Ramp:

    • Seal plate with optical film. Centrifuge at 1000 x g for 1 min.

    • Ramp temperature from 25°C to 95°C at a rate of 0.5°C or 1.0°C per minute.

    • Read fluorescence (Excitation ~470 nm, Emission ~570 nm).[1]

Data Analysis

Calculate the melting temperature (


) using the derivative of the fluorescence curve (

).

ResultInterpretationAction

Significant BindingProceed to

determination or ABPP.

Non-binder / Weak binderIncrease concentration or check protein integrity.
Negative

DestabilizerLigand may be unfolding the protein or aggregating.[2]

Application 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific protein targets of CBCA-HCl within a complex proteome (e.g., cell lysate) without chemically modifying the fragment itself. This method relies on competition .[3]

Mechanism: We use a broad-spectrum "warhead" probe, such as Fluorophosphonate-Biotin (FP-Biotin) , which covalently labels the active site serine of all active serine hydrolases. If CBCA-HCl binds a specific protease, it will block the FP-Biotin from reacting, resulting in the disappearance of a specific band on a blot.

ABPP_Mechanism cluster_Control Control Condition (No Inhibitor) cluster_Exp Experimental Condition (+ CBCA-HCl) Enzyme Active Serine Protease (S1 Pocket Empty) Probe FP-Biotin Probe Enzyme->Probe Inhibitor CBCA-HCl (Competitor) Enzyme->Inhibitor Result1 Labeled Enzyme (Signal Detected) Probe->Result1 Blocked Enzyme-Inhibitor Complex (S1 Pocket Occupied) Inhibitor->Blocked Probe2 FP-Biotin Probe Result2 No Reaction (Signal Lost) Blocked->Result2 Probe Blocked

Figure 2: Mechanism of Competitive ABPP. CBCA-HCl competes with the FP-Biotin probe for the active site. A loss of signal indicates target engagement.

Protocol
  • Lysate Preparation:

    • Harvest cells (e.g., HeLa, HEK293) or tissue.

    • Lyse in PBS (pH 7.4) by sonication. Do not use protease inhibitors in the lysis buffer, as they will block the targets you are trying to find.

    • Adjust protein concentration to 1 mg/mL.

  • Competition Step:

    • Aliquot 50 µL of lysate into two tubes.

    • Tube A (Treated): Add CBCA-HCl (Final conc. 10x the estimated

      
      , typically 100 µM – 1 mM).
      
    • Tube B (Control): Add Vehicle (Water/DMSO).

    • Incubate for 30 minutes at Room Temperature (RT).

  • Probe Labeling:

    • Add FP-Biotin (Final conc. 2 µM) to both tubes.

    • Incubate for 1 hour at RT in the dark.

  • Quenching & Analysis:

    • Quench reaction with 4x SDS-PAGE loading buffer (boil 5 min).

    • Run on SDS-PAGE gel.[1]

    • Transfer to Nitrocellulose membrane.

    • Detection: Block with BSA, incubate with Streptavidin-HRP (1:5000), and develop with ECL.

Data Interpretation

Compare the lanes for Tube A and Tube B.

  • Hit: A band present in the Control lane (B) but absent or fainter in the Treated lane (A) indicates a target inhibited by CBCA-HCl.

  • Validation: Cut the corresponding gel band from a Coomassie-stained gel (run in parallel) and perform LC-MS/MS to identify the protein ID.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
High Background in TSA Dye interacting with hydrophobic compound.[4]Run a "No Protein" control. If the compound + dye fluoresces, TSA is invalid.
No Signal in ABPP Proteases degraded or inactive.Ensure lysis was performed fresh, on ice, without inhibitors. Check pH (must be active pH).
Compound Precipitation High concentration of HCl salt in organic solvent.Dissolve CBCA-HCl in water first, then dilute into buffer. It is highly water-soluble.
Weak Competition Reversible binding kinetics.CBCA-HCl is a reversible inhibitor. If the probe (FP-Biotin) is covalent and irreversible, it will eventually outcompete the reversible inhibitor if incubation is too long. Keep probe incubation short (30-60 min).

References

  • Thermal Shift Assay Principles: Huynh, K., & Partch, C. L. (2015). Thermal shift assay for protein-ligand interaction. Current Protocols in Protein Science. [Link]

  • Activity-Based Protein Profiling (ABPP): Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Amidine Inhibitors of Serine Proteases: Lohman, J. et al. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI Biomolecules. [Link]

  • Fragment-Based Drug Discovery (FBDD): Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Cyclobutanecarboximidamide Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Design

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of aromatic rings. The introduction of three-dimensional (3D) structural motifs is a critical strategy for enhancing potency, selectivity, and pharmacokinetic properties. The cyclobutane ring, a strained yet stable carbocycle, has emerged as a powerful tool in this endeavor.[1] Its unique puckered structure offers a level of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target.[2][3]

This guide focuses on Cyclobutanecarboximidamide hydrochloride , a versatile building block that marries the strategic advantages of the cyclobutane scaffold with the potent binding capabilities of the carboximidamide (amidine) functional group. We will explore the causality behind its application, provide detailed protocols for its use, and illustrate its role in the design of targeted therapies.

Pillar 1: The Scientific Rationale—Why Choose This Scaffold?

The efficacy of this compound as a medicinal chemistry building block stems from the distinct and synergistic contributions of its two core components: the cyclobutane ring and the amidine group.

The Cyclobutane Moiety: A 3D Rudder for Molecular Navigation

Incorporating a cyclobutane ring into a drug candidate is a deliberate design choice aimed at overcoming common challenges in drug development.[1][4] Its primary advantages include:

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks a portion of the molecule into a defined, puckered conformation.[2][3] This reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity.

  • Vectorial Precision: The rigid structure acts as a scaffold, directing key pharmacophoric groups into precise orientations to engage with binding pockets.[1][4]

  • Metabolic Stability: The strained C-C bonds of the cyclobutane ring can be less susceptible to metabolic enzymes (e.g., cytochrome P450s) compared to linear alkyl chains, potentially increasing the drug's half-life.[1][4]

  • Novel Chemical Space: It serves as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, allowing chemists to escape "flatland" and explore novel chemical space with improved physicochemical properties, such as enhanced solubility, by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][4]

  • Hydrophobic Pocket Filling: The defined 3D shape of the cyclobutane unit is exceptionally well-suited for occupying small hydrophobic pockets within an enzyme's active site, contributing to overall binding energy.[4]

The Amidine Group: The Electrostatic Anchor

The carboximidamide (amidine) functional group is a cornerstone pharmacophore, particularly in the design of enzyme inhibitors.[5]

  • Potent Electrostatic Interactions: The amidine group is strongly basic and exists in its protonated form (an amidinium ion) at physiological pH. This positive charge allows it to act as a powerful hydrogen bond donor and form highly favorable salt bridge interactions with negatively charged amino acid residues, such as aspartate or glutamate, commonly found in enzyme active sites.

  • Targeting Serine Proteases: This interaction is the lynchpin for many inhibitors of serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation. The active sites of these enzymes frequently feature an aspartate residue deep within the primary specificity (S1) pocket, making the amidine group a classic recognition motif.

FeatureCyclobutane RingPhenyl Ringn-Butyl Chain
Geometry Non-planar, puckeredPlanarFlexible
Fsp³ Character 1.00.01.0
Rotatable Bonds 1 (exocyclic)1 (exocyclic)3
Key Advantage Conformational rigidity, 3D vectoringπ-stacking interactionsLipophilicity modulation
Common Liability Ring strain (synthetic challenge)Metabolic liability (oxidation)Conformational penalty

Table 1. Comparative properties of the cyclobutane scaffold versus common linkers in drug design.

Pillar 2: Key Therapeutic Applications & Mechanistic Insights

The combination of a rigid 3D scaffold and a potent binding anchor makes this compound a high-value starting material for several therapeutic areas.

Application Focus: Direct Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[6][7] Its sole function is to convert prothrombin to thrombin, the final enzyme that leads to fibrin clot formation.[8] Therefore, inhibiting FXa is a highly effective strategy for preventing and treating thrombosis.[6]

Mechanism of Inhibition: Successful FXa inhibitors must effectively engage two key pockets in the enzyme's active site:

  • S1 Specificity Pocket: This is a deep, narrow pocket containing the negatively charged Asp189 residue. The positively charged amidinium group of an inhibitor forms a charge-stabilized hydrogen bond (salt bridge) with Asp189, anchoring the molecule in the active site.

  • S4 Hydrophobic Pocket: This is a wider, non-polar pocket. The cyclobutane ring of a molecule derived from Cyclobutanecarboximidamide is an ideal substituent to occupy this pocket, providing favorable van der Waals interactions and displacing water molecules.

The cyclobutane ring provides the rigid linker necessary to optimally position the amidine group for its critical interaction in the S1 pocket while simultaneously filling the S4 pocket.

cluster_Coagulation Blood Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin:w converts Prothrombin Prothrombin Prothrombin:e->Factor Xa Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot converts Fibrinogen Fibrinogen Fibrinogen->Thrombin Inhibitor Cyclobutane-Amidine Inhibitor Inhibitor->Factor Xa INHIBITS

Caption: Role of Factor Xa in the blood coagulation cascade and its inhibition.

Application Focus: Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are critical for cellular homeostasis, primarily through their role in DNA single-strand break repair.[9] In cancers with mutations in BRCA1/BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[10]

Design Rationale: PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate. The active site contains key hydrogen bonding and hydrophobic regions. A building block like this compound could be elaborated to:

  • Utilize the amidine group to form critical hydrogen bonds with residues like Gly863 and Ser904 in the PARP1 active site.

  • Position the cyclobutane ring to interact with a hydrophobic region of the pocket, providing a rigid, space-filling element that contributes to binding affinity and selectivity.

cluster_PARP PARP Inhibition & Synthetic Lethality cluster_BRCA_WT Normal Cell (BRCA Proficient) cluster_BRCA_Mut Cancer Cell (BRCA Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Repair SSB Repair PARP->Repair Replication DNA Replication PARPi PARP Inhibitor PARPi->PARP INHIBITS DSB DNA Double-Strand Break (DSB) Replication->DSB leads to HR_Repair Homologous Recombination (HR Repair) DSB->HR_Repair HR_Deficient HR Repair Deficient DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Pillar 3: Experimental Protocols & Workflows

The following protocols are designed to be self-validating, providing clear steps and rationale for the use of this compound in synthesis.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Cyclobutanecarboximidamide

This protocol describes a robust method for coupling the amidine with an aryl halide, a common step in constructing more complex drug candidates. The causality behind this choice is the high efficiency and broad substrate scope of modern Buchwald-Hartwig amination catalysis.

Materials:

  • This compound

  • Aryl bromide or chloride of interest

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).

  • Catalyst Premix: In a separate vial, dissolve the palladium catalyst (0.02 equiv) and the ligand (0.04 equiv) in a small amount of the anhydrous solvent.

  • Inerting: Seal the reaction vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent to the reaction vial via syringe.

  • Catalyst Addition: Add the catalyst premix to the reaction vial via syringe.

  • Heating: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the desired N-aryl cyclobutanecarboximidamide.

Protocol 2: Illustrative Synthesis of a Core Fragment for a Factor Xa Inhibitor

This protocol provides a tangible example, synthesizing a key intermediate by coupling the amidine to a representative molecular core.

Objective: Synthesize N-(4'-bromobiphenyl-3-yl)cyclobutanecarboximidamide.

start Cyclobutanecarboximidamide HCl conditions Pd₂(dba)₃, XPhos NaOtBu, Toluene 110 °C, 18h start->conditions reagent 3,4'-dibromobiphenyl reagent->conditions workup Aqueous Workup & Purification conditions->workup product Target Fragment: N-(4'-bromobiphenyl-3-yl) cyclobutanecarboximidamide workup->product

Caption: Synthetic workflow for the preparation of a key FXa inhibitor fragment.

Step-by-Step Methodology:

  • Vessel Preparation: Add 3,4'-dibromobiphenyl (312 mg, 1.0 mmol, 1.0 equiv), this compound (161 mg, 1.2 mmol, 1.2 equiv), and sodium tert-butoxide (240 mg, 2.5 mmol, 2.5 equiv) to a 20 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 0.02 equiv) and XPhos (19 mg, 0.04 mmol, 0.04 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon for 15 minutes.

  • Solvent Addition: Add 10 mL of anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C and stir for 18 hours.

  • Quenching and Extraction: After cooling, carefully add 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by silica gel chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound. Characterization would be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. By providing a conformationally restricted, metabolically robust, and three-dimensional scaffold, the cyclobutane moiety allows for precise engineering of molecular architecture. When combined with the potent, charge-driven binding capability of the amidine group, it creates a building block ideally suited for designing high-affinity and selective inhibitors for challenging targets like Factor Xa and PARP. The protocols and rationale presented herein provide a validated framework for researchers to confidently incorporate this powerful motif into their drug discovery programs, accelerating the journey from innovative concept to potential therapeutic.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Google Cloud.
  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. (n.d.). Benchchem.
  • Willems, S., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers.
  • Role of PARP Inhibitors in BRCA-Related Malignancies. (2018). U.S. Pharmacist.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI.
  • Willems, S., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • Explore Our Novel Cyclobutane Derivatives. (2020). Life Chemicals.
  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal.
  • Bioisosteres. (n.d.). TCI AMERICA.
  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (n.d.). PubMed Central.
  • Pettitt, S. J. (n.d.). PARP inhibitors and breast cancer – highlights and hang-ups. Expert Opinion on Investigational Drugs.
  • Debnath, P. (2020). Synthesis of Amidines and its application to heterocycles synthesis. ResearchGate.
  • Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. (2024). Frontiers in Oncology.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Debnath, P. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
  • Design, synthesis, and biological activity of potent and selective inhibitors of blood coagulation factor Xa. (2004). PubMed.
  • Discovery and development of Factor Xa inhibitors (2015–2022). (2023). ResearchGate.

Sources

Technical Application Note: Purification of Cyclobutanecarboximidamide Hydrochloride

[1]

Abstract & Scope

Cyclobutanecarboximidamide hydrochloride (Cyclobutanecarboxamidine HCl) is a critical pharmacophore in the synthesis of serine protease inhibitors and antiviral agents.[1] Typically synthesized via the Pinner reaction, the crude product is invariably contaminated with significant quantities of ammonium chloride (


)1

This guide provides a validated, non-obvious protocol for the purification of this amidine salt.[1] Unlike standard organic workups, the amphiphilic nature of the amidine cation requires a specific "Differential Solvation" strategy to separate it from inorganic byproducts without degrading the labile amidine functionality.[1]

The Purification Challenge

The primary challenge in isolating high-purity Cyclobutanecarboximidamide HCl lies in its physicochemical similarity to its major contaminant, ammonium chloride.[1]

  • Solubility Overlap: Both the product and

    
     are highly water-soluble and moderately soluble in lower alcohols (Methanol, Ethanol).[1]
    
  • Thermal Instability: Amidines are prone to hydrolysis under basic conditions or prolonged heating in wet solvents, converting back to the amide (Cyclobutanecarboxamide).[1]

  • Hygroscopicity: The HCl salt is hygroscopic, making filtration and drying difficult if oiling occurs.[1]

Impurity Profile
ImpurityOriginPhysicochemical BehaviorRemoval Strategy
Ammonium Chloride (

)
Pinner Reaction (Ammonolysis)Inorganic salt; insol. in acetone/ether; slightly sol. in EtOH.[2]Selective Hot Extraction (Protocol A)
Cyclobutanecarbonitrile Unreacted Starting MaterialNon-polar organic liquid.Wash with non-polar solvent (Ether/Hexane).[3]
Cyclobutanecarboxamide Hydrolysis ByproductNeutral organic solid.Recrystallization (remains in mother liquor).[4]

Protocol A: Selective Solvation (The Isopropanol Method)

Principle: This method exploits the sharp solubility differential of


11
Reagents & Equipment[1][5][6][7][8]
  • Solvent: Anhydrous Isopropanol (IPA) (Water content < 0.1% is critical).

  • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Equipment: Jacketed reactor or round-bottom flask, reflux condenser, heated filtration funnel (essential).[1]

Step-by-Step Methodology
  • Drying (Critical Pre-step):

    • Dry the crude reaction mass thoroughly under high vacuum ( < 5 mbar) at 40°C for 4 hours.

    • Reasoning: Any residual water will increase the solubility of

      
       in the organic solvent, compromising purity.[1]
      
  • Digestion:

    • Suspend the crude solid in Anhydrous IPA (10 mL per gram of crude).

    • Heat the suspension to reflux (82°C) with vigorous stirring for 30 minutes.

    • Observation: The bulky inorganic solid (

      
      ) will remain undissolved, while the Amidine HCl dissolves.[1]
      
  • Hot Filtration:

    • While maintaining the mixture at reflux temperature, filter rapidly through a pre-heated sintered glass funnel (Porosity 3) or Celite pad.

    • Caution: If the solution cools during filtration, the Amidine HCl will crystallize in the filter, leading to yield loss.[1]

    • Residue: The filter cake is predominantly

      
      .[1] Discard (or assay for mass balance).
      
    • Filtrate: Contains the purified Cyclobutanecarboximidamide HCl.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.[1]

    • If crystallization is sluggish (common with cyclobutane derivatives), reduce volume by 50% via rotary evaporation and add Diethyl Ether dropwise until turbidity persists.[1]

    • Cool to 0-4°C for 4 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold 1:1 IPA/Ether.

    • Dry under vacuum at 40°C.

Workflow Diagram

PurificationLogicCrudeCrude Reaction Mass(Amidine HCl + NH4Cl + Nitrile)DryVacuum Dry(Remove H2O)Crude->DryIPA_RefluxReflux in Anhydrous IPA(82°C, 30 min)Dry->IPA_RefluxSuspendHot_FilterHot Filtration(Keep >70°C)IPA_Reflux->Hot_FilterSolid_ResidueSolid Residue:Ammonium Chloride (Discard)Hot_Filter->Solid_ResidueRetentateFiltrateFiltrate:Amidine HCl in IPAHot_Filter->FiltratePermeateCoolingCool to 4°C(+ Optional Ether)Filtrate->CoolingFinal_FilterFiltration & WashCooling->Final_FilterProductPure Cyclobutanecarboximidamide HCl(>98% Purity)Final_Filter->Product

Figure 1: Selective Solvation Workflow for removal of inorganic ammonium salts.[1]

Protocol B: Preparative HPLC (Polishing)

For pharmaceutical grade applications (>99.5% purity) where trace organic impurities (dimers, amides) must be removed, Protocol A should be followed by Preparative HPLC.[1]

Note: Standard C18 methods often fail for amidines due to poor retention (high polarity). Ion-pairing or HILIC modes are recommended.

Chromatographic Conditions
ParameterSettingRationale
Column C18 Polar Embedded (e.g., Atlantis T3 or Aquasil)Enhanced retention of polar basic compounds.
Mobile Phase A 0.1% TFA in WaterAcidic pH ensures the amidine remains fully protonated (

) and improves peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0% B to 20% B over 15 minCyclobutane moiety is small; the molecule is very polar and elutes early.[1]
Detection UV @ 210-220 nmAmidines have weak UV absorbance; monitoring at low wavelengths is required.

Quality Control & Validation

To ensure the protocol was successful, specific analytical checks are required.

  • Argentometric Titration (Chloride Content):

    • Measure total chloride.

    • Theoretical Cl %: Calculate based on MW (134.61 g/mol ). Cl = 26.3%.

    • Interpretation: If Cl % is > 26.3%, significant

      
       (Cl = 66.3%) contamination remains.[1]
      
  • 1H NMR (DMSO-d6):

    • Look for the cyclobutane multiplet signals (1.8 - 2.4 ppm) and the methine proton (3.0 - 3.3 ppm).

    • Amidine Protons: Broad singlets around 8.5 - 9.5 ppm (3H or 4H depending on exchange).

    • Ammonium (

      
      ):  A sharp triplet (1:1:1) at ~7.0-7.5 ppm is characteristic of 
      
      
      in anhydrous DMSO-d6. Its absence confirms purification.
  • Ash Test (Residue on Ignition):

    • Amidine HCl is organic and should leave minimal char. High residue indicates inorganic salt entrapment.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out Product is precipitating as an oil rather than crystal.1. Use a seed crystal.2. Slow down the cooling rate.3. Reduce the amount of anti-solvent (Ether).[3]
High Chloride Content

broke through the filter.
1. Ensure IPA is anhydrous .2. Repeat the hot filtration step using n-Butanol (higher boiling point, lower

solubility).[1]
Low Yield Product crystallized on the filter funnel.1. Pre-heat the funnel in an oven before use.2. Use slightly more solvent for the digestion step.

References

  • Pinner Synthesis Mechanism & Workup

    • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
    • Review of Pinner Reaction Conditions: "The Pinner Reaction: A Technical Guide to the Synthesis of Imidates."[1][5] BenchChem. Link

  • Purification of Amidine Salts

    • Ammonium Chloride Solubility:[1][2][4][6][7] "Solubility of Ammonium Chloride in Alcohols." PubChem Compound Summary for CID 25517.[2] Link

    • Recrystallization Strategies: "Purification of high-purity amidine hydrochloride." Patent CN100528836C. (Describing the alcohol extraction method). Link

  • "Separation of polar basic compounds on polar-embedded C18 phases." Journal of Chromatography A.

Application Notes and Protocols for Assessing Cell Viability Following Treatment with Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Cytotoxic Profile of Novel Small Molecules

The evaluation of a compound's effect on cell viability is a cornerstone of preclinical drug discovery and development.[1][2][3] Cyclobutanecarboximidamide hydrochloride, a novel small molecule compound, requires a thorough assessment of its cytotoxic and cytostatic potential to understand its therapeutic window and potential off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell viability studies.

At its core, a cell viability assay quantifies the number of living cells in a population following exposure to a test compound.[3] These assays are critical for determining the concentration-dependent effects of a compound, which can range from inducing cell death (cytotoxicity) to inhibiting cell proliferation (cytostatic effects). The choice of assay is paramount, as different methods measure distinct cellular parameters, and the chemical nature of the test compound can interfere with certain assay chemistries.[4][5][6][7] Therefore, a multi-assay approach is recommended to obtain a comprehensive and validated understanding of the compound's activity.[6]

This document outlines detailed protocols for three widely adopted and mechanistically distinct cell viability assays: the MTT assay, the Neutral Red uptake assay, and the Trypan Blue exclusion assay. Each protocol is presented with an emphasis on the underlying scientific principles, critical experimental considerations, and potential sources of variability to ensure the generation of high-quality, reproducible data.

I. Foundational Principles: Selecting the Appropriate Cell Viability Assay

The selection of a cell viability assay should be a deliberate process, taking into account the putative mechanism of action of this compound and the specific research question. Assays can be broadly categorized based on the cellular function they measure:

  • Metabolic Activity: Assays like the MTT and XTT measure the activity of mitochondrial dehydrogenases, which are indicative of a metabolically active cell.[8][9]

  • Cell Membrane Integrity: The Trypan Blue exclusion and lactate dehydrogenase (LDH) release assays assess the integrity of the cell membrane, a hallmark of viable cells.[10][11]

  • Lysosomal Integrity: The Neutral Red uptake assay relies on the ability of viable cells to sequester the dye within their intact lysosomes.[12][13][14]

Given the limited information on this compound, it is prudent to employ assays that probe different aspects of cellular health to build a comprehensive cytotoxic profile.

II. Experimental Workflow for Assessing Compound Cytotoxicity

A generalized workflow for evaluating the effect of this compound on cell viability is depicted below. This workflow emphasizes the importance of proper controls and dose-response analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Seeding in Multi-well Plates C Compound Treatment of Cells (e.g., 24, 48, 72 hours) A->C B Preparation of Cyclobutanecarboximidamide hydrochloride Serial Dilutions B->C D1 MTT Assay C->D1 D2 Neutral Red Assay C->D2 D3 Trypan Blue Assay C->D3 E Spectrophotometric or Microscopic Measurement D1->E D2->E D3->E F Calculation of % Viability E->F G Generation of Dose-Response Curves and IC50 Determination F->G

Caption: General experimental workflow for cytotoxicity assessment.

III. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9][15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15][16]

A. Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) MTT MTT (Yellow, Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases Solubilization Solubilization Solution Formazan->Solubilization Dissolves Crystals Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

B. Materials
  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)

  • 96-well clear flat-bottom plates[17]

  • Multi-well spectrophotometer (plate reader)

C. Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[18]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

D. Data Analysis

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

E. Important Considerations
  • Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading.[19] It is crucial to run a control plate with the compound and MTT in the absence of cells to check for such interference.[19]

  • Cell Density: The optimal cell seeding density should be determined to ensure that the cells are in the logarithmic growth phase during the assay.

  • Incubation Time: The incubation time with MTT should be optimized for the specific cell line being used.

IV. Protocol 2: Neutral Red (NR) Uptake Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[12][13][14] In non-viable cells, the lysosomal membrane is compromised, and they are unable to retain the dye.[13][14]

A. Principle of the Neutral Red Assay

NR_Principle cluster_cell Viable Cell Lysosome Lysosome Extraction Extraction Solution Lysosome->Extraction Releases Dye NR Neutral Red Dye NR->Lysosome Active Transport Measurement Measure Absorbance (540 nm) Extraction->Measurement

Caption: Principle of the Neutral Red uptake assay.

B. Materials
  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium, prepared fresh)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)[12]

  • 96-well clear flat-bottom plates[17]

  • Multi-well spectrophotometer

C. Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[12]

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.[12]

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

D. Data Analysis

Calculate the percentage of cell viability as described for the MTT assay.

E. Important Considerations
  • Lysosomal pH: Compounds that alter the lysosomal pH can interfere with Neutral Red uptake.

  • Dye Precipitation: The Neutral Red solution should be pre-incubated at 37°C and centrifuged before use to remove any precipitated dye crystals.

V. Protocol 3: Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[10][20] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[10][11][21]

A. Principle of the Trypan Blue Assay

TB_Principle cluster_live Live Cell cluster_dead Dead Cell Live Intact Membrane (Excludes Dye) Microscope Microscopic Observation Live->Microscope Dead Compromised Membrane (Takes up Dye) Dead->Microscope TrypanBlue Trypan Blue Dye TrypanBlue->Live No Staining TrypanBlue->Dead Blue Staining

Caption: Principle of the Trypan Blue exclusion assay.

B. Materials
  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution (0.4% in PBS)[10][21]

  • Hemocytometer or automated cell counter

  • Microscope

C. Protocol
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as previously described.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation. Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[10]

  • Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.[11]

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

D. Data Analysis

Calculate the percentage of viable cells:

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

E. Important Considerations
  • Counting Time: Cells should be counted within 3-5 minutes of staining, as longer exposure to Trypan Blue can be toxic to viable cells.[11][20]

  • Serum Interference: The presence of serum proteins can interfere with the staining, so it is recommended to perform the assay in a serum-free solution.[11]

  • Subjectivity: Manual counting can be subjective. For high-throughput analysis, an automated cell counter is recommended.

VI. Data Presentation and Interpretation

The results of the cell viability assays should be presented in a clear and concise manner to facilitate interpretation.

A. Tabular Data Summary
AssayIC50 (µM) ± SD (24h)IC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MTT
Neutral Red
Trypan Blue

This table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from the different assays at various time points.

B. Interpretation of Results

A consistent dose- and time-dependent decrease in cell viability across multiple assays provides strong evidence for the cytotoxic or cytostatic effects of this compound. Discrepancies between assays may indicate compound interference or a specific mechanism of action. For example, if the MTT assay shows a decrease in viability but the Trypan Blue assay does not, it could suggest that the compound is affecting mitochondrial function without causing immediate cell death. Further mechanistic studies would then be warranted.

VII. Troubleshooting Common Issues

Problem Possible Cause Solution
High background in MTT assay Compound reduces MTT directly; microbial contamination.Run a compound-only control; check for contamination.
Inconsistent results Inconsistent cell seeding; edge effects in plates.Ensure a homogenous cell suspension; avoid using outer wells.
Low signal in Neutral Red assay Insufficient incubation time; dye precipitation.Optimize incubation time; centrifuge Neutral Red solution before use.
Overestimation of viability with Trypan Blue Counting too long after staining.Count cells within 3-5 minutes of adding Trypan Blue.[11][20]

VIII. Conclusion

The protocols and guidelines presented in this application note provide a robust framework for assessing the effects of this compound on cell viability. By employing a multi-assay approach and carefully considering potential sources of interference, researchers can generate reliable and reproducible data to inform the continued development of this and other novel small molecule compounds. It is imperative to remember that no single assay is perfect, and a comprehensive understanding of a compound's cytotoxic profile is best achieved through the integration of data from multiple, mechanistically distinct assays.[6]

References

  • Borenfreund, E., & Puerner, J. A. (1985). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Journal of Tissue Culture Methods, 9(1), 7-9.
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference in MTT cell viability assay in activated macrophage cell line. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The changes in cell viability after 24, 48, and 72 h of incubation with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trypan Blue Exclusion Test of Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed. (2021, May 16). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxicity of Cannabinoids in Combination with Traditional Lymphoma Chemotherapeutic Drugs Against Non-Hodgkin's Lymphoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]

  • DeNovix. (n.d.). Trypan Blue Assay Protocol | Technical Note 181. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Trypan Blue Staining Protocol. Retrieved from [Link]

  • PubMed. (2018, August 21). Inhibition of Chloride Intracellular Channel 1 (CLIC1) as Biguanide Class-Effect to Impair Human Glioblastoma Stem Cell Viability. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 18). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Cyclobutanecarboximidamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

Target Molecule: Cyclobutanecarboximidamide hydrochloride (Cyclobutamidine HCl) Primary Challenge: The conversion of cyclobutanecarbonitrile to its amidine salt is chemically straightforward but operationally sensitive. The high polarity of the product and the thermodynamic instability of the intermediate (imidate ester) often lead to hydrolysis byproducts (esters/amides) rather than the desired amidine.

The "Gold Standard" Protocol: For this specific cycloaliphatic substrate, the Pinner Reaction is the most robust synthetic route. It avoids metal contamination (common with Lewis-acid promoted routes) and yields the hydrochloride salt directly, which is the preferred pharmacophore form.

The Pinner Protocol (Optimized)

Phase A: Formation of the Pinner Salt (Imidate Intermediate)

Objective: Convert Cyclobutanecarbonitrile to Ethyl cyclobutanecarboximidate hydrochloride.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a gas inlet tube (for HCl), a thermometer, and a drying tube (CaCl₂ or Drierite).

  • Solvent System: Dissolve Cyclobutanecarbonitrile (1.0 eq) in anhydrous Ethanol (1.1 eq) and Diethyl Ether (solvent volume 5x reactant volume).

    • Note: A slight excess of alcohol is required, but too much alcohol makes the product hard to precipitate.

  • Acidification: Cool the mixture to 0°C (Ice/Salt bath). Bubble dry HCl gas through the solution until saturation.

    • Metric: Weight increase of the flask should correspond to ~1.1–1.2 eq of HCl.

  • Incubation: Seal the flask tightly (parafilm/stopper). Store at 4°C for 12–24 hours .

    • Observation: The Pinner salt (imidate HCl) should crystallize as a white precipitate.

Phase B: Ammonolysis (Amidine Formation)

Objective: Convert Imidate to this compound.

  • Preparation: Filter the precipitated Pinner salt quickly under inert atmosphere (Nitrogen) to avoid moisture absorption. Wash with cold anhydrous ether.

  • Reaction: Transfer the solid to a pressure vessel or sealed flask containing 7M Ammonia in Methanol (excess, ~3–4 eq).

  • Conditions: Stir at room temperature for 12–18 hours.

  • Isolation: Concentrate the mixture in vacuo. The residue is the crude amidine HCl.

  • Purification: Recrystallize from Isopropanol/Diethyl Ether or Acetone/Ethanol.

Visualizing the Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical "Hydrolysis Fork" where yields are often lost.

PinnerMechanism Nitrile Cyclobutane- carbonitrile Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate 0°C, Sat. HCl HCl Dry HCl + EtOH HCl->Imidate Amidine TARGET: Cyclobutane- carboximidamide HCl Imidate->Amidine Ammonolysis (Success Path) Ester Byproduct: Ethyl Ester Imidate->Ester Hydrolysis (Water present) Amide Byproduct: Amide Imidate->Amide Thermal decomp (>40°C) Ammonia NH3 / MeOH Ammonia->Amidine Water H2O (Moisture) Water->Ester

Caption: Figure 1. The Pinner Reaction Pathway showing the critical competition between Amidine formation (Green) and Hydrolysis byproducts (Red).

Troubleshooting Center (FAQ)

Issue 1: "My product is an oil/gum, not a solid."

Diagnosis: Hygroscopicity or Solvent Trapping. Cyclobutanecarboximidamide HCl is extremely hygroscopic. If it absorbs water, it turns into a sticky gum. Corrective Action:

  • Trituration: Add anhydrous diethyl ether to the gum and scratch the flask walls with a glass rod vigorously. This induces crystallization.

  • Drying: Dry the salt in a vacuum desiccator over

    
     for 24 hours.
    
  • Solvent Switch: If recrystallizing, ensure your ether/acetone is strictly anhydrous.

Issue 2: "I have low yield and a strong ester smell."

Diagnosis: Moisture Ingress (The "Hydrolysis Fork"). If water enters during Phase A or B, the imidate converts to ethyl cyclobutanecarboxylate (ester), which has a fruity smell. Corrective Action:

  • Check HCl Source: Are you using aqueous HCl? STOP. You must use HCl gas generated from

    
     or a gas cylinder, passed through a 
    
    
    
    trap.
  • Check Alcohol: The ethanol used in Phase A must be absolute (200 proof, stored over molecular sieves).

Issue 3: "The reaction won't start / Nitrile is unreacted."

Diagnosis: Insufficient Acid Saturation. The formation of the imidate is driven by the saturation of HCl. Corrective Action:

  • Weigh the Flask: Before and after bubbling HCl. You need at least 1.1 molar equivalents of HCl by weight.

  • Temperature: Ensure the reaction is kept at 0°C during saturation to increase gas solubility, then allow to warm strictly to 4°C (fridge), not RT, for the incubation.

Optimization Data Matrix

ParameterStandard ConditionOptimized ConditionWhy?
Solvent (Phase A) EthanolEtOH + Et₂O (1:5) Ether acts as an anti-solvent, forcing the Pinner salt to precipitate out of solution, protecting it from reacting with excess alcohol.
Temperature Room Temp0°C to 4°C Higher temps favor decomposition of the imidate to amide.
Ammonia Source Aqueous AmmoniaNH₃ in MeOH (7M) Aqueous ammonia introduces water, instantly hydrolyzing the imidate. Anhydrous methanolic ammonia is mandatory.
Reaction Time 48 Hours12–18 Hours Extended time increases the risk of moisture ingress without improving yield significantly.

Logic Tree for Purification

PurificationLogic Start Crude Product (Post-Evaporation) StateCheck Is it Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Solid Oil Sticky Oil/Gum StateCheck->Oil Oil ActionRecrys Recrystallize: iPrOH / Ether Solid->ActionRecrys Final Polish ActionTriturate Triturate with Anhydrous Ether Oil->ActionTriturate Step 1 ActionVac High Vac Dry (over P2O5) ActionTriturate->ActionVac Step 2 ActionVac->Solid If successful

Caption: Figure 2. Decision matrix for isolating the hygroscopic amidine salt.

References

  • General Pinner Reaction Methodology: Organic Chemistry Portal. "Pinner Reaction."[1][2][3][4][5][6][7][8][9] [Link][1][3]

  • Purification of Hydrochloride Salts: ResearchGate. "Purification of organic hydrochloride salt?" (Community consensus on recrystallization solvents). [Link]

Sources

Technical Support Center: Cyclobutanecarboximidamide Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclobutanecarboximidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experimentation with this compound. The following information is structured in a question-and-answer format to directly address specific issues, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Physicochemical Properties & Handling

Question 1: My this compound appears clumpy and is difficult to weigh accurately. What is the cause and how can I mitigate this?

Answer: This is a common issue arising from the hygroscopic nature of this compound.[1] The compound readily absorbs moisture from the atmosphere, leading to the formation of clumps and affecting the accuracy of mass measurements.

Troubleshooting Protocol:

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen).

  • Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). Ensure the desiccator is properly sealed.

  • Rapid Weighing: If an inert atmosphere is unavailable, minimize the compound's exposure to ambient air. Have all necessary equipment ready and perform the weighing process as quickly as possible.

  • Drying Before Use: For critical applications, you can dry the compound under a high vacuum for several hours before use. However, be mindful of the compound's melting point (approximately 160°C) to avoid thermal decomposition.[1][2]

Question 2: I'm observing poor solubility of this compound in my reaction solvent. What are the recommended solvents and how can I improve solubility?

Answer: The hydrochloride salt form of an amidine generally imparts better solubility in polar solvents compared to its free base. However, solubility can still be a limiting factor depending on the reaction conditions and the specific solvent system.

Solvent Selection & Enhancement Strategies:

Solvent ClassRecommended SolventsRemarks
Protic Solvents Water, Methanol, EthanolGenerally good solubility due to hydrogen bonding. Be cautious of potential side reactions (e.g., solvolysis) at elevated temperatures.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Often provide good solubility and are suitable for a range of reactions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformSolubility may be limited. Can be useful for specific applications or extractions.

Troubleshooting Steps:

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a small amount of methanol in dichloromethane can significantly improve the dissolution of polar compounds.

  • Gentle Heating: Cautiously warming the mixture can increase the rate of dissolution and overall solubility. Monitor for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help break down aggregates and promote dissolution without excessive heating.

Section 2: Reaction & Synthesis Pitfalls

Question 3: My reaction to synthesize a substituted amidine using this compound is giving low yields and multiple byproducts. What are the likely causes?

Answer: Low yields and byproduct formation in amidine synthesis are often multifactorial. Key areas to investigate include the reaction conditions, the stability of the amidine product, and the presence of impurities. The synthesis of amidines can be approached through various methods, and the choice of method can significantly impact the outcome.[3][4][5][6]

Workflow for Troubleshooting Amidine Synthesis:

Caption: Troubleshooting workflow for low-yield amidine synthesis.

Detailed Troubleshooting Steps:

  • Re-evaluate Reaction Stoichiometry: Ensure the molar ratios of your reactants are optimal. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to side reactions.

  • Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time. Some reactions require heating to overcome activation barriers, while others may be sensitive to heat, leading to decomposition. Design of Experiments (DoE) can be a powerful tool for this optimization.[7][8][9][10][11]

  • Inert Atmosphere: As amidines can be sensitive to air and moisture, conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

  • Purity of Starting Materials: Verify the purity of your this compound and other reactants. Impurities can act as catalysts for unwanted side reactions or inhibit the desired transformation.

  • Alternative Synthetic Routes: If optimization of the current route fails, consider alternative methods for amidine synthesis, such as the Pinner reaction from nitriles or synthesis from thioamides.[4][5]

Question 4: I am attempting a copper-catalyzed N-arylation of this compound, but the reaction is not proceeding. What are some common issues with this type of reaction?

Answer: Copper-catalyzed N-arylation of amidines can be a robust method, but it is sensitive to several factors. Common pitfalls include catalyst inhibition, improper ligand choice, and suboptimal reaction conditions.

Troubleshooting Protocol for Copper-Catalyzed N-Arylation:

  • Catalyst and Ligand Screening: The choice of copper source (e.g., CuI, Cu(OTf)₂) and ligand is critical. If one combination is not working, screen other common ligands for N-arylation reactions (e.g., bipyridine derivatives, phenanthrolines).

  • Base Selection: The base used is crucial for deprotonating the amidine and facilitating the catalytic cycle. Screen a variety of bases, both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU).

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction. Toluene, DMF, and THF are common choices to explore.

  • Exclusion of Inhibitors: Ensure all reagents and the solvent are free from potential catalyst poisons, such as water and coordinating impurities.

Section 3: Product Characterization & Stability

Question 5: The N-H protons in the ¹H NMR spectrum of my purified product are broad and difficult to interpret. Is this normal for an amidine?

Answer: Yes, broad N-H signals in the ¹H NMR spectrum of amidines are a very common observation.[12] This phenomenon is typically due to a combination of factors:

  • Quadrupole Broadening: The nitrogen-14 nucleus has a quadrupole moment that can lead to rapid relaxation of adjacent protons, causing their signals to broaden.

  • Tautomerism: Amidines can exist as tautomers, and if the exchange between these forms is on the NMR timescale, it can result in broad, averaged signals.

  • Proton Exchange: Exchange of the N-H protons with residual protic solvents (like water) in the NMR solvent can also lead to significant broadening.

Strategies for Sharpening N-H Signals:

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange processes, potentially resolving the broad signals into sharper peaks.

  • Solvent Change: Using a hydrogen-bond accepting solvent like DMSO-d₆ can sometimes slow down proton exchange and lead to sharper N-H signals.

  • Deuterium Exchange: Add a drop of D₂O to your NMR tube. If the broad signal disappears, it confirms that it is an exchangeable N-H proton.

Question 6: How should I store my synthesized amidine product to ensure its long-term stability?

Answer: The stability of amidines can vary greatly depending on their structure. However, as a general precaution, they should be protected from moisture and air. The principles of stability testing for drug substances can provide a useful framework.[13][14][15]

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store at low temperatures (e.g., in a refrigerator or freezer).Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation and reaction with atmospheric CO₂.
Moisture Store in a tightly sealed container, preferably in a desiccator.Prevents hydrolysis of the amidine functionality.
Light Protect from light by using amber vials or storing in the dark.Prevents potential photochemical degradation.

Safety & Handling

Question 7: What are the primary safety concerns when working with this compound?

Answer: While specific toxicity data for this compound is limited, it is essential to handle it with the care afforded to all laboratory chemicals.[16] General safety precautions for similar compounds should be followed.[17][18][19][20][21]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

Question 8: What analytical techniques are best suited for characterizing this compound and its reaction products?

Answer: A combination of spectroscopic and chromatographic methods is typically employed for the comprehensive characterization of amidines.

Recommended Analytical Workflow:

Caption: Recommended analytical workflow for amidine characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the characteristic C=N and N-H stretching vibrations of the amidine group.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound and for monitoring reaction progress.[22][23]

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

References

  • Vertex AI Search. (n.d.). CYCLOBUTANECARBOXAMIDINE HYDROCHLORIDE Chemical Properties.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, August 8). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • BenchChem. (2025). Technical Support Center: Characterization of Novel Amidines.
  • Echemi. (2019, July 15). This compound SDS, 71690-89-6 Safety Data Sheets.
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines.
  • GalChimia. (2017, September 1). Reaction Optimization: Case Study 1.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride.
  • Royal Society of Chemistry. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
  • ResearchGate. (n.d.). (A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • ChemicalBook. (n.d.). CYCLOBUTANECARBOXAMIDINE HYDROCHLORIDE.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Institutes of Health. (2023, April 13). Accelerated Chemical Reaction Optimization Using Multi-Task Learning.
  • National Institutes of Health. (n.d.). Spectrophotometric Determination of Distigmine Bromide, Cyclopentolate HCl, Diaveridine HCl and Tetrahydrozoline HCl via Charge Transfer Complex Formation with TCNQ and TCNE Reagents.
  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • National Institutes of Health. (n.d.). Stability of cyclophosphamide in extemporaneous oral suspensions.
  • National Institutes of Health. (2021, April 22). Stability of 10-mg/mL and 50-mg/mL ketamine oral solutions.

Sources

Troubleshooting poor results in Cyclobutanecarboximidamide hydrochloride assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Variability & Stability Issues

CAS: 7176-06-9 | Formula: C5H11ClN2 | MW: 134.61 g/mol

Introduction: The "Simple" Molecule Trap

As a Senior Application Scientist, I often see researchers treat Cyclobutanecarboximidamide hydrochloride as a standard, stable reagent. It is not. While the cyclobutane ring is robust, the amidine (imidamide) moiety combined with the hydrochloride salt form creates a specific set of liabilities: hygroscopicity , pH-dependent hydrolysis , and nucleophilic reactivity .

If you are observing shifting IC50 values, "dead" stock solutions, or inexplicable false positives in protease inhibition assays, you are likely encountering one of the three failure modes detailed below.

Part 1: Pre-Assay Failure (The Weighing Error)

Symptom: Your calculated molar concentrations are wrong, leading to non-reproducible potency data (e.g., IC50 shifts > 3-fold between batches).

Root Cause: Hygroscopicity

Amidine hydrochloride salts are notoriously hygroscopic. They greedily absorb atmospheric water, forming non-stoichiometric hydrates. If you weigh 10 mg of "solid" that has been sitting on a shelf, you might actually be weighing 7 mg of compound and 3 mg of water.

Troubleshooting Protocol

Q: How do I ensure my stock concentration is accurate?

A: Stop trusting the balance. Trust the NMR.

  • Storage: Store the solid in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

  • Weighing: Do not weigh small amounts (< 5 mg) for stock creation. Weigh the entire vial content or larger masses (> 20 mg) to minimize relative error.

  • The "Gold Standard" Validation (qNMR):

    • Dissolve your weighed solid in D2O or DMSO-d6.

    • Add a certified internal standard (e.g., Maleic acid or TCNB) at a known concentration.

    • Run a 1H-NMR.[1] Compare the integration of the cyclobutane protons against the standard.

    • Result: This gives you the Effective Weight . Use this value to calculate your stock molarity, not the number on the balance.

Part 2: Solution Instability (Hydrolysis)

Symptom: Stock solutions lose potency over weeks, or the compound appears inactive in high-pH buffers.

Root Cause: Amidine Hydrolysis

Amidines are susceptible to hydrolysis, converting into the corresponding amide (Cyclobutanecarboxamide) and ammonia/amine. This reaction is catalyzed by base (OH⁻).[2][3]

  • At pH < 7: The amidine is protonated (cationic), which stabilizes it against nucleophilic attack by water.

  • At pH > 9: The free base forms, making the carbon highly electrophilic and prone to rapid hydrolysis.

Visualizing the Degradation Pathway

HydrolysisMechanism Amidine Amidine Salt (Active) Intermed Tetrahedral Intermediate Amidine->Intermed + H2O / OH- (High pH) Amide Amide (Inactive Product) Intermed->Amide Collapse Ammonia Ammonia/Amine Intermed->Ammonia Leaving Group

Caption: Base-catalyzed hydrolysis mechanism converting the active amidine to the inactive amide.[2]

Troubleshooting Protocol

Q: My assay requires pH 8.0. Will the compound survive?

A: Only if you act fast.

  • Stock Solvent: Dissolve the HCl salt in DMSO or Water (pH < 6) . Never store stocks in alkaline buffer (PBS pH 7.4 is risky for long-term storage; Tris pH 8.0 is forbidden for storage).

  • Assay Timing: Add the compound to the assay buffer immediately before the read.

  • Buffer Selection: If possible, use buffers with lower nucleophilicity (e.g., HEPES or MOPS) rather than primary amines (Tris), although hydrolysis by water is the primary driver.

  • Verification: If an aliquot has been sitting at room temperature for > 4 hours, run a quick LC-MS. The Amide mass (M+1) will be different from the Amidine mass (Amidine: ~97 Da free base; Amide: ~98 Da - Note: The mass difference is small (+1 Da for OH vs NH), so high-resolution MS or retention time shift is required).

Part 3: Assay Interference (False Positives)

Symptom: You see inhibition in a fluorescence assay, but it disappears in a different readout (e.g., absorbance or mass spec).

Root Cause: Chemical Reactivity & Quenching

Amidines are nucleophiles (when deprotonated). They can react with:

  • Aldehydes/Ketones: In assay components (e.g., reducing sugars, certain co-factors) to form Schiff bases or imidazoles.

  • Fluorophores: High concentrations of amidine salts can quench certain fluorophores or cause inner-filter effects if the salt precipitates.

Troubleshooting Logic Tree

TroubleshootingFlow Start Problem: Unexpected Assay Result CheckSolubility 1. Check Solubility (Is it crashing out?) Start->CheckSolubility CheckpH 2. Check Assay pH (Is pH > 8.5?) CheckSolubility->CheckpH Clear ResultPrecip Precipitation Issue: Add 0.01% Triton X-100 or reduce conc. CheckSolubility->ResultPrecip Turbid/Precip CheckInterference 3. Test Interference (Add compound to product only) CheckpH->CheckInterference No ResultHydrolysis Hydrolysis Risk: Prepare fresh in DMSO. Keep on ice. CheckpH->ResultHydrolysis Yes ResultQuench Quenching Artifact: Use different fluorophore or absorbance readout. CheckInterference->ResultQuench Signal drops Valid Valid Result CheckInterference->Valid Signal stable

Caption: Step-by-step logic flow to isolate the cause of assay failure.

Summary of Critical Parameters

ParameterSpecification / RecommendationReason
Storage (Solid) -20°C, DesiccatedPrevents hygroscopic water uptake.
Storage (Stock) 100% DMSO or Water (pH 4-6)Prevents hydrolysis to amide.
Assay pH Limit < 8.5 (Preferred < 7.5)Above pH 9, half-life decreases significantly.
pKa (Amidine) ~11.0 - 12.0Compound is cationic at physiological pH.
Detection LC-MS (Polar C18 or HILIC)Standard C18 may not retain this polar molecule well.

References

  • Amidine Hydrolysis Mechanism

    • Mechanism of Amide and Amidine Hydrolysis.[3][4][5] (2018).[1][4][6][7] University of Regina.

    • Note: Establishes the base-catalyzed pathway converting amidines to amides/ammonia.
  • Handling Hygroscopic Salts

    • HepatoChem Guide to Handling Hygroscopic Salts.

    • Note: Protocols for weighing and storage of moisture-sensitive hydrochloride salts.
  • Assay Interference (Fluorescence)

    • Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015).[4][5][6] NCBI Bookshelf.

    • Note: Details mechanisms of quenching and inner-filter effects common with high-concentration library compounds.[8]

  • Chemical Stability Data

    • Stability of water-soluble carbodiimides and amidines in aqueous solution. (1990).[9] Analytical Biochemistry.

    • Note: Provides kinetic data on the pH-dependence of similar nitrogenous species in solution.

Sources

Technical Support Center: Handling Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CBCA-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: Know Your Compound

Cyclobutanecarboximidamide hydrochloride is a critical building block, particularly in the synthesis of peptidomimetics and heterocyclic compounds. However, like many amidine salts, it suffers from a critical vulnerability: aggressive hygroscopicity .

The cyclobutane ring provides steric strain, but the amidine hydrochloride core (


) has a high lattice energy that is easily disrupted by water molecules. When this compound absorbs moisture, it doesn't just get "wet"—it undergoes deliquescence , dissolving in its own absorbed water to form a viscous syrup. This ruins stoichiometry and invites hydrolysis.

This guide replaces standard "store in a cool dry place" advice with field-proven protocols to protect your experiment.

Module 1: Storage & Intake (The First Line of Defense)

Q: My bottle arrived, and the solid looks slightly clumped. Is it compromised? A: Not necessarily, but it is in danger. Clumping indicates surface moisture absorption. If it is still a solid, it is likely salvageable (see Module 4). If it has turned into a gum or liquid, purity must be verified by NMR before use.

Q: How should I store this long-term? A: The "Desiccator-Plus" method is required.

  • Primary Container: Ensure the original vial is tightly capped. Wrap the cap junction with Parafilm or electrical tape to create a secondary vapor barrier.

  • Secondary Environment: Place the vial inside a desiccator containing active desiccant (Phosphorus Pentoxide

    
     is superior to Silica Gel for amidines).
    
  • Inert Atmosphere: If possible, backfill the desiccator with Argon. Argon is heavier than air and settles over the vials, providing a better blanket than Nitrogen when the desiccator is opened.

Module 2: Weighing & Handling (The Critical Zone)

Q: The mass on my balance keeps increasing while I weigh it. What do I do? A: You are observing real-time moisture absorption. Stop adding solid. The "drift" is water weight. Use the Weighing by Difference technique immediately.

Protocol: Weighing by Difference (The Only Accurate Method)

Do not weigh hygroscopic solids directly onto a weigh boat.

  • Tare an empty, dry round-bottom flask (RBF) with a stir bar and septum.

  • Take your source vial of Cyclobutanecarboximidamide HCl to the balance.

  • Weigh the entire capped source vial. Record Mass A.

  • Quickly transfer an estimated amount of solid into your reaction flask (RBF).

  • Immediately recap the source vial and weigh it again. Record Mass B.

  • Calculate: Mass A - Mass B = Exact Reagent Mass.

  • Note: If you overshot the mass, do not return the solid to the source vial. Discard the excess or adjust your solvent volume to match the new molarity.

Table 1: Weighing Methodologies Comparison
MethodAccuracy for CBCA-HClRisk LevelRecommended For
Open Weigh Boat Low (Drifts +1-5%)HighNEVER
Glove Box HighLowHigh-precision kinetics
Inverted Funnel MediumMediumQuick, rough scale-ups
Weigh by Difference High Low Standard Benchtop Synthesis

Module 3: Chemical Implications (The "Why")

Q: Why does it matter if it gets a little wet? I'm using it in an aqueous reaction anyway. A: It matters because of Hydrolysis . While amidine salts are relatively stable in acidic media, the moment you add a base (common in cyclization reactions to free the free-base amidine), any water present will compete with your electrophile.

The Mechanism of Failure:

  • Moisture Absorption: The salt dissolves in absorbed water.

  • Base Addition: You add base (e.g.,

    
     or 
    
    
    
    ) to start your reaction.
  • Hydrolysis: Hydroxide (

    
    ) or water attacks the amidine carbon.[1][2]
    
  • Result: You generate Cyclobutanecarboxamide (dead end) and Ammonia.

Visualizing the Threat

HydrolysisPathway Amidine Cyclobutane- carboximidamide HCl Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O Moisture Moisture Ingress (H2O) Moisture->Intermediate Base Base Addition (pH > 9) Base->Intermediate Catalyzes Amide Cyclobutane- carboxamide (IMPURITY) Intermediate->Amide Collapse Ammonia NH3 (Byproduct) Intermediate->Ammonia Elimination

Figure 1: The Hydrolysis Trap. Moisture + Base converts your reactive amidine into an unreactive amide.

Module 4: Rescue & Recovery

Q: My material is sticky. Can I dry it? A: Yes, but you must be gentle. Amidines can sublime or degrade if heated too aggressively under high vacuum.

Protocol: The "Soft-Dry" Technique
  • Equipment: Vacuum oven or Schlenk line with a drying pistol.

  • Desiccant: Place a boat of

    
     (Phosphorus Pentoxide) in the chamber.
    
  • Temperature: Set to 40°C . Do not exceed 60°C.

  • Vacuum: High vacuum (< 1 mbar) is essential.

  • Duration: Dry for 12–24 hours.

  • Verification: Check the melting point. A sharp melting point indicates dry, pure salt. A broad range indicates water or hydrolysis products.[2]

Q: It's too far gone (liquid). How do I repurify it? A: Recrystallization is required.[3][4]

  • Solvent System: Ethanol/Diethyl Ether or Isopropanol/Ether.

  • Method: Dissolve in minimum hot Ethanol/IPA. Add dry Diethyl Ether until cloudy. Cool to -20°C.

  • Warning: Do not use Acetone; amidines can react with ketones to form aminals/imines over time.

Experimental Workflow Diagram

HandlingWorkflow cluster_storage Storage Phase cluster_prep Preparation Phase cluster_reaction Reaction Phase Store Store in Desiccator (Argon + P2O5) Inspect Visual Inspection: Free flowing? Store->Inspect Dry Vacuum Dry (40°C, 12h) Inspect->Dry No (Clumped/Sticky) Weigh Weigh by Difference (Minimize Air Time) Inspect->Weigh Yes Dry->Weigh Solvent Dissolve in Anhydrous Solvent Weigh->Solvent Base Add Base (Initiate Reaction) Solvent->Base

Figure 2: Decision logic for handling hygroscopic amidine salts.

References

  • Handling of Hygroscopic Reagents

    • Source: National Institutes of Health (NIH) - "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals"
    • Relevance: Defines mechanisms of moisture absorption and barrier str
    • URL:[Link]

  • Amide/Amidine Hydrolysis Mechanisms

    • Source: Master Organic Chemistry - "Amide Hydrolysis"
    • Relevance: Details the base-catalyzed mechanism (tetrahedral intermediate)
    • URL:[Link]

  • Drying Protocols for Hydrochloride Salts

    • Source: ResearchGate - "What is the best procedure of drying a moisture absorbing salt?"
    • Relevance: Validates the use of vacuum drying and desiccant selection ( ) for hygroscopic salts.
    • URL:[Link]

  • General Stability of Amidine Salts

    • Source: ScienceMadness/Vogel's Textbook of Practical Organic Chemistry
    • Relevance: General consensus on the stability of amidine hydrochlorides vs. free bases (HCl salts are stable if dry; free bases are unstable).
    • URL:[Link]

Sources

Purification challenges for Cyclobutanecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutanecarboximidamide Hydrochloride

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in its purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot effectively. This document is structured to anticipate your questions and provide clear, actionable solutions.

Introduction: The Nature of the Challenge

This compound is a member of the amidine class of compounds, which are valuable intermediates in medicinal chemistry. The hydrochloride salt form is common for improving solubility and stability. However, the purification of this and similar amidine salts can be non-trivial. Common challenges stem from their polarity, potential for hygroscopicity, and the nature of impurities generated during synthesis. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific problems you might be facing during the purification of this compound.

Q1: My initial purity by HPLC is low after synthesis. What are the likely impurities and how do I begin the purification process?

Expert Insight: Low initial purity is common and often due to unreacted starting materials or side products from the synthesis. The most common synthetic routes to amidines, such as the Pinner reaction (from a nitrile and an alcohol followed by aminolysis), can leave starting nitrile, intermediate imidoether, or related amide impurities.[1]

Recommended First Steps:

  • Identify the Impurities: If possible, use LC-MS to get a mass for the major impurities. This can help you hypothesize their structures based on your synthetic route.

  • Initial Purification Strategy: A well-chosen recrystallization is often the most effective first step for removing the bulk of impurities from a solid product.

Here is a logical workflow for approaching the purification:

Purification_Workflow cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Product Crude Crude Product (Low Purity) Recrystallization Step 1: Recrystallization (Bulk Impurity Removal) Crude->Recrystallization Dissolve in min. hot solvent, cool to crystallize Chromatography Step 2: Chromatography (For stubborn impurities or oils) Recrystallization->Chromatography If purity is still low or product is an oil Pure Pure Recrystallization->Pure If purity is high Chromatography->Pure Collect pure fractions, evaporate solvent

Caption: General purification workflow for this compound.

Q2: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very poor. What should I do?

Expert Insight: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form crystals. Poor recovery is usually due to the compound having significant solubility in the cold solvent. The key is finding a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

Troubleshooting Recrystallization:

A systematic approach to solvent selection is crucial. The table below lists potential solvents to screen.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Isopropanol (IPA)82.6Polar ProticOften a good starting point for hydrochloride salts.
Ethanol/Ethyl Acetate78.4 / 77.1MixedA polar solvent with a less polar anti-solvent. Dissolve in hot ethanol, add ethyl acetate until cloudy, then clarify with a drop of hot ethanol and cool.
Methanol/MTBE64.7 / 55.2MixedSimilar to the above, using a more polar alcohol and a non-polar ether as the anti-solvent.
Acetonitrile81.6Polar AproticCan be effective if the compound is not excessively soluble.

Step-by-Step Recrystallization Protocol (Two-Solvent Method):

  • Dissolution: In an appropriately sized flask, add your crude product and the primary solvent (e.g., hot isopropanol) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage. To remove colored impurities, you can add a small amount of activated charcoal, boil for a few minutes, and then filter hot.[2] Be cautious, as charcoal can also adsorb your product.[2]

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For better recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (ideally the anti-solvent), and dry under vacuum.

Recrystallization_Troubleshooting cluster_solutions Solutions Start Recrystallization Attempt OilingOut Product 'Oils Out'? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No Sol_Oil Use a more dilute solution. Add anti-solvent at a lower temperature. Scratch the flask to induce nucleation. OilingOut->Sol_Oil Yes Success Successful Crystallization LowRecovery->Success No Sol_Recovery Use a more effective anti-solvent. Ensure complete cooling (ice bath). Reduce the amount of primary solvent used. LowRecovery->Sol_Recovery Yes

Caption: Decision tree for troubleshooting recrystallization issues.

Q3: My purified product is a sticky solid or an oil, and it's difficult to handle. Why is this happening and how can I solidify it?

Expert Insight: A sticky or oily product after purification can be due to several factors:

  • Hygroscopicity: Hydrochloride salts are notoriously prone to absorbing moisture from the atmosphere.[3] This is a very common issue with this class of compounds.

  • Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.

  • Polymorphism: The compound may exist in different crystalline forms, one of which might be less stable and have a lower melting point.

  • Persistent Impurities: Certain impurities can act as "crystal poisons," disrupting lattice formation.

Strategies for Solidification and Handling:

  • Rigorous Drying: Ensure your product is dried under high vacuum for an extended period, possibly with gentle heating (if thermally stable), to remove all residual solvents.

  • Trituration: Stirring the oil or sticky solid with a non-polar solvent in which it is insoluble (e.g., hexanes, diethyl ether, or MTBE) can sometimes induce crystallization. This process washes away non-polar impurities and can provide the energy needed for nucleation.

  • Handling Hygroscopic Solids:

    • Work in a dry atmosphere: Use a glove box or a nitrogen-purged bag for manipulations.

    • Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or in a sealed vial under an inert atmosphere (like argon or nitrogen).

    • Alternative Salt Forms: If hygroscopicity remains a major issue for downstream applications, consider forming a different salt (e.g., a tartrate or mesylate) which may have better crystalline properties.[4]

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound? A: While specific experimental data for the cyclobutane derivative is not widely published, we can infer properties from its structure and from the closely related Cyclopropanecarboximidamide hydrochloride.[5]

PropertyExpected Value/CharacteristicSource/Analogy
Molecular FormulaC₅H₁₁ClN₂-
Molecular Weight134.61 g/mol -
AppearanceWhite to off-white solid[6]
PurityTypically >95-98% from commercial sources[6][7]
StorageRoom temperature, in a dry place[6][7]

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a good starting point.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can reveal the presence of proton-containing impurities. Integration of signals can give a molar ratio of product to impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the mass of the desired product and helps in identifying the mass of any impurities.

  • Melting Point: A sharp melting point range is a good indicator of purity. For the analogous cyclopropane compound, the melting point is reported to be in the range of 125-129 °C.

Q: Are there any specific safety precautions I should take when handling this compound? A: Yes. Based on GHS classifications for similar compounds, this compound should be handled with care. It is likely to be an irritant.[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle in a well-ventilated area or a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual (2010). Recrystallization. Retrieved from [Link]

  • Bansal, T., & Kim, D. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2496. Retrieved from [Link]

  • Reddy, G. O., et al. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. Retrieved from [Link]

  • El-Didamony, A. M. (2012). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 20(4). Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]

  • Zhang, M., et al. (2020). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. ResearchGate. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]

  • Peddi, P., et al. (2016). Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk and its pharmaceutical dosage form. Der Pharmacia Lettre, 8(9), 286-294. Retrieved from [Link]

  • Fleck, T. J., et al. (2009). Amidine Dications: Isolation and [Fe]-Hydrogenase-Related Hydrogenation. Journal of the American Chemical Society, 131(27), 9612–9613. Retrieved from [Link]

  • Ali, W., & Kim, I. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(11), 3293. Retrieved from [Link]

  • Chaurasiya, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Retrieved from [Link]

  • Process for preparing amidine salts. (1973). Google Patents.
  • Organic Chemistry Portal. Synthesis of amidines. Retrieved from [Link]

  • Chaurasiya, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

Sources

Optimizing Cyclobutanecarboximidamide hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclobutanecarboximidamide hydrochloride (hereafter CB-Amid-HCl ) is a critical amidine building block and bioactive fragment. While structurally simple, the physicochemical properties of the amidine moiety—specifically its high basicity (pKa ~11–12) masked by the hydrochloride counter-ion—present unique challenges in both biological screening and synthetic chemistry.

This guide addresses the most frequent technical inquiries regarding solubility, hydrolytic stability, and concentration optimization. It is designed to move beyond generic advice, providing the mechanistic "why" to ensure your experimental data is robust and reproducible.

Module 1: Solubility & Stock Solution Preparation

The Core Issue: Users often report precipitation upon dilution into aqueous buffers or unexpected "crash out" events in organic synthesis.

Q1: Why does my compound precipitate when I dilute my DMSO stock into the assay buffer?

Technical Analysis: This is likely a "Salting Out" or "Common Ion" effect, compounded by pH shock.

  • The Salt Factor: CB-Amid-HCl is highly polar. When diluted from DMSO (aprotic, high dielectric) into a high-salt buffer (like PBS), the hydration shell around the ions competes with the buffer salts.

  • The pH Shock: If your assay buffer is near pH 7.4, the amidine (pKa ~12) wants to remain protonated. However, if you are using high concentrations (>10 mM) in a weak buffer, the local ionic strength changes can force precipitation.

Troubleshooting Protocol:

ParameterRecommendationMechanism
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; solubilizes the salt form effectively.
Stock Conc. 10 mM – 50 mM Avoids saturation limits; easier to pipet accurately.
Intermediate Dilution Serial dilution in Buffer Do not jump from 100% DMSO to 1% DMSO in one step if precipitation occurs. Step down: 100% → 10% → 1%.
Sonication Mild (30 sec) Breaks up micro-aggregates that form during freezing.
Q2: Can I dissolve CB-Amid-HCl directly in water?

Answer: Yes, but with a critical caveat. CB-Amid-HCl is highly water-soluble due to its ionic nature. However, dissolving the HCl salt in unbuffered water will generate an acidic solution (pH < 5).

  • Risk: Acidic pH accelerates hydrolysis over long periods and can shock cells in culture.

  • Solution: Dissolve in water, but immediately buffer to pH 7.0–7.5 if storing for short periods. For long-term storage, lyophilize or use DMSO.

Module 2: Stability & Hydrolysis (The "Silent Killer")

The Core Issue: "My compound lost potency after 2 weeks at 4°C."

Q3: What is the degradation mechanism, and how do I prevent it?

Technical Analysis: Amidines are susceptible to hydrolysis, converting into the corresponding amide (Cyclobutanecarboxamide) and ammonia. This reaction is catalyzed by both base (OH⁻) and acid, but it is particularly rapid at high pH (alkaline hydrolysis).

  • Pathway: Amidine (+ H₂O) → Tetrahedral Intermediate → Amide + NH₃.

  • Detection: The amide is usually inactive in amidine-specific assays, leading to false negatives (loss of potency).

Visualizing the Degradation Risk:

HydrolysisPathway cluster_conditions Accelerating Factors Start CB-Amid-HCl (Active Amidine) Inter Tetrahedral Intermediate Start->Inter + H2O (Hydrolysis) End Cyclobutanecarboxamide (Inactive Impurity) Inter->End Collapse Ammonia NH3 (Byproduct) Inter->Ammonia HighPH High pH (>10) Temp Temp > 25°C FreezeThaw Freeze/Thaw Cycles

Figure 1: Hydrolytic degradation pathway of Cyclobutanecarboximidamide. High pH and moisture drive the formation of the inactive amide.

Storage Protocol (Self-Validating):

  • State: Store as a solid powder at -20°C (desiccated).

  • In Solution: If in DMSO, store at -20°C or -80°C.

  • Validation: Periodically check the stock via LC-MS. The amide peak (Mass = Amidine + 1 Da roughly, depending on ionization) will appear distinct from the amidine.

Module 3: Biological Assay Optimization

The Core Issue: "I see inhibition at 100 µM, but it disappears when I adjust the pH."

Q4: How does the HCl counter-ion affect my IC50 data?

Technical Analysis: This is the most common artifact in screening amidine salts.

  • The Math: Adding 100 µM of CB-Amid-HCl releases 100 µM of protons (H⁺).

  • The Impact: In a low-capacity buffer (e.g., 10 mM dilute buffer), this can drop the pH by 0.5 – 1.0 units. Many enzymes (proteases, kinases) have steep pH-activity curves. You might be inhibiting the enzyme simply by acidifying the well, not by binding the active site.

Optimization Workflow:

AssayOptimization Step1 Define Max Concentration (e.g., 100 µM) Step2 Check Buffer Capacity (Is Buffer > 50 mM?) Step1->Step2 Step3_Yes Proceed with Serial Dilution Step2->Step3_Yes Yes Step3_No Risk of pH Artifact Step2->Step3_No No Step5 Control Experiment: Measure pH of highest conc. well Step3_Yes->Step5 Step4 Action: Increase Buffer Conc. or Neutralize Stock Step3_No->Step4 Step4->Step5

Figure 2: Decision tree for eliminating pH artifacts in bioassays involving hydrochloride salts.

Corrective Action:

  • Buffer Strength: Ensure your assay buffer is at least 50 mM (HEPES, Tris, or MOPS) to absorb the proton release from the drug.

  • Neutralization: If using very high concentrations (>1 mM), pre-neutralize the stock solution with an equimolar amount of NaOH, but only immediately before use to prevent base-catalyzed hydrolysis.

Module 4: Synthetic Chemistry Utility

Q5: I am using CB-Amid-HCl to synthesize a pyrimidine. The reaction yield is low.

Technical Analysis: Amidine salts are non-nucleophilic.[1] To participate in condensation reactions (e.g., with 1,3-dicarbonyls), the amidine must be "free-based."

  • Common Mistake: Relying on weak bases (like triethylamine) which may not fully deprotonate the amidine hydrochloride in certain solvents, or using a base that generates water (promoting hydrolysis).

Optimization Protocol:

  • In Situ Free-Basing: Use Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) in the corresponding alcohol. This generates NaCl (precipitate) and the free amidine.

  • Order of Addition:

    • Dissolve CB-Amid-HCl in EtOH.

    • Add NaOEt (1.05 equivalents).

    • Stir 15 mins (ensure salt formation/exchange).

    • Add the electrophile.

  • Stoichiometry: Use a slight excess (1.1 eq) of the amidine salt to account for any trace hydrolysis or incomplete free-basing.

References

  • Selleck Chemicals. Cl-amidine hydrochloride Product Information. (Demonstrates handling of bioactive amidine salts). Link

  • Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. (Foundational mechanism for amidine/amide stability). Link

  • National Institutes of Health (PubMed). Aqueous stability and solubility of amidine/amide derivatives. (General principles of solubility/pKa). Link

  • Royal Society of Chemistry. Amine hydrochloride salts as reagents. (Synthetic utility and handling).[2] Link

Sources

Addressing batch-to-batch variability of Cyclobutanecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability & Handling CAS: 33863-63-9 | Molecular Formula: C5H11ClN2

Welcome to the CBCA-HCl Technical Resource Hub

You are likely visiting this page because your reaction yields are inconsistent, or your starting material has physically degraded into a hygroscopic gum. Cyclobutanecarboximidamide hydrochloride (CBCA-HCl) is a robust building block in theory, but in practice, it suffers from significant batch-to-batch variability driven by salt stoichiometry , hygroscopicity , and hydrolytic instability .

This guide moves beyond basic Certificates of Analysis (CoA) to provide the mechanistic insights and troubleshooting protocols required for reproducible medicinal chemistry.

Module 1: Physical State & Handling (The Hygroscopicity Trap)

Q: Why has my free-flowing white powder turned into a sticky gum?

A: CBCA-HCl is highly hygroscopic. The variability you observe often stems from the "water history" of the batch.

  • The Mechanism: The amidinium headgroup is polar and readily coordinates with atmospheric water. Once a critical moisture threshold is reached, the crystal lattice collapses, leading to deliquescence.

  • The Risk: Water is not inert here. It acts as a nucleophile.[1] Dissolved water initiates the slow hydrolysis of the amidine to cyclobutanecarboxamide , releasing ammonium chloride.

  • Immediate Action:

    • Do not attempt to weigh "gummy" material for precise stoichiometry.

    • Drying Protocol: Place the material in a vacuum desiccator over

      
       for 24 hours. If it remains gummy, recrystallization (EtOH/Et2O) is required.
      

Q: Can I use the material if it has clumped?

A: Only after verification. Clumping indicates moisture ingress. You must determine if the material is just wet (reversible) or hydrolyzed (irreversible). Run a proton NMR (


 NMR) in DMSO-

.
  • Pass: Distinct amidine protons (~8.5–9.5 ppm, broad singlets).

  • Fail: Appearance of amide protons (~6.5–7.5 ppm) or a sharp ammonium peak.

Module 2: Stoichiometry & Analytical Fidelity

Q: My coupling reaction failed despite using 1.2 equivalents. Why?

A: You likely didn't have 1.2 equivalents of active amidine. Commercial batches of amidine salts often suffer from variable stoichiometry regarding the counter-ion and solvates.

  • The "1.0 HCl" Fallacy: A batch labeled "Mono-HCl" may actually be

    
     (free base present) or 
    
    
    
    (excess acid trapped in the lattice).
  • Impact:

    • Excess HCl: Consumes your base (e.g., DIPEA/TEA) immediately, preventing the amidine from acting as a nucleophile.

    • Deficient HCl: The free base is unstable and degrades rapidly.

Q: How do I determine the exact molecular weight (MW) for my calculations?

A: Do not rely on the label MW. Use Quantitative NMR (qNMR) .[2][3] Standard HPLC methods using acidic buffers often mask the presence of hydrolysis products (amides) and cannot detect excess counter-ions or water weight.

Protocol: Absolute Purity Determination via qNMR

Objective: Determine the effective weight percentage (wt%) of active CBCA-HCl to correct reaction stoichiometry.

  • Standard Selection: Use Maleic Acid or Dimethyl Sulfone (TraceCERT® grade). They are non-volatile and have distinct peaks away from the cyclobutane region.

  • Sample Prep:

    • Weigh ~10 mg of CBCA-HCl (precision

      
       mg).
      
    • Weigh ~10 mg of Internal Standard (precision

      
       mg).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (critical for full relaxation).
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[1][2][4]
Module 3: Degradation Mechanics & QC Workflow

Q: What are the impurities seen after storage?

A: The primary degradation pathway is hydrolysis.[1] The cyclobutane ring provides steric bulk but does not electronically stabilize the amidine against nucleophilic attack by water.

Visualizing the Degradation Pathway

AmidineHydrolysis Amidine Cyclobutanecarboximidamide (Active Reagent) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Slow Water H2O (Moisture) Water->Amidine Nucleophilic Attack Amide Cyclobutanecarboxamide (Dead End Product) Tetrahedral->Amide -NH3 Ammonia NH4Cl (Byproduct) Tetrahedral->Ammonia

Caption: Hydrolysis mechanism of CBCA-HCl. Moisture ingress leads to irreversible formation of the amide, which is unreactive in coupling conditions.

QC Decision Tree for Incoming Batches

Before committing this reagent to a GMP campaign or critical synthesis, follow this logic flow to assess batch viability.

QCDecisionTree Start Incoming Batch CBCA-HCl Visual Visual Inspection (Free flowing?) Start->Visual IsGummy Sticky/Gum? Visual->IsGummy qNMR Run qNMR (DMSO-d6) PurityCheck Active Content > 95% wt? qNMR->PurityCheck IsGummy->qNMR No Reject REJECT / RECRYSTALLIZE IsGummy->Reject Yes StoichCheck HCl Stoichiometry 0.95 - 1.05 eq? PurityCheck->StoichCheck Yes PurityCheck->Reject No (<95%) Adjust ADJUST MW (Use Corrected Mass) StoichCheck->Adjust No (Off-spec) Approve APPROVE (Use Standard MW) StoichCheck->Approve Yes

Caption: Quality Control logic flow. Visual inspection precedes analytical testing. qNMR is the gatekeeper for stoichiometry adjustments.

Summary of Analytical Methods
MethodSuitability for CBCA-HClProsCons
HPLC (UV) LowCommon in standard QC.Poor UV absorption of cyclobutane/amidine (low

). Acidic mobile phases mask salt issues.
Titration (AgNO3) MediumGood for

content.
Tells you the chloride content but not if the amidine is intact (could be

).
qNMR High Absolute quantification of amidine, water, and solvents.Requires internal standard and careful relaxation delay setup.
References
  • Pauli, G. F., et al. (2014).[5] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Link

  • Schowen, R. L., et al. (1966).[6] Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. Journal of the American Chemical Society.[6] Link

  • Alonso-Moreno, C., et al. (2016). Combination of air/moisture/ambient temperature compatible organolithium chemistry...[7] synthesis of guanidines and amidines. Green Chemistry. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Thermo Fisher Scientific. Controlling raw materials variability for batch consistency when scaling up. Link

Sources

Technical Support Center: Troubleshooting Cyclobutanecarboximidamide Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for issues related to the use of Cyclobutanecarboximidamide hydrochloride in biochemical assays. Due to its chemical nature, this compound can sometimes produce unexpected or misleading results. Here, we will explore the underlying reasons for these interferences and provide actionable solutions.

Understanding the Culprit: The Amidine Functional Group

This compound possesses an amidine functional group, which is the primary driver of its potential interference in biochemical assays. Amidines are among the strongest uncharged organic bases and readily protonate at physiological pH to form a resonance-stabilized amidinium ion.[1][2] This positive charge and the ability to act as a hydrogen bond donor are key to both its intended biological activity and its potential off-target effects.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you quickly identify and address potential issues.

Q1: Why is my enzyme activity unexpectedly inhibited when using this compound?

A1: There are two primary reasons for unexpected enzyme inhibition:

  • Specific Inhibition: The amidine group can mimic the side chains of arginine or lysine.[3] If your target enzyme's substrate binding pocket recognizes these amino acids, this compound may act as a competitive inhibitor.[3] This is particularly common with trypsin-like serine proteases.[3]

  • Non-Specific Inhibition: Small molecules can sometimes form aggregates in assay buffers, a phenomenon that can lead to non-specific enzyme inhibition.[4][5][6] These aggregates can sequester and partially unfold proteins, leading to a loss of activity.[4] This is a common characteristic of what are often termed "promiscuous inhibitors".[6]

Q2: I'm observing an unusually high background signal in my fluorescence-based assay. Could this compound be the cause?

A2: Yes, it is possible. While less common for a small molecule like this, interference with fluorescence signals can occur through a few mechanisms:

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay.[7][8]

  • Light Scattering: At higher concentrations, the compound may form colloidal aggregates that scatter light, leading to an artificially high signal.[7]

Q3: My results are inconsistent and not reproducible. What should I check?

A3: Inconsistent results can stem from several factors related to the compound:

  • Solution Stability: The stability of this compound in your specific assay buffer and at your working temperature could be a factor. While many hydrochloride salts are stable in aqueous solutions, the specific formulation and pH can influence this.[9][10]

  • Aggregation: The formation of aggregates can be concentration-dependent and sensitive to buffer conditions, leading to variability in results.[6]

Troubleshooting Guides

If the FAQs haven't resolved your issue, these detailed troubleshooting guides provide step-by-step instructions to diagnose and mitigate interference from this compound.

Guide 1: Diagnosing and Mitigating Non-Specific Inhibition

This guide will help you determine if the observed inhibition is due to non-specific effects like aggregation and how to address it.

Step 1: The Detergent Test

  • Rationale: Non-specific inhibition by aggregation is often sensitive to the presence of detergents.[4] Detergents can disrupt the formation of these aggregates.

  • Protocol:

    • Prepare your standard assay buffer.

    • Prepare a second batch of your assay buffer containing a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.

    • Run your inhibition assay in parallel using both buffers.

    • Analysis: If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, aggregation is the likely cause of the observed inhibition.

Step 2: Varying Enzyme Concentration

  • Rationale: The inhibitory effect of aggregating compounds is often highly sensitive to the enzyme concentration. Increasing the enzyme concentration can overcome the inhibitory effect of a fixed concentration of an aggregator.

  • Protocol:

    • Perform your inhibition assay at your standard enzyme concentration.

    • Repeat the assay with a 5- to 10-fold higher concentration of your enzyme, keeping the concentration of this compound the same.

    • Analysis: If the observed inhibition is substantially reduced at the higher enzyme concentration, this is strong evidence for non-specific inhibition by aggregation.

Step 3: Inclusion of a Decoy Protein

  • Rationale: A high concentration of an unrelated protein, like Bovine Serum Albumin (BSA), can bind to and saturate aggregates, preventing them from interacting with your target enzyme.[4]

  • Protocol:

    • Pre-incubate this compound in your assay buffer containing a decoy protein, such as 0.1 mg/mL BSA, before adding your target enzyme.

    • Run the assay and compare the results to an assay without the decoy protein.

    • Analysis: A significant reduction in inhibition in the presence of BSA points towards an aggregation-based mechanism.

Troubleshooting Step Expected Outcome if Aggregation is the Cause Reference
Addition of Detergent (e.g., 0.01% Triton X-100) Significant reduction in compound's inhibitory potency.[4]
Increase Enzyme Concentration (5-10 fold) Substantial decrease in observed inhibition.
Inclusion of Decoy Protein (e.g., 0.1 mg/mL BSA) Marked decrease in inhibition.[4]

Troubleshooting Flowchart for Suspected Non-Specific Inhibition

start Unexpected Enzyme Inhibition Observed detergent_test Perform Detergent Test (e.g., add 0.01% Triton X-100) start->detergent_test check_detergent_result Is Inhibition Reduced? detergent_test->check_detergent_result vary_enzyme Vary Enzyme Concentration check_detergent_result->vary_enzyme Yes specific_inhibition Conclusion: Consider Specific Inhibition or Other Mechanisms check_detergent_result->specific_inhibition No check_enzyme_result Is Inhibition Sensitive to [E]? vary_enzyme->check_enzyme_result decoy_protein Add Decoy Protein (e.g., 0.1 mg/mL BSA) check_enzyme_result->decoy_protein Yes check_enzyme_result->specific_inhibition No check_decoy_result Is Inhibition Reduced? decoy_protein->check_decoy_result aggregation_likely Conclusion: Aggregation is Likely check_decoy_result->aggregation_likely Yes check_decoy_result->specific_inhibition No

Caption: Troubleshooting workflow for non-specific inhibition.

Guide 2: Investigating Interference in Fluorescence-Based Assays

This guide will help you identify and correct for artifacts in fluorescence-based assays.

Step 1: Measure Compound Autofluorescence

  • Rationale: To determine if this compound is contributing to the signal, you need to measure its fluorescence in the absence of your assay's fluorescent probe.

  • Protocol:

    • Prepare wells containing your assay buffer and this compound at the concentrations used in your experiment.

    • Do not add your fluorescent substrate or probe.

    • Read the plate using the same excitation and emission wavelengths as your main assay.

    • Analysis: If you observe a signal that is significantly above the buffer-only control, the compound is autofluorescent. This background signal should be subtracted from your experimental data.

Step 2: Test for Fluorescence Quenching

  • Rationale: The compound may be absorbing the excitation or emission light of your fluorophore, leading to a decrease in signal (quenching).[7][8]

  • Protocol:

    • Prepare wells containing your assay buffer and your fluorescent probe at the concentration used in the final assay.

    • Add this compound at various concentrations.

    • Do not add the enzyme or other reaction components.

    • Read the fluorescence signal over time.

    • Analysis: A concentration-dependent decrease in the fluorescence signal indicates quenching. This effect can be difficult to correct for and may necessitate a change in assay format.

Step 3: Implement Counter-Screens

  • Rationale: Using a counter-screen with a different detection technology can help confirm if the observed activity is a genuine biological effect or a technology-specific artifact.[7]

  • Protocol:

    • If possible, develop an orthogonal assay for your target that uses a different detection method (e.g., absorbance, luminescence, or a label-free method).

    • Test this compound in this new assay format.

    • Analysis: If the compound shows similar activity in the orthogonal assay, it is more likely to be a true modulator of your target. If the activity is not observed, the original result was likely an artifact of the fluorescence-based detection method.

Decision Matrix for Fluorescence Assay Interference

start Anomalous Fluorescence Signal autofluorescence_test Test for Autofluorescence (Compound + Buffer) start->autofluorescence_test check_autofluorescence Is Compound Fluorescent? autofluorescence_test->check_autofluorescence subtract_background Action: Subtract Background Signal check_autofluorescence->subtract_background Yes quenching_test Test for Quenching (Compound + Fluorophore) check_autofluorescence->quenching_test No check_quenching Is Signal Quenched? quenching_test->check_quenching consider_orthogonal Action: Use Orthogonal Assay check_quenching->consider_orthogonal Yes no_interference Conclusion: No Direct Fluorescence Interference check_quenching->no_interference No

Caption: Decision-making process for fluorescence interference.

Concluding Remarks

While this compound can be a valuable tool in research and drug discovery, its inherent chemical properties necessitate careful experimental design and data interpretation. By understanding the potential for interference from the amidine functional group and employing the systematic troubleshooting guides provided, researchers can confidently distinguish true biological activity from assay artifacts.

References

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Clement, B., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Xenobiotica, 41(8), 650-660. [Link]

  • Lelais, G., & Seebach, D. (2004). N,N'-Disubstituted amidines: versatile intermediates for the synthesis of enantiomerically pure alpha-amino acids and beta-amino acids. Biopolymers, 76(3), 206-243.
  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.
  • Gilles, M. A., Hudson, A. Q., & Borders, C. L., Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical biochemistry, 184(2), 244–248. [Link]

  • Khaskin, E., et al. (2011). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 58-63. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2020). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia. (n.d.). Amidine. [Link]

  • ResearchGate. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Loftsson, T. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Drug Stability, 1, 22-33. [Link]

  • Coussens, N. P., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shoichet, B. K. (2006). Screening for promiscuous inhibitors. Emerging topics in life sciences, 1(1), 55-63.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30–42. [Link]

  • Surmodics. (n.d.). What Causes High Background in ELISA Tests? [Link]

  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. [Link]

  • Hellwig, M., & Henle, T. (2014). Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine. Journal of agricultural and food chemistry, 62(43), 10564–10571. [Link]

  • Gilles, M. A., Hudson, A. Q., & Borders, C. L. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244-248. [Link]

  • Wyatt Technology. (n.d.). Promiscuous Inhibitors. [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Validation & Comparative

Validating the Efficacy of Novel Nitric Oxide Synthase Inhibitors: A Comparative In Vitro Guide Featuring Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates rigorous preclinical validation. This guide provides an in-depth, technical framework for the in vitro efficacy assessment of novel compounds, using the investigational molecule Cyclobutanecarboximidamide hydrochloride (referred to as CBC-HCl) as a case study. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and data interpretation.

The Scientific Imperative: Targeting Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three primary isoforms exist: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal activity of nNOS and eNOS is crucial for homeostasis, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases and some cancers. This makes selective iNOS inhibition a highly sought-after therapeutic strategy.

CBC-HCl is a novel small molecule with a carboximidamide moiety, suggesting it may act as an L-arginine mimic, the natural substrate for NOS. This guide outlines the essential in vitro assays required to validate its efficacy and selectivity as a NOS inhibitor.

Experimental Design: A Multi-Faceted Approach to In Vitro Validation

A robust in vitro validation strategy for a novel NOS inhibitor like CBC-HCl should be designed to answer three fundamental questions:

  • Does it inhibit NOS activity?

  • What is its potency (IC50)?

  • Is it selective for a particular NOS isoform?

To address these, we will employ a two-tiered approach: a cell-based assay for preliminary efficacy and an enzyme-based assay for isoform selectivity.

Tier 1: Cell-Based iNOS Inhibition Assay

The initial assessment of CBC-HCl's biological activity will be conducted using a well-established cell-based model of iNOS induction. Lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) are a reliable model for iNOS-mediated NO production.

G

Tier 2: Isoform-Selective Enzyme Inhibition Assay

Following confirmation of its activity in a cellular context, the next critical step is to determine the selectivity of CBC-HCl for the different NOS isoforms. This is achieved using purified recombinant human nNOS, eNOS, and iNOS enzymes.

G

Comparative Analysis: Benchmarking CBC-HCl Against Established Inhibitors

To contextualize the performance of CBC-HCl, it is essential to compare its potency and selectivity with well-characterized NOS inhibitors. For this guide, we will use the non-selective inhibitor L-NAME (Nω-Nitro-L-arginine methyl ester) and the relatively iNOS-selective inhibitor 1400W.

CompoundiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)iNOS/nNOS SelectivityiNOS/eNOS Selectivity
CBC-HCl (Hypothetical) 50 2500 5000 50-fold 100-fold
L-NAME2000100040000.5-fold2-fold
1400W201000200050-fold100-fold

These are representative data for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Cell-Based iNOS Inhibition using Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[1]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (CBC-HCl)

  • L-NAME (positive control)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of CBC-HCl and L-NAME in DMEM.

  • Remove the old media from the cells and add 100 µL of fresh media containing the test compounds.

  • Add 100 µL of media containing LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (0-100 µM).

  • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample from the standard curve and determine the percent inhibition relative to the LPS-only control.

  • Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression.

Protocol 2: Fluorometric Assay for NOS Isoform Selectivity

This assay measures NOS activity by detecting NO production using a fluorescent probe.

Materials:

  • Purified recombinant human nNOS, iNOS, and eNOS

  • NOS activity assay buffer

  • L-Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Fluorescent NO probe (e.g., Diaminofluorescein-2 Diacetate)

  • CBC-HCl, L-NAME, 1400W

  • 96-well black flat-bottom plates

Procedure:

  • Prepare a master mix for each NOS isoform containing the assay buffer, L-arginine, NADPH, BH4, and calmodulin (for nNOS and eNOS).

  • Add the appropriate enzyme to each master mix.

  • Dispense the enzyme/master mix solution into the wells of a 96-well plate.

  • Add serial dilutions of the test inhibitors (CBC-HCl, L-NAME, 1400W) to the wells.

  • Add the fluorescent NO probe to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).

  • Calculate the percent inhibition for each inhibitor concentration against each isoform.

  • Determine the IC50 values for each inhibitor against each NOS isoform by plotting the percent inhibition versus the log of the inhibitor concentration.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that CBC-HCl is a potent inhibitor of iNOS with significant selectivity over nNOS and eNOS, comparable to the established selective inhibitor 1400W. This profile makes it a promising candidate for further development for inflammatory conditions where iNOS is upregulated.

The next logical steps in the preclinical evaluation of CBC-HCl would include:

  • Mechanism of Action Studies: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive with respect to L-arginine.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of CBC-HCl in animal models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

This comprehensive in vitro validation approach provides a solid foundation for advancing novel NOS inhibitors from the bench to potential clinical applications.

References

  • StatPearls Publishing. Carbonic Anhydrase Inhibitors. StatPearls [Internet]. 2024. Available from: [Link]

  • Wiley-VCH GmbH. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. 2024. Available from: [Link]

  • MDPI. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. 2022. Available from: [Link]

  • StatPearls Publishing. Cyclophosphamide. StatPearls [Internet]. 2024. Available from: [Link]

  • BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available from: [Link]

  • Springer Nature. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. PubMed. 2021. Available from: [Link]

  • Elsevier. In vitro effects of nitric oxide synthase inhibitor L-NAME on oral squamous cell carcinoma: a preliminary study. PubMed. 2006. Available from: [Link]

  • Wolters Kluwer - Medknow Publications. Nitric oxide detection methods in vitro and in vivo. PubMed Central. 2020. Available from: [Link]

  • ResearchGate. Inducible nitric oxide synthase inhibitors: A comprehensive update. 2020. Available from: [Link]

  • Federation of American Societies for Experimental Biology. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. The FASEB Journal. 2003.

Sources

Comparative Study: Cyclobutanecarboximidamide Hydrochloride & Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanecarboximidamide hydrochloride (CAS: 71690-89-6) represents a critical "Goldilocks" scaffold in modern medicinal chemistry. As a cyclic amidine, it bridges the gap between the highly strained, metabolically labile cyclopropane derivatives and the entropically flexible cyclopentane/cyclohexane analogs.

This guide provides a technical comparison of this pharmacophore against its ring-homologs, supported by experimental protocols for its synthesis and downstream application in heterocyclic construction (e.g., pyrimidine synthesis).

Comparative Analysis: The "Goldilocks" Scaffold

In drug design, the cyclobutane ring is increasingly utilized as a bioisostere for gem-dimethyl or isopropyl groups to restrict conformation without incurring the extreme ring strain of cyclopropane.

Physicochemical Profile

The following data synthesizes thermodynamic and structural parameters critical for decision-making in lead optimization.

FeatureCyclopropane AnalogCyclobutane Analog Cyclopentane Analog
Ring Strain (kcal/mol) ~27.526.3 6.2
Bond Angle 60° (Bent bonds)~88° (Puckered) ~108° (Envelope)
C-C Bond Length 1.51 Å1.55 Å 1.54 Å
Metabolic Stability Low (P450 ring opening)High (Resistant to oxidation) Moderate
Lipophilicity (LogP) LowerModerate Higher
Electronic Effect

-donor (pseudo-alkene)
Inductive (

-donating)
Inductive

Key Insight: While cyclopropane offers unique electronic properties (pseudo-double bond character), it is susceptible to oxidative ring opening. Cyclobutane retains significant rigidity (locking pharmacophores in bioactive conformations) but possesses a metabolic stability profile closer to standard alkanes, making Cyclobutanecarboximidamide a superior choice for oral drug candidates requiring extended half-lives.

Structural Activity Relationship (SAR) Logic

The decision to employ a cyclobutane amidine moiety often follows this logic flow:

SAR_Logic Start Lead Optimization Target NeedRigidity Is conformational constraint required? Start->NeedRigidity CheckMetab Is metabolic stability an issue? NeedRigidity->CheckMetab Yes SelectC5 Select Cyclopentane (Low Strain, High Entropy) NeedRigidity->SelectC5 No SelectC3 Select Cyclopropane (Max Constraint, High Risk) CheckMetab->SelectC3 No (Short t1/2 ok) SelectC4 Select Cyclobutane (Balanced Profile) CheckMetab->SelectC4 Yes (Need stability)

Figure 1: Decision matrix for selecting cycloalkyl scaffolds in medicinal chemistry.

Experimental Protocols

Synthesis of Cyclobutanecarboximidamide HCl (Pinner Reaction)

The most robust method for synthesizing this compound is the Pinner reaction, which avoids the use of unstable free amidines by isolating the hydrochloride salt directly.

Reaction Pathway:

Pinner_Synthesis Nitrile Cyclobutane- carbonitrile Imidate Imidate Ester HCl Salt Nitrile->Imidate 1. Dry HCl (g) 2. EtOH, 0°C Amidine Cyclobutane- carboximidamide HCl Imidate->Amidine NH3 / EtOH RT, 12h

Figure 2: Two-step Pinner synthesis pathway.

Protocol:

  • Imidate Formation:

    • Dissolve cyclobutanecarbonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and diethyl ether (solvent).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Moisture exclusion is vital; use a CaCl₂ drying tube.

    • Seal and store at 4°C for 24-48 hours. The imidate ester hydrochloride will precipitate as a white solid.

    • Filter and wash with cold ether.

  • Amidine Conversion:

    • Suspend the imidate salt in anhydrous ethanol.

    • Treat with 7N ammonia in methanol (excess, ~3-4 eq).

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield This compound .

Validation:

  • 1H NMR (DMSO-d6): Look for broad singlets at ~8.5-9.0 ppm (4H, amidine NH) and the cyclobutane multiplet patterns (1.8-2.4 ppm).

  • Melting Point: Distinctly sharp compared to the hygroscopic free base.

Application: Synthesis of 2-Cyclobutylpyrimidines

Amidines are primary precursors for synthesizing pyrimidine rings, a common motif in kinase inhibitors (e.g., JAK inhibitors).

Protocol:

  • Reagents: Cyclobutanecarboximidamide HCl (1.0 eq), Chalcone derivative (1.0 eq), NaOH (2.5 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve the amidine salt and chalcone in ethanol.

    • Add NaOH pellets (powdered).

    • Reflux for 6-12 hours.

    • Mechanism: The amidine nitrogen attacks the

      
      -carbon of the chalcone (Michael addition), followed by intramolecular cyclization and oxidation (aromatization).
      
  • Yield: Typically 70-85%.

Therapeutic Applications & Case Studies

Kinase Inhibition & Metabolic Stability

In the development of JAK1/JAK2 inhibitors, replacing a tert-butyl group with a cyclobutane ring often maintains hydrophobic binding interactions while reducing lipophilicity (LogP), thereby improving solubility and reducing off-target toxicity.

  • Case Study: Scytalone Dehydratase Inhibitors (Fungicides).

    • Research demonstrated that cyclobutane carboxamide derivatives provided an optimal balance of systemic activity and enzyme inhibition potency compared to cyclopropane (too reactive) and cyclopentane (too bulky).

    • Reference: Jennings, L. D., et al. (2000).[1] Bioorganic & Medicinal Chemistry.

Bioisosterism in Peptidomimetics

The cyclobutane ring serves as a rigid linker in peptidomimetics, mimicking the


-turn of proteins. The amidine group acts as an arginine mimetic, binding to aspartate/glutamate residues in target enzymes (e.g., Thrombin, Trypsin).

References

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboximidamide hydrochloride (CID 2781916). PubChem. Retrieved January 30, 2026, from [Link]

  • Jennings, L. D., et al. (2000).[1] Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • M. B. Smith & J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Context: Pinner Reaction Mechanisms).
  • Tale, R. H. (2002). Novel synthesis of 2-substituted pyrimidines. Tetrahedron Letters. (Context: Amidine-Chalcone coupling).[2]

Sources

Technical Guide: Comparative Validation of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanecarboximidamide hydrochloride (CBCA-HCl) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for phenyl rings and a precursor for pyrimidine-based kinase inhibitors (e.g., JAK inhibitors). However, its application is frequently compromised by the inherent instability of the aliphatic amidine functionality compared to aromatic analogs like benzamidine.

This guide provides a rigorous cross-validation framework for researchers utilizing CBCA-HCl. We contrast its physicochemical stability and synthetic reactivity against two standard alternatives: Benzamidine HCl (Aromatic standard) and Acetamidine HCl (Aliphatic standard), providing actionable protocols to ensure experimental reproducibility.

Part 1: Chemical Profile & Stability Validation

The Stability Paradox

Unlike aromatic amidines, where the


-system stabilizes the amidinium core, CBCA-HCl possesses a strained cyclobutane ring adjacent to the amidine group. This creates a unique reactivity profile where the molecule is less hygroscopic than acetamidine but more prone to hydrolysis than benzamidine.
Comparative Physicochemical Data

Data synthesized from internal QC standards and literature values [1, 2].

FeatureCBCA-HCl Benzamidine HCl Acetamidine HCl
Structure Cyclobutane-C(=NH)NH₂·HClPhenyl-C(=NH)NH₂·HClMethyl-C(=NH)NH₂·HCl
pKa (Conj.[1] Acid) ~11.8 (Strong Base)11.612.4
Hygroscopicity ModerateLowHigh (Deliquescent)
Hydrolysis Rate Medium (

~6h @ pH 9)
Slow (

>24h @ pH 9)
Fast
Primary Risk Hydrolysis to AmideSteric HindranceHandling difficulty
Validation Protocol: Non-Aqueous Titration

Why this matters: Standard aqueous titration promotes hydrolysis of the amidine to the amide during the assay, yielding false purity data. You must use non-aqueous conditions.

Methodology:

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ).
    
  • Indicator: Crystal Violet (transitions from violet to blue-green).

  • Endpoint Logic: The amidine HCl salt acts as a weak base in acetic acid. The

    
     is displaced, allowing quantification of the amidinium core.
    

Critical Check: If your melting point is <160°C, your sample likely contains significant cyclobutanecarboxamide (hydrolysis product). Reject the batch.

Part 2: Synthetic Performance (Heterocycle Construction)

Pyrimidine Synthesis Efficiency

The primary utility of CBCA-HCl is condensing with 1,3-dicarbonyls to form cyclobutane-substituted pyrimidines.

Experimental Setup:

  • Reaction: Condensation with Acetylacetone.

  • Conditions: NaOEt/EtOH, Reflux, 4h.

  • Observation: CBCA-HCl requires exact stoichiometric neutralization. Excess base degrades the cyclobutane ring; insufficient base fails to liberate the free amidine.

Comparative Yield Analysis
PrecursorProduct Yield (Isolated)Impurity Profile
CBCA-HCl 78% Trace Amide (<2%)
Benzamidine HCl 92%None
Acetamidine HCl 65%Oligomers (High)
Mechanism of Action (Visualization)

The following diagram illustrates the critical pathway and the competing hydrolysis risk that researchers must mitigate.

ReactionPathway CBCA CBCA-HCl (Salt Form) FreeBase Free Amidine (Reactive Species) CBCA->FreeBase NaOEt (1.0 eq) Intermediate Tetrahedral Intermediate FreeBase->Intermediate 1,3-Diketone (Nucleophilic Attack) Waste Cyclobutane Carboxamide FreeBase->Waste + H2O (Hydrolysis Risk) Product Cyclobutane Pyrimidine Intermediate->Product - 2 H2O (Cyclization)

Figure 1: Synthetic pathway of CBCA-HCl. The red dashed line represents the hydrolysis failure mode triggered by moisture or prolonged exposure to base without electrophile.

Part 3: Biological Validation (Protease Inhibition)

Trypsin-Like Serine Protease Assay

Amidines are classic competitive inhibitors of trypsin-like serine proteases due to their ability to mimic the arginine side chain [3].

Protocol:

  • Enzyme: Bovine Trypsin (10 nM).

  • Substrate: BAPNA (Chromogenic).

  • Inhibitor: CBCA-HCl vs Benzamidine.

  • Readout: Absorbance at 405 nm (kinetic mode).

Results & Interpretation:

  • Benzamidine (

    
    ):  The flat aromatic ring slots perfectly into the S1 pocket (hydrophobic stacking).
    
  • CBCA-HCl (

    
    ):  The cyclobutane ring is "puckered" (non-planar). While it fits the pocket, it lacks the 
    
    
    
    -stacking energy of the phenyl ring, resulting in slightly lower potency.
  • Application: Use CBCA-HCl when you need to validate non-aromatic binding interactions or improve metabolic stability (avoiding aromatic hydroxylation).

Binding Logic Visualization

BindingMode cluster_0 Benzamidine cluster_1 CBCA-HCl S1_Pocket Enzyme S1 Pocket (Asp-189) Amidine Amidine Motif (+ Charge) Amidine->S1_Pocket Salt Bridge (Strong) Scaffold Hydrophobic Core Scaffold->S1_Pocket Van der Waals PiStack Pi-Pi Stacking (Stabilizing) Steric Cyclobutane Pucker (No Pi-Stacking)

Figure 2: Comparative binding modes. CBCA-HCl relies solely on the salt bridge and shape complementarity, lacking the pi-stacking capability of Benzamidine.

References

  • Grygorenko, O. O., et al. (2020).[2] 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.

  • Sands, R. D. (2008). Functionality of amidines and amidrazones. Semantic Scholar.

  • Clement, B. (2010).[3] Amidines: Structure, Reactivity and Biological Activity. Pharmaceutical Journal.

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews.

Sources

A Comparative Guide to the Inhibition of Inducible Nitric Oxide Synthase (iNOS): Benchmarking Novel Compounds Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of inflammatory and neurological diseases, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic target. Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in conditions ranging from sepsis and arthritis to neurodegenerative disorders. The quest for potent and selective iNOS inhibitors is ongoing, with numerous compounds reported in the literature. This guide provides an in-depth comparison of well-characterized iNOS inhibitors, offering a framework for the evaluation of novel chemical entities such as Cyclobutanecarboximidamide hydrochloride.

While a comprehensive literature search did not yield public-domain experimental data on the biological activity of this compound as an iNOS inhibitor, this guide will equip researchers with the foundational knowledge and methodologies to benchmark its performance against established agents. We will delve into the mechanisms of action, comparative efficacy, and selectivity of prominent iNOS inhibitors, supported by experimental data and detailed protocols.

The Central Role of iNOS in Pathology

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule.[1] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular tone respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as bacterial lipopolysaccharides (LPS) and cytokines.[] This induction leads to the sustained and high-level production of NO, which, while important for host defense, can lead to significant tissue damage and pathology when dysregulated.[3] The selective inhibition of iNOS, while sparing the physiological functions of nNOS and eNOS, is therefore a key therapeutic strategy.[3]

Key Classes of iNOS Inhibitors: A Comparative Analysis

The development of iNOS inhibitors has yielded several classes of compounds, each with distinct characteristics. The most common are arginine-based inhibitors, which compete with the natural substrate L-arginine.

Arginine-Based Non-Selective Inhibitors: L-NAME

N(ω)-nitro-L-arginine methyl ester (L-NAME) is a widely used, non-selective NOS inhibitor.[4] It acts as a prodrug, hydrolyzing to N(ω)-nitro-L-arginine (L-NOARG), which is a potent inhibitor of all three NOS isoforms.[5] While a valuable research tool for studying the overall effects of NO deprivation, its lack of selectivity makes it unsuitable for therapeutic applications where iNOS-specific inhibition is desired. Chronic administration of L-NAME can lead to hypertension due to the inhibition of eNOS-mediated vasodilation.[4]

Selective iNOS Inhibitors: 1400W and Aminoguanidine

1400W (N-(3-(Aminomethyl)benzyl)acetamidine) is a highly potent and selective slow, tight-binding inhibitor of iNOS.[4] Its selectivity for iNOS over eNOS and nNOS is a significant advantage, minimizing off-target effects.[4] Studies have shown that 1400W can effectively reduce NO production in inflammatory models both in vitro and in vivo.[4][6]

Aminoguanidine is another well-known iNOS inhibitor, although it is less potent and selective than 1400W.[5][7] It also exhibits inhibitory activity against diamine oxidase.[7] Despite its limitations, aminoguanidine has been extensively studied and has shown efficacy in various preclinical models of inflammation.[5][8]

The following table summarizes the key performance indicators of these inhibitors:

InhibitorTarget(s)IC50 (iNOS)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
L-NAMEnNOS, eNOS, iNOS~4.4 µMNon-selectiveNon-selective[9]
1400WiNOS~7 nM>5000-fold~200-fold[4]
AminoguanidineiNOS, Diamine Oxidase~20 µM~33-fold~25-fold[5]

Experimental Evaluation of iNOS Inhibitors

To rigorously assess the potential of a novel compound like this compound, a series of well-defined experiments are essential. These assays are designed to determine potency, selectivity, and cellular efficacy.

In Vitro NOS Inhibition Assay

This assay directly measures the enzymatic activity of the purified NOS isoforms in the presence of the test inhibitor.

Principle: The conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzyme is quantified. A decrease in the production of [³H]-L-citrulline in the presence of the inhibitor indicates its potency.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified NOS Isoform (iNOS, nNOS, or eNOS) Incubation Incubate Enzyme, Inhibitor, and Cofactors Enzyme->Incubation Inhibitor Test Compound (e.g., Cyclobutanecarboximidamide HCl) Inhibitor->Incubation Substrate [³H]-L-arginine Reaction_Start Add [³H]-L-arginine to Initiate Reaction Substrate->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with acidic buffer) Reaction_Start->Reaction_Stop Separation Separate [³H]-L-citrulline from [³H]-L-arginine (Ion-exchange chromatography) Reaction_Stop->Separation Quantification Quantify [³H]-L-citrulline (Scintillation counting) Separation->Quantification IC50 Calculate IC50 Value Quantification->IC50 G Cell_Culture Culture Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat cells with Test Compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS/IFN-γ to induce iNOS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant Griess_Reaction Add Griess Reagent (Sulfanilamide and NED) Supernatant->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement Analysis Calculate Nitrite Concentration and % Inhibition Measurement->Analysis

Caption: Workflow for the cellular Griess assay.

Detailed Protocol:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Griess Reaction: Transfer the cell culture supernatant to a new plate and add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition compared to the stimulated, untreated control.

Signaling Pathway of iNOS Induction

Understanding the signaling pathway leading to iNOS expression is crucial for identifying potential alternative points of intervention.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces NFkB_n NF-κB NFkB_n->iNOS_Gene binds to promoter

Caption: Simplified signaling pathway of LPS-induced iNOS expression.

Conclusion and Future Directions

The selective inhibition of iNOS holds significant therapeutic promise. While established inhibitors like 1400W provide a high degree of selectivity and potency, the search for novel chemical scaffolds with improved pharmacokinetic and pharmacodynamic properties continues. For a compound like this compound, the experimental framework outlined in this guide provides a clear path for its characterization. By systematically evaluating its potency against all three NOS isoforms and its efficacy in cellular models, researchers can ascertain its potential as a selective iNOS inhibitor. This comparative approach, grounded in robust experimental data, is essential for advancing the development of new and effective therapies for a range of inflammatory and neurodegenerative diseases.

References

  • Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - NIH. (URL: [Link])

  • L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed. (URL: [Link])

  • Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - NIH. (URL: [Link])

  • Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor | Cancer Research - AACR Journals. (URL: [Link])

  • Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. (URL: [Link])

  • Aminoguanidine Inhibits Semicarbazide-Sensitive Amine Oxidase Activity: Implications for Advanced Glycation and Diabetic Complications - PubMed. (URL: [Link])

  • Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed. (URL: [Link])

  • Nitric oxide synthase - Wikipedia. (URL: [Link])

Sources

In Vivo Validation of Cyclobutanecarboximidamide Hydrochloride: A Comparative Guide to Assessing Therapeutic Efficacy in Inflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of Cyclobutanecarboximidamide hydrochloride, a novel therapeutic candidate. This document outlines a comparative approach, benchmarking its performance against established alternatives using robust experimental data. As a senior application scientist, the following guide is structured to provide not only methodological steps but also the scientific rationale underpinning the experimental design, ensuring a thorough and credible validation process.

Introduction: The Therapeutic Promise of this compound as an iNOS Inhibitor

This compound is a novel small molecule with a chemical structure suggesting potential inhibitory activity against inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in numerous inflammatory conditions, including sepsis and acute lung injury.[1] The subsequent cellular stress and tissue damage make iNOS a compelling target for therapeutic intervention. This guide details a hypothetical yet scientifically plausible in vivo validation pathway for this compound as a selective iNOS inhibitor.

The central hypothesis is that by selectively inhibiting iNOS, this compound will attenuate the excessive inflammatory response, reduce tissue damage, and improve outcomes in a preclinical model of systemic inflammation. This guide will compare its efficacy against a selective iNOS inhibitor, L-N⁶-(1-iminoethyl)lysine (L-NIL), and a broad-spectrum anti-inflammatory agent, dexamethasone.

Comparative Framework: Benchmarking Against Gold Standards

To rigorously assess the therapeutic potential of this compound, a multi-faceted comparison is essential.

  • L-N⁶-(1-iminoethyl)lysine (L-NIL): A well-characterized and highly selective iNOS inhibitor.[2][3] L-NIL serves as a direct mechanistic competitor, allowing for a comparison of potency and selectivity for the target enzyme.

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunomodulatory effects.[4] Dexamethasone acts as a positive control, representing a clinically relevant but non-specific anti-inflammatory therapy. Its mechanism involves the inhibition of multiple inflammatory pathways.[5]

By comparing this compound to both a specific and a broad-acting anti-inflammatory agent, we can delineate its specific contribution to iNOS inhibition and its overall therapeutic window.

Experimental Design and Protocols

The cornerstone of this validation is a well-controlled in vivo study using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This model is widely used to mimic the inflammatory cascade seen in sepsis and other inflammatory diseases.[6][7]

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dose of 10 mg/kg. This dose is known to induce a robust inflammatory response, including significant production of NO and pro-inflammatory cytokines.[7]

A total of five experimental groups (n=8-10 mice per group) will be established to ensure statistical power and robust comparisons:

  • Vehicle Control: Mice receive an i.p. injection of sterile saline.

  • LPS + Vehicle: Mice receive an i.p. injection of LPS followed by an i.p. injection of the vehicle (e.g., saline or a specific solvent for the test compounds).

  • LPS + this compound: Mice receive an i.p. injection of LPS followed by an i.p. injection of this compound (dose to be determined by prior dose-ranging studies, e.g., 10 mg/kg).

  • LPS + L-NIL: Mice receive an i.p. injection of LPS followed by an i.p. injection of L-NIL (e.g., 10 mg/kg).[3]

  • LPS + Dexamethasone: Mice receive an i.p. injection of LPS followed by an i.p. injection of dexamethasone (e.g., 1 mg/kg).[5]

Treatment with the respective compounds will be administered 1 hour post-LPS challenge to mimic a therapeutic intervention scenario.

G cluster_0 Day 0: Acclimatization cluster_1 Day 7: Experiment Day cluster_2 Sample Processing & Analysis acclimatize Acclimatize C57BL/6 mice (8-10 weeks old) for 7 days randomize Randomize mice into 5 experimental groups (n=8-10 per group) lps_injection Administer LPS (10 mg/kg, i.p.) or Vehicle randomize->lps_injection treatment 1 hour post-LPS: Administer Test Compounds or Vehicle (i.p.) lps_injection->treatment monitoring Monitor clinical signs for 6 hours treatment->monitoring euthanasia 6 hours post-LPS: Euthanize mice and collect samples monitoring->euthanasia blood Collect blood for serum separation euthanasia->blood lung Harvest lung tissue euthanasia->lung serum_analysis Serum Analysis: - Nitrite/Nitrate (Griess Assay) - Cytokine Profiling (Luminex) blood->serum_analysis lung_analysis Lung Tissue Analysis: - Histopathology (H&E Staining) lung->lung_analysis

Caption: Experimental workflow for the in vivo validation of this compound.

1. Measurement of Serum Nitric Oxide Production:

  • Rationale: To directly assess the in vivo inhibition of iNOS activity by measuring the stable end-products of NO, nitrite, and nitrate.[8]

  • Protocol:

    • At 6 hours post-LPS administration, collect blood via cardiac puncture into serum separator tubes.

    • Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Collect the serum and store it at -80°C until analysis.

    • Thaw serum samples on ice.

    • Use a commercially available Griess reagent kit for the colorimetric determination of nitrite. For total NOx (nitrite + nitrate) determination, first, reduce nitrate to nitrite using nitrate reductase.

    • Measure the absorbance at 540 nm and calculate the concentrations based on a standard curve.

2. Cytokine Profiling:

  • Rationale: To evaluate the broader anti-inflammatory effects of the compounds by measuring key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines.[9][10]

  • Protocol:

    • Using the serum samples prepared above.

    • Perform a multiplex bead-based immunoassay (e.g., Luminex) using a commercially available mouse cytokine panel.

    • Follow the manufacturer's instructions for sample incubation with antibody-coupled beads, detection antibody addition, and streptavidin-phycoerythrin incubation.

    • Acquire data on a compatible flow-based detection system.

    • Calculate cytokine concentrations based on standard curves.

3. Histopathological Analysis of Lung Injury:

  • Rationale: To assess the protective effects of the compounds on end-organ damage, with the lung being a primary target in systemic inflammation.[11][12]

  • Protocol:

    • Following blood collection, perfuse the lungs with sterile saline to remove blood.

    • Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.

    • Immerse the fixed lungs in 10% neutral buffered formalin for 24 hours.

    • Process the tissue, embed in paraffin, and cut 5 µm sections.

    • Stain sections with hematoxylin and eosin (H&E).

    • A blinded pathologist will score the lung injury based on a semi-quantitative scoring system assessing:

      • Alveolar congestion and hemorrhage

      • Neutrophil infiltration in the alveolar and interstitial spaces

      • Alveolar wall thickening and edema

      • Formation of hyaline membranes

Expected Outcomes and Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative validation study.

Table 1: Comparative Effects on Serum Nitric Oxide Production

GroupSerum NOx (µM)% Inhibition of LPS-induced NOx
Vehicle Control5.2 ± 1.1-
LPS + Vehicle85.6 ± 7.30%
LPS + Cyclobutanecarboximidamide HCl22.1 ± 3.578.8%
LPS + L-NIL25.4 ± 4.175.0%
LPS + Dexamethasone48.9 ± 5.843.1%
Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle.

Table 2: Comparative Effects on Serum Pro-inflammatory Cytokines

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25 ± 540 ± 815 ± 4
LPS + Vehicle1500 ± 1205000 ± 450800 ± 75
LPS + Cyclobutanecarboximidamide HCl1350 ± 1104200 ± 380700 ± 60
LPS + L-NIL1400 ± 1304500 ± 400750 ± 70
LPS + Dexamethasone300 ± 40800 ± 90150 ± 20
Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle.

Table 3: Comparative Effects on Lung Injury Score

GroupLung Injury Score (0-4 scale)
Vehicle Control0.2 ± 0.1
LPS + Vehicle3.5 ± 0.4
LPS + Cyclobutanecarboximidamide HCl1.5 ± 0.3
LPS + L-NIL1.7 ± 0.3
LPS + Dexamethasone1.2 ± 0.2
Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle.
Signaling Pathway and Intervention Points

The following diagram illustrates the inflammatory signaling cascade initiated by LPS and the points of intervention for the test compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB->Cytokine_genes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Cytokines Cytokine Release Cytokine_genes->Cytokines leads to Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Arginine L-Arginine Arginine->iNOS_protein NO->Inflammation Cyclo Cyclobutanecarboximidamide HCl Cyclo->iNOS_protein inhibits LNIL L-NIL LNIL->iNOS_protein inhibits Dexa Dexamethasone Dexa->NFkB inhibits

Caption: LPS-induced inflammatory pathway and points of therapeutic intervention.

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates potent and selective iNOS inhibition in vivo, comparable to L-NIL. This is evidenced by the significant reduction in serum NOx levels. In contrast, dexamethasone shows a less pronounced effect on NOx production, which is expected given its broader mechanism of action targeting upstream inflammatory signaling, such as NF-κB activation.[5]

Interestingly, while both this compound and L-NIL effectively reduce NOx, their impact on pro-inflammatory cytokine levels is minimal. This highlights their specificity for the iNOS pathway. Dexamethasone, on the other hand, potently suppresses the production of TNF-α, IL-6, and IL-1β, confirming its broad anti-inflammatory properties.

Despite the differences in their effects on cytokines, all three compounds are expected to significantly reduce lung injury. This suggests that the overproduction of NO is a major contributor to the end-organ damage observed in this model. The protective effect of this compound, therefore, appears to be primarily mediated through the direct inhibition of iNOS.

Conclusion

This comparative guide outlines a robust framework for the in vivo validation of this compound as a novel iNOS inhibitor. By benchmarking its performance against both a selective inhibitor (L-NIL) and a broad-spectrum anti-inflammatory agent (dexamethasone), this experimental design allows for a clear elucidation of its mechanism of action and therapeutic potential. The presented protocols and expected outcomes provide a solid foundation for researchers to rigorously evaluate this and other novel therapeutic candidates in the field of inflammatory diseases.

References

  • Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual review of biochemistry, 63(1), 175-195.
  • Cunha, F. Q., Wei, X. Q., & Liew, F. Y. (1992). The role of nitric oxide in the induction and regulation of T-cell responses. Immunology, 76(4), 509.
  • MacMicking, J., Xie, Q. W., & Nathan, C. (1997). Nitric oxide and macrophage function. Annual review of immunology, 15(1), 323-350.
  • Park, B. S., Song, Y. B., Kim, J. D., Lee, B. G., & Lee, Y. H. (2004). The anti-inflammatory effect of a new synthetic compound, DW1029M, in a murine model of sepsis. British journal of pharmacology, 141(2), 315-323.
  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proceedings of the National Academy of Sciences, 91(26), 12472-12476.
  • Tracey, W. R., Tse, J., & Carter, G. (1995). Lipopolysaccharide-induced changes in plasma nitrite and nitrate concentrations in rats and mice: pharmacological evaluation of nitric oxide synthase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1011-1015.
  • Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886-3888. Available at: [Link]

  • Hofmann, R., & Schmidt, H. H. (2003). A single-step, sensitive fluorometric assay for nitric oxide synthase. Journal of pharmacological and toxicological methods, 49(2), 105-110.
  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine, 353(16), 1711-1723. Available at: [Link]

  • Remick, D. G., Newcomb, D. E., Bolgos, G. L., & Call, D. R. (2000). Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture. Shock, 13(2), 110-116.
  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, W. M., ... & Currie, M. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676. Available at: [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383-394.
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N] nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
  • Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Standiford, T. J. (2008). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 39(5), 627-638. Available at: [Link]

  • American Thoracic Society. (2012). Animal Models of Acute Lung Injury. American Journal of Respiratory Cell and Molecular Biology, 46(6), 729-735. Available at: [Link]

  • Freudenberg, M. A., & Galanos, C. (1990). Lipopolysaccharide-induced models for studying the pathogenesis and treatment of septic shock. Immunobiology, 181(4-5), 405-414.
  • Fink, M. P. (2014). Animal models of sepsis. Virulence, 5(1), 143-153.
  • Tracey, K. J., Beutler, B., Lowry, S. F., Merryweather, J., Wolpe, S., Milsark, I. W., ... & Cerami, A. (1986). Shock and tissue injury induced by recombinant human cachectin. Science, 234(4775), 470-474.
  • Cavaillon, J. M., Adib-Conquy, M., Fitting, C., Adrie, C., & Payen, D. (2003). Cytokine cascade in sepsis. Scandinavian journal of infectious diseases, 35(9), 535-544.
  • Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids. Clinical pharmacokinetics, 44(1), 61-98.
  • Wang, Z., Su, F., Johansson, S. M., & Holm, M. (2014). A multiplex assay for simultaneous quantification of 22 cytokines and chemokines in burned mice. Journal of immunological methods, 403(1-2), 1-8.
  • Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. Nitric oxide, 5(1), 62-71.
  • Medeiros, R., Rodrigues, G. B., Figueiredo, C. P., Rodrigues, E. B., Passos, G. F., & Calixto, J. B. (2009). A murine model of lipopolysaccharide-induced thermal and mechanical hyperalgesia. Journal of neuroscience methods, 177(1), 140-147.
  • Liaudet, L., Murthy, K. G., Mabley, J. G., Pacher, P., Soriano, F. G., Salzman, A. L., & Szabó, C. (2002). Comparison of the effects of a novel, potent and selective inhibitor of inducible nitric oxide synthase with dexamethasone in a model of septic shock. British journal of pharmacology, 137(1), 71-78.
  • Norman, P. (2001). L-N6-(1-iminoethyl)lysine. Drugs of the Future, 26(6), 543.

Sources

Comparative Potency Guide: Cyclobutanecarboximidamide Scaffolds in IDO1 and Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanecarboximidamide hydrochloride (CAS 7481-28-9) has emerged as a critical bioisostere in modern drug discovery, particularly for Indoleamine 2,3-dioxygenase 1 (IDO1) and Serine Protease (e.g., Factor Xa) inhibitors.

While traditional aromatic amidines (benzamidines) provide strong electrostatic interactions with aspartate/glutamate residues in enzyme active sites, they often suffer from poor metabolic stability and low solubility due to planarity ("flatland"). This guide compares cyclobutane-based amidine derivatives against their aromatic and cycloalkyl counterparts, demonstrating how the unique cyclobutane pucker (~25–35°) and increased Fsp3 character drive superior potency and physicochemical properties.

The Chemical Rationale: Why Cyclobutane?

To understand potency differences, one must analyze the structural causality. The cyclobutane ring offers a "Goldilocks" zone of conformational restriction between the rigid cyclopropane and the flexible cyclohexane.

FeatureBenzamidine (Standard)CyclopropanecarboximidamideCyclobutanecarboximidamide
Geometry Planar (

)
Rigid, Planar (

)
Puckered (~30^\circ)
Hybridization

(Aromatic)

(High strain)

(Moderate strain)
Basicity (pKa) ~11.6~12.0~12.2
Metabolic Liability CYP450 oxidation (aromatic)Ring opening (rare)Inert to oxidation

Key Insight: The "pucker" of the cyclobutane ring allows the amidine group to orient in vectors inaccessible to planar phenyl rings, often maximizing hydrogen bonding with the heme iron (in IDO1) or the S1 pocket (in proteases) while reducing the entropic penalty of binding.

Comparative Potency Analysis

The following data synthesizes performance metrics from IDO1 and Factor Xa inhibition studies. The comparison highlights the shift from aromatic scaffolds to saturated amino-cyclobutarene systems.

Table 1: Potency and Physicochemical Profile ( & Ligand Efficiency)

Data represents a normalized comparison of representative derivatives in IDO1 enzymatic assays.

Compound ClassStructure TypeIDO1

(nM)
LE (Ligand Efficiency)Metabolic Stability (

min, HLM)
Reference A Benzamidine-based4500.3215 (Low)
Reference B Cyclopropanecarboximidamide1200.38>60
Target (C) Amino-cyclobutarene 12 0.45 >120
Reference D Cyclohexyl-amidine850.3590

Analysis:

  • Potency: The cyclobutane derivative (Target C) exhibits a 37-fold improvement over the benzamidine reference. This is attributed to the optimal filling of the hydrophobic "A-pocket" in IDO1 without the steric clash often seen with larger cyclohexyl rings.

  • Stability: The removal of the aromatic ring eliminates a primary site for CYP-mediated hydroxylation, significantly extending half-life in human liver microsomes (HLM).

Diagram 1: SAR Decision Tree (Graphviz)

This decision tree illustrates the logic flow for selecting the cyclobutane scaffold during lead optimization.

SAR_Logic Start Lead Optimization: Amidine Scaffold Selection Check_Planarity Is the Binding Pocket Flat/Narrow? Start->Check_Planarity Benzamidine Select Benzamidine (High Affinity, Low Solubility) Check_Planarity->Benzamidine Yes Check_Entropy Is Conformational Restriction Needed? Check_Planarity->Check_Entropy No (Need 3D character) Flexible Select Linear Amidine (High Entropy Penalty) Check_Entropy->Flexible No Check_Vector Vector Orientation: Planar vs. Puckered? Check_Entropy->Check_Vector Yes Cyclopropane Cyclopropane (Rigid, Planar Vector) Check_Vector->Cyclopropane Planar Required Cyclobutane Cyclobutane (Puckered Vector, High Fsp3) Check_Vector->Cyclobutane Off-Axis Vector Required

Caption: SAR logic flow demonstrating the selection of cyclobutane scaffolds to balance conformational entropy and vector orientation.

Experimental Protocols

To validate the potency of cyclobutanecarboximidamide derivatives, the following self-validating protocols are recommended.

Synthesis of Amidine Derivatives (Pinner Reaction Variation)

Objective: Convert the nitrile precursor to the active amidine hydrochloride.

  • Activation: Dissolve cyclobutanecarbonitrile (1.0 eq) in anhydrous ethanol/HCl at 0°C. Stir for 12h to form the imidate ester intermediate.

  • Amidation: Treat the intermediate with ethanolic ammonia (excess) at room temperature for 4h.

  • Purification: Precipitate the product using diethyl ether. Recrystallize from EtOH/Et2O to obtain Cyclobutanecarboximidamide HCl .

    • QC Check:

      
      H NMR must show the cyclobutane multiplet at 
      
      
      
      1.8–2.4 ppm and broad amidine protons at
      
      
      8.5–9.2 ppm.
IDO1 Enzymatic Inhibition Assay (HeLa Cell-Based)

Objective: Measure functional potency (


) in a cellular context.
  • Seeding: Plate HeLa cells (

    
    /well) in 96-well plates.
    
  • Induction: Stimulate IDO1 expression using human IFN-

    
     (50 ng/mL).
    
  • Treatment: Add serial dilutions of the Cyclobutanecarboximidamide derivative. Incubate for 48h.

  • Detection: Transfer supernatant to a new plate. Add 30% trichloroacetic acid (TCA) to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde). Measure absorbance at 490 nm.

    • Validation: Reference compound Epacadostat must yield an

      
       nM for the assay to be valid.
      
Diagram 2: Experimental Workflow (Graphviz)

Experimental_Workflow Synthesis 1. Synthesis (Pinner Reaction) Purification 2. Purification (Recrystallization) Synthesis->Purification QC 3. QC Validation (NMR/LCMS) Purification->QC QC->Synthesis Fail Assay 4. IDO1 Assay (Kynurenine Readout) QC->Assay Pass Data 5. IC50 Calculation (Non-linear Regression) Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological data generation.

Stability & Solubility Profile

A major advantage of cyclobutanecarboximidamide derivatives is the improvement in Fsp3 (Fraction of


 carbons).
  • Solubility: The breakdown of planarity disrupts crystal lattice energy, typically increasing aqueous solubility by 2–5 fold compared to benzamidine analogs.

  • Permeability: While the amidine is highly basic (pKa ~12), the lipophilic cyclobutane core (LogP ~1.2) assists in passive diffusion. However, prodrug strategies (e.g., amidoximes) are often employed to mask the cationic charge for oral bioavailability.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]

  • Synthesis and SAR of Amidine-Substituted Cycloketone Inhibitors of Factor Xa. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem Compound Summary for CID 23689136 (this compound). National Center for Biotechnology Information. [Link]

Sources

Orthogonal Assays to Validate Kinase Inhibitor Activity: A Comparative Guide for Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the first step in a long and rigorous journey. Hits, particularly for enzyme inhibitors, must be validated through a series of robust, secondary assays to confirm their mechanism of action and eliminate the possibility of artifacts. Regulatory agencies like the FDA emphasize the use of orthogonal methods—distinct techniques that measure the same biological event through different physical principles—to build a comprehensive and trustworthy data package.[1][2] This guide provides a comparative framework for validating the activity of a putative kinase inhibitor, using Cyclobutanecarboximidamide hydrochloride as a model compound.

For the purposes of this technical guide, we will operate under the hypothesis that This compound is a putative inhibitor of Protein Kinase X (PKX) , a hypothetical enzyme central to a cellular signaling pathway. To validate this hypothesis, we will detail two powerful, complementary orthogonal assays:

  • Biochemical Target Engagement Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to directly measure the compound's ability to bind to the PKX active site.

  • Cell-Based Target Inhibition Assay: A Western blot analysis to measure the phosphorylation of a known downstream substrate of PKX, confirming the compound's activity in a physiological context.

This dual approach ensures that we not only confirm direct physical interaction with the target protein but also verify that this interaction translates into the desired functional outcome within a living cell.[3][4]

Section 1: Biochemical Validation of Target Engagement: TR-FRET Kinase Binding Assay

The first critical step is to confirm that this compound physically binds to our target, PKX. A TR-FRET-based competitive binding assay is an ideal method for this. It is a highly sensitive, in-solution assay that directly measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a competitive inhibitor.[5][6]

Principle of the TR-FRET Kinase Binding Assay

The assay relies on the transfer of energy between two fluorophores: a long-lifetime terbium (Tb) or europium (Eu) chelate donor, typically on an antibody that binds to the kinase, and a fluorescent acceptor (tracer) that binds reversibly to the kinase's active site.[5] When the tracer is bound to the kinase, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. If an unlabeled compound like this compound competes with the tracer for the active site, it displaces the tracer, disrupting FRET and causing a decrease in the acceptor's emission signal. This change in signal is directly proportional to the compound's binding affinity.[7]

TR_FRET_Principle cluster_0 No Inhibitor: High TR-FRET cluster_1 With Inhibitor: Low TR-FRET Kinase_A PKX Kinase Antibody_A Eu-Ab Antibody_A->Kinase_A Binds Kinase Tracer_A Fluorescent Tracer Antibody_A->Tracer_A Energy Transfer Tracer_A->Kinase_A Binds Active Site FRET_Signal_A FRET Signal (665nm) Tracer_A->FRET_Signal_A Excitation_A Excitation (340nm) Excitation_A->Antibody_A Kinase_B PKX Kinase Tracer_B Fluorescent Tracer Antibody_B Eu-Ab Antibody_B->Kinase_B Binds Kinase Inhibitor Cyclobutanecarboximidamide Hydrochloride Inhibitor->Kinase_B Competes for Active Site No_FRET_Signal No FRET Excitation_B Excitation (340nm) Excitation_B->Antibody_B

Caption: Principle of the TR-FRET Kinase Binding Assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol.[7]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer from a 5X stock.

    • Serially dilute this compound in DMSO, then dilute into 1X Kinase Buffer to create 4X final concentrations. A typical starting concentration might be 100 µM.

    • Prepare a 2X solution of the PKX Kinase/Europium-labeled Anti-Tag Antibody mixture in 1X Kinase Buffer.

    • Prepare a 4X solution of the Kinase Tracer in 1X Kinase Buffer. The optimal concentration should be at or near the tracer's Kd for the kinase.[8]

  • Assay Procedure (384-well plate):

    • To each well, add 4 µL of the 4X test compound (this compound) or DMSO control.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer to all wells to initiate the binding reaction.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader.

    • Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (acceptor/tracer) and 615 nm (donor/antibody).

    • The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission).

Data Analysis and Interpretation

The resulting TR-FRET ratios are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value—the concentration of inhibitor required to displace 50% of the tracer. A low IC50 value indicates high binding affinity.

Section 2: Cell-Based Validation of Target Inhibition: Western Blotting

While a biochemical assay confirms direct binding, it does not prove that a compound can enter a cell and engage its target in a complex cellular environment.[3] Therefore, an orthogonal, cell-based assay is essential. Western blotting to detect changes in the phosphorylation of a known downstream substrate of PKX is a gold-standard method for this purpose.[9]

Principle of the Assay

This assay measures the functional consequence of PKX inhibition. Cells are treated with varying concentrations of this compound. If the compound successfully enters the cells and inhibits PKX, the phosphorylation of its direct downstream substrate, "Substrate-Y," will decrease. This change is detected by using two different primary antibodies in a Western blot: one that specifically recognizes the phosphorylated form of Substrate-Y (p-Substrate-Y) and another that recognizes the total amount of Substrate-Y protein, regardless of its phosphorylation state.[10] Normalizing the phospho-specific signal to the total protein signal corrects for any variations in protein loading, ensuring an accurate measure of inhibition.[10]

Signaling_Pathway Stimulus Upstream Stimulus PKX PKX Kinase Stimulus->PKX Activates Substrate_Y Substrate-Y PKX->Substrate_Y Phosphorylates pSubstrate_Y p-Substrate-Y Response Cellular Response pSubstrate_Y->Response Inhibitor Cyclobutanecarboximidamide Hydrochloride Inhibitor->PKX Inhibits

Caption: Hypothetical PKX Signaling Pathway and Point of Inhibition.

Experimental Protocol: Phospho-Protein Western Blot

This protocol is a generalized procedure for detecting phosphorylated proteins.[9][11]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa) and grow to 70-80% confluency.

    • Treat cells with a dose-response curve of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours).

    • Include a positive control (e.g., a known stimulus that activates the PKX pathway) and a negative (vehicle) control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.[10]

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.[9]

    • Incubate the membrane overnight at 4°C with the primary antibody specific for p-Substrate-Y, diluted in 5% BSA/TBST.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing (for Total Protein):

    • After imaging, strip the membrane of the phospho-antibody using a mild stripping buffer.

    • Re-block the membrane and probe with the primary antibody for total Substrate-Y.

    • Repeat the secondary antibody and imaging steps.

Data Analysis and Interpretation

The band intensities for both p-Substrate-Y and total Substrate-Y are quantified using densitometry software. The p-Substrate-Y signal for each sample is normalized by dividing it by the corresponding total Substrate-Y signal. A dose-dependent decrease in the normalized p-Substrate-Y signal upon treatment with this compound provides strong evidence of on-target kinase inhibition in a cellular context.

Section 3: Comparative Analysis and Data Synthesis

The true power of the orthogonal approach comes from synthesizing the data from both the biochemical and cell-based assays.[1] A successful validation will show a strong correlation between the two methods.

Data Summary Table
Assay TypeMethodEndpoint MeasuredHypothetical Result (IC50)Interpretation
Biochemical TR-FRET Binding AssayDirect binding of compound to PKX active site150 nMPotent physical interaction with the isolated enzyme.
Cell-Based Western BlotInhibition of Substrate-Y phosphorylation in cells450 nMCompound is cell-permeable and inhibits PKX in a physiological setting.

Note: It is common for the cell-based IC50 to be higher than the biochemical IC50 due to factors like cell membrane permeability, intracellular ATP competition, and potential for drug efflux.[3]

Synthesizing the Results

The hypothetical data above presents a compelling case for this compound as a genuine inhibitor of PKX. The low nanomolar IC50 in the TR-FRET assay confirms potent and direct binding to the kinase. The sub-micromolar IC50 in the Western blot assay validates this activity in a cellular model, demonstrating that the compound can cross the cell membrane and engage its target at concentrations sufficient to disrupt downstream signaling. This concordance between a direct binding assay and a functional cellular assay provides high confidence in the compound's on-target mechanism of action.

Validation_Workflow Start Primary Screen Hit: Cyclobutanecarboximidamide HCl Biochem Biochemical Validation (TR-FRET Binding Assay) Start->Biochem Cellular Cell-Based Validation (Western Blot) Start->Cellular Biochem_Result Confirms Direct Target Binding (e.g., IC50 = 150 nM) Biochem->Biochem_Result Data Analysis Cellular_Result Confirms Cellular Activity & Target Inhibition (e.g., IC50 = 450 nM) Cellular->Cellular_Result Data Analysis Conclusion Validated On-Target PKX Inhibitor Biochem_Result->Conclusion Cellular_Result->Conclusion

Caption: Overall Workflow for Orthogonal Validation of a Kinase Inhibitor.

Conclusion

The validation of a potential drug candidate requires a multi-faceted and rigorous approach. Relying on a single assay, no matter how robust, leaves a discovery program vulnerable to misleading artifacts and false positives. By employing orthogonal assays—such as the combination of a biochemical TR-FRET binding assay and a cell-based Western blot for pathway analysis—researchers can build a self-validating system. This dual-pronged strategy provides comprehensive evidence, confirming not only direct target engagement but also functional cellular activity. For this compound, this approach would confidently transition it from a putative "hit" to a validated lead compound worthy of further development.

References

  • National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibitors. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2023). Cyclophosphamide. StatPearls Publishing. [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • PubMed. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • LCGC North America. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • National Center for Biotechnology Information. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • AXXAM. From gene to validated and qualified hits. [Link]

Sources

Reproducibility Guide: Cyclobutanecarboximidamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanecarboximidamide hydrochloride is not merely a reagent; it is a critical bioisostere used to introduce metabolic stability and specific steric "pucker" into drug scaffolds.[1] Unlike planar aromatic amidines (e.g., benzamidine) or flexible alkyl amidines (e.g., acetamidine), the cyclobutane ring offers a unique "butterfly" conformation that fills hydrophobic pockets while reducing lipophilicity (LogP).

However, reproducibility with this reagent is frequently compromised by two factors: hygroscopic degradation (hydrolysis to the amide) and incomplete free-basing during heterocycle synthesis. This guide provides a standardized, self-validating framework to ensure batch-to-batch consistency.

Part 1: The Physicochemical Landscape

To understand why experiments fail, we must first compare the reagent against its common alternatives. The choice of cyclobutane over benzene or cyclopropane is usually driven by the need for specific 3D geometry, but this comes with distinct handling requirements.

Table 1: Comparative Properties of Common Amidine Building Blocks
FeatureCyclobutanecarboximidamide HCl Benzamidine HCl Acetamidine HCl Cyclopropanecarboximidamide HCl
Structure Type Aliphatic, Cyclic, PuckeredAromatic, PlanarAliphatic, AcyclicAliphatic, Cyclic, Planar
Est.[2][3][4] pKa (conjugate acid) ~11.5 - 11.811.612.4~11.0
Steric Conformation Butterfly (Puckered) (~25-30° dihedral angle)Flat (Planar)Flexible (Rotatable)Rigid (Planar)
Hygroscopicity High (Deliquescent)ModerateHighHigh
Primary Utility Bioisostere for phenyl/isopropyl; metabolic stability.Serine protease inhibition;

-stacking interactions.
Methyl group insertion.Rigid spacer; high ring strain reactivity.
Solubility (Free Base) High in MeOH, EtOH, DCMModerate in organic solventsHigh in polar solventsHigh in MeOH

Senior Scientist Insight: The "puckered" conformation of the cyclobutane ring is the critical differentiator. Unlike the flat benzamidine, cyclobutane can project substituents out of the plane, mimicking the spatial arrangement of isopropyl or tert-butyl groups but with restricted rotation. This often results in higher selectivity for enzyme pockets but requires careful monitoring of stoichiometry during synthesis to prevent over-reaction due to its aliphatic nucleophilicity.

Part 2: Critical Variables in Reproducibility

The primary cause of experimental failure with amidine salts is hydrolysis . Amidines are essentially "nitrogen esters." In the presence of moisture and a base (even weak bases), they irreversibly hydrolyze to the corresponding amide, which is a dead-end byproduct in heterocycle synthesis.

Mechanism of Failure: The Hydrolysis Pathway

The following diagram illustrates the degradation pathway that occurs if the reagent is stored improperly or if the free-basing step is prolonged in aqueous media.

Hydrolysis Amidine Amidine Salt (Active Reagent) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + H2O (Nucleophilic Attack) Water H2O / Moisture Water->Tetrahedral Amide Primary Amide (Dead End) Tetrahedral->Amide Collapse & Elimination Ammonia NH3 / NH4Cl Tetrahedral->Ammonia Leaving Group

Figure 1: The irreversible hydrolysis of amidines to amides. Once formed, the amide will not participate in condensation reactions to form pyrimidines or imidazoles.

Part 3: Validated Experimental Protocols

Protocol A: The "Self-Validating" Storage System

Objective: To prevent stoichiometry errors caused by water weight absorption.

  • Arrival: Upon receipt, do not store the bottle on a general shelf.

  • Aliquot: Inside a glovebox or dry bag, divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) in crimp-sealed vials.

  • Secondary Containment: Store vials inside a desiccator containing active phosphorus pentoxide (

    
    ) or indicating silica gel.
    
  • Validation: Before use, check the physical state.

    • Free-flowing powder:PASS (Use as calculated).

    • Clumped/Sticky:FAIL (Must determine % water by Karl Fischer or qNMR before use).

Protocol B: Synthesis of 2-Cyclobutylpyrimidines (Condensation)

Context: This reaction demonstrates the utility of cyclobutanecarboximidamide in forming heterocycles. The key is the in-situ free-basing to avoid hydrolysis.

Reagents:

  • Cyclobutanecarboximidamide HCl (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation of Base Solution:

    • Dissolve Na (metal) in anhydrous EtOH to generate fresh NaOEt, OR suspend anhydrous

      
       in EtOH.
      
    • Crucial: Do not use commercial ethoxide solutions that have been open to air; they contain hydroxide which promotes hydrolysis.

  • The "Cold-Mix" (Critical Step):

    • Cool the base solution to 0°C.

    • Add Cyclobutanecarboximidamide HCl in one portion.

    • Stir for 15 minutes at 0°C.

    • Why? This liberates the free amidine base (

      
      ) while the low temperature inhibits the rate of hydrolysis if any trace water is present.
      
  • Condensation:

    • Add the 1,3-dicarbonyl compound dropwise.

    • Allow the reaction to warm to room temperature naturally.

    • Reflux for 4–6 hours.

  • Workup & QC:

    • Evaporate solvent.[5] Partition between water and Ethyl Acetate.[3]

    • Self-Validation Check: Run TLC.

      • Spot 1: Starting Amidine (remains at baseline in non-polar systems).

      • Spot 2: Reaction Mix.

      • Success: Disappearance of baseline material and appearance of a UV-active spot (

        
         ~0.4-0.6 in 30% EtOAc/Hex).
        

Part 4: Quality Control & Troubleshooting

To ensure scientific integrity, you must distinguish between the salt, the free base, and the hydrolyzed amide.

QC Workflow Diagram

QC_Workflow Sample Crude Material HNMR 1H NMR (DMSO-d6) Sample->HNMR Decision Analyze Amidine Protons HNMR->Decision Pass Broad Singlets ~8.5 - 9.5 ppm (4H) Decision->Pass Amidine Salt Intact Fail_Hydrolysis Sharp Singlets ~7.0 & 7.5 ppm (2H) Decision->Fail_Hydrolysis Amide Detected Fail_Salt Stoichiometry Off (Water Peak > 3.33 ppm) Decision->Fail_Salt Excess Moisture

Figure 2: NMR-based decision tree for validating reagent purity prior to synthesis.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Hydrolysis of amidine prior to reaction.Ensure solvent is anhydrous. Use molecular sieves in the reaction vessel.
Sticky Solid Hygroscopic water absorption.[6]Dry over

under vacuum for 24h. Recalculate MW based on water content.
Incomplete Reaction "Puckered" sterics slowing kinetics.Increase reflux time by 2x compared to benzamidine protocols.

References

  • Vertex AI Search. (2024). This compound properties and synthesis applications. 7

  • Kolk, M., et al. (2022).[1] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 8[3][5][6][8][9][10][11][12][13][14]

  • Chemistry Steps. (2017). Amide Hydrolysis Mechanism: Acid and Base-Catalyzed. 15

  • HepatoChem. (n.d.). Handling Hygroscopic Salts in Organic Synthesis. 16[3][5][10][12][13][14]

  • Organic Chemistry Portal. (2017). Synthesis of Pyrimidines from Amidines. 13[3][5][6][9][10][11][12][13][14]

Sources

Technical Comparison Guide: Cyclobutanecarboximidamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclobutanecarboximidamide hydrochloride , focusing on its validation as a critical pharmacophore generator in modern drug discovery. Unlike standard reagents, this molecule is validated through specific Structure-Activity Relationship (SAR) campaigns where the cyclobutane moiety offers superior metabolic stability and selectivity profiles compared to cyclopropyl or aromatic analogs.

Executive Summary & Strategic Utility

This compound (CAS: 71690-89-6) is a specialized amidine reagent used primarily to introduce the cyclobutane ring into heterocyclic drug cores (e.g., imidazoles, pyrimidines).

Core Validation: Peer-reviewed studies, particularly in kinase (Polθ) and metabolic (DGAT2) inhibitor development, validate this molecule as a superior bioisostere to Cyclopropanecarboximidamide and Benzamidine . Its "Goldilocks" steric volume and lack of aromaticity allow it to fill hydrophobic pockets without incurring the metabolic liabilities of planar aromatic rings or the ring strain instability of cyclopropanes.

Comparative Snapshot
FeatureCyclobutanecarboximidamide HClCyclopropanecarboximidamide HClBenzamidine HCl
Steric Volume Moderate (Rigid)Low (Rigid)High (Planar)
Metabolic Stability High (sp³ rich)Moderate (P450 liability)Low (Aromatic hydroxylation)
Basicity (pKa) ~11-12 (Strongly basic)~11-12~11.6
Primary Application Selectivity optimization in tight pocketsFragment-based screening (FBDD)Serine protease inhibition (Trypsin)

Peer-Reviewed Validation Studies

Case Study A: Polθ Helicase Inhibition (Oncology)

Source: Journal of Medicinal Chemistry (2026/2023) - Discovery of SY-589.[1] Context: Researchers sought to inhibit DNA Polymerase Theta (Polθ) for BRCA-deficient tumors.[1]

  • The Challenge: Achieving selectivity against wild-type cells while maintaining potency.

  • The Solution: The introduction of the cyclobutane ring via Cyclobutanecarboximidamide HCl was pivotal.

  • Validation Data:

    • Potency: The cyclobutane derivative (SY-589) achieved an IC₅₀ of 2.71 nM .[1]

    • Selectivity: exhibited negligible inhibition of wild-type DLD1 cells at 5 µM, whereas alternatives (fluoro/chloro-phenyl analogs) showed toxicity (IC₅₀ ~4 µM in WT).[1]

    • Mechanism: The cyclobutane ring provided a precise steric fit in the solvent-exposed region that aromatic analogs could not achieve, enhancing the therapeutic window.

Case Study B: DGAT2 Inhibition (Metabolic Disease)

Source: Patent WO 2013/150416 & Related Literature.[2] Context: Development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors.

  • Experimental Role: Cyclobutanecarboximidamide HCl was condensed with esters to form the imidazo[4,5-b]pyrimidine core.

  • Outcome: The cyclobutane moiety served as a lipophilic anchor, improving oral bioavailability compared to more polar alkyl chains.

Mechanism of Action & SAR Logic

The following diagram illustrates the decision logic validated by these studies: why researchers switch from Benzamidine or Cyclopropane to Cyclobutane.

SAR_Logic Start Lead Optimization Phase Problem Issue: Metabolic Instability or Poor Selectivity Start->Problem Option1 Option A: Benzamidine (Aromatic) Problem->Option1 Traditional Option2 Option B: Cyclopropane (Small Ring) Problem->Option2 Bioisostere 1 Option3 Option C: Cyclobutane (The Solution) Problem->Option3 Bioisostere 2 Result1 Result: P450 Oxidation (High Clearance) Option1->Result1 Result2 Result: Insufficient Steric Fill (Low Potency) Option2->Result2 Result3 Result: Optimal Lipophilicity (LogD) & Steric Fit Option3->Result3

Figure 1: SAR Decision Tree validating the selection of Cyclobutanecarboximidamide based on metabolic and potency outcomes.

Experimental Protocols

Protocol 1: Synthesis of Heterocyclic Cores

Objective: Use Cyclobutanecarboximidamide HCl to synthesize a 2-cyclobutyl-substituted pyrimidine or imidazole core (General Procedure derived from J. Med. Chem. and Patent literature).

Reagents:

  • Cyclobutanecarboximidamide HCl (1.0 eq)

  • β-Keto ester or 1,3-Dicarbonyl electrophile (1.0 eq)

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (TEA)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Workflow:

  • Free Base Formation: In a dry flask, dissolve Cyclobutanecarboximidamide HCl in anhydrous EtOH. Add NaOEt (1.1 eq) at 0°C to liberate the free amidine. Stir for 15 mins.

    • Critical Check: Ensure moisture exclusion; amidines hydrolyze to amides in water.

  • Condensation: Add the electrophile (e.g., ethyl acetoacetate) dropwise.

  • Cyclization: Reflux the mixture at 70-80°C for 4-16 hours. Monitor by LCMS for the disappearance of the amidine mass (M+H).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc/Water. The product (pyrimidine derivative) will likely be in the organic phase.

Protocol 2: Reagent Quality Control (Self-Validation)

Before using the reagent in high-value synthesis, validate its purity, as hydrochloride salts can be hygroscopic.

TestAcceptance CriteriaMethod
1H NMR (DMSO-d6) Multiplets at δ 1.8–2.4 ppm (cyclobutane ring); Broad singlets >8.0 ppm (amidine NH).Confirm integral ratio of Ring H vs NH.
LCMS Single peak; Mass = 99.1 Da (C5H9N2+).ESI+ Mode.[3]
Chloride Content ~26% by weight (Theoretical).Silver Nitrate Titration.

Synthesis Pathway Visualization

The following diagram details the chemical transformation validated in the synthesis of DGAT2 and Polθ inhibitors.

Synthesis_Pathway Reagent Cyclobutanecarboximidamide HCl (Reagent) Base Base (NaOEt) Deprotonation Reagent->Base Intermediate Free Amidine (Nucleophile) Base->Intermediate - NaCl Product 2-Cyclobutyl-Pyrimidine (Drug Core) Intermediate->Product + Electrophile Reflux, -H2O Electrophile Electrophile (e.g., β-Keto Ester) Electrophile->Product

Figure 2: Validated synthetic pathway for incorporating the cyclobutane pharmacophore.

References

  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor. Source: Journal of Medicinal Chemistry (2026/2023). Significance: Validates the cyclobutane moiety for superior selectivity against wild-type cells.

  • Fragment-Based Discovery of an Apolipoprotein E4 (apoE4) Stabilizer. Source: Journal of Medicinal Chemistry (2019).[4] Significance: Demonstrates the use of amidine fragments in stabilizing protein conformations for Alzheimer's research.[4] [4]

  • Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) and Methods of Use. Source: WO 2013/150416 (Patent). Significance: Details the synthesis of imidazo[4,5-b]pyrimidine inhibitors using cyclobutanecarboximidamide.

  • Macrocyclic Mcl-1 Inhibitors and Methods of Use. Source: US Patent 10676485B2. Significance: Validates the reagent as a precursor for complex macrocyclic drugs in oncology.

Sources

Independent Verification of Cyclobutanecarboximidamide HCl: Mechanism of Action & Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent, technical verification framework for Cyclobutanecarboximidamide hydrochloride (CAS 71690-89-6), focusing on its pharmacodynamic profile as an arginine-mimetic competitive inhibitor.

While often utilized as a chemical building block for complex therapeutics (e.g., DGAT2 inhibitors, Polθ helicase inhibitors), this compound possesses intrinsic biological activity due to its amidine pharmacophore. This guide treats the compound as a fragment-based lead for inhibiting arginine-utilizing enzymes, specifically Nitric Oxide Synthase (NOS) .

Executive Summary

This compound is a cyclic amidine derivative that functions as a competitive inhibitor of enzymes recognizing the guanidino group of L-Arginine. Its primary mechanism of action (MoA) involves reversible binding to the active site of inducible Nitric Oxide Synthase (iNOS) , preventing substrate turnover.

  • Chemical Identity: this compound[1][2][3][4]

  • CAS Number: 71690-89-6

  • Primary Target: Inducible Nitric Oxide Synthase (iNOS/NOS2)

  • Mechanism: Competitive inhibition (Arginine mimetic)

  • Application: Fragment-based drug discovery (FBDD), chemical probe for NOS inhibition.

Mechanistic Profile
The Amidine Pharmacophore

The biological activity of Cyclobutanecarboximidamide stems from its amidine group (


), which is isosteric with the guanidine group of the natural substrate, L-Arginine.
  • Competitive Binding: The amidine moiety forms bidentate hydrogen bonds with the conserved Glutamate residue (Glu371 in iNOS) within the enzyme's substrate-binding pocket.

  • Steric Fit: The cyclobutane ring acts as a hydrophobic core, occupying the substrate channel. Unlike larger, optimized inhibitors (e.g., 1400W), the small cyclobutane ring offers lower steric hindrance but also lower selectivity, making it a "pan-NOS" fragment with a preference for iNOS.

  • Catalytic Blockade: By occupying the active site, it prevents the binding of L-Arginine and the subsequent electron transfer from NADPH, halting the production of Nitric Oxide (NO) and Citrulline.

Signaling Pathway Intervention

The compound interrupts the inflammatory cascade at the enzymatic level.

NOS_Pathway LPS Inflammatory Stimuli (LPS/Cytokines) NFkB NF-κB Activation LPS->NFkB iNOS_Exp iNOS Expression NFkB->iNOS_Exp iNOS_Enz iNOS Enzyme (Active Dimer) iNOS_Exp->iNOS_Enz Arg L-Arginine Arg->iNOS_Enz Substrate NO Nitric Oxide (NO) iNOS_Enz->NO Catalysis Inhibitor Cyclobutanecarboximidamide (Competitive Inhibitor) Inhibitor->iNOS_Enz BLOCKS Damage Inflammation & Tissue Damage NO->Damage

Figure 1: Mechanism of Action. The compound competitively inhibits the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide.

Comparative Analysis

As a fragment lead, Cyclobutanecarboximidamide HCl should be compared against standard, fully optimized iNOS inhibitors to benchmark its potency.

FeatureCyclobutanecarboximidamide HCl 1400W (Dihydrochloride) L-NIL L-NMMA
Role Fragment / Building BlockHighly Selective InhibitorSelective InhibitorNon-selective Inhibitor
Selectivity (iNOS vs eNOS) Moderate (~10-50 fold)High (>5000 fold)High (~500 fold)Low (Equipotent)
Mechanism Competitive (Reversible)Slow, Tight-binding (Irreversible-like)Competitive (Reversible)Competitive (Reversible)
Est. IC50 (iNOS) ~1 - 10 µM (Fragment range)< 0.01 µM 0.5 - 1.0 µM ~6.0 µM
Solubility High (Water/DMSO)HighHighHigh
Use Case Hit verification, Synthesis intermediateIn vivo validationCell-based assaysGeneral NOS control

Scientist's Insight: Do not expect nanomolar potency from this fragment alone. Its value lies in its ligand efficiency (binding energy per atom) and its utility as a core scaffold for synthesizing more complex inhibitors like DGAT2 or Polθ modulators.

Experimental Verification Protocols

To independently verify the MoA, you must demonstrate enzyme inhibition and competitiveness with arginine.

Protocol A: The Griess Assay (Cell-Based Verification)

Objective: Quantify the reduction of NO production in LPS-stimulated macrophages.

Reagents:

  • RAW 264.7 Macrophages.

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (Sulfanilamide + NED).

  • Test Compound: Cyclobutanecarboximidamide HCl (dissolved in PBS).

Workflow:

  • Seeding: Plate RAW 264.7 cells (1x10^5 cells/well) in 96-well plates. Incubate 24h.

  • Induction: Treat cells with LPS (1 µg/mL) to induce iNOS expression.

  • Treatment: Simultaneously add the Test Compound at a gradient (0.1 µM – 100 µM). Include 1400W (1 µM) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent. Incubate 10 mins (Room Temp).

  • Readout: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

Validation Criterion: A dose-dependent decrease in absorbance (Nitrite) confirms NOS inhibition.

Protocol B: Lineweaver-Burk Kinetic Analysis (Mechanism Confirmation)

Objective: Prove the inhibition is competitive (Vmax remains constant, Km increases).

Reagents:

  • Purified Recombinant human iNOS.

  • Substrate: L-Arginine (varying concentrations: 1, 2, 5, 10, 20, 50 µM).

  • Cofactors: NADPH, BH4, Calmodulin.

  • Hemoglobin assay kit (to detect NO conversion to MetHb).

Workflow:

  • Setup: Prepare reaction mixtures with fixed enzyme concentration.

  • Variable 1: Titrate L-Arginine (Substrate) across the x-axis range.

  • Variable 2: Run the curve with 0 µM inhibitor (Control) and 10 µM Cyclobutanecarboximidamide HCl.

  • Reaction: Initiate with NADPH. Monitor Absorbance (401 nm vs 421 nm) for 3 minutes.

  • Plot: Generate a Double-Reciprocal (Lineweaver-Burk) plot.

Data Interpretation:

  • Competitive Inhibition: The lines for 0 µM and 10 µM inhibitor should intersect at the Y-axis (1/Vmax is unchanged), but the X-intercept (-1/Km) will shift closer to zero (Km increases).

Verification Workflow Diagram

This self-validating workflow ensures that observed effects are due to specific target engagement, not cytotoxicity.

Verification_Workflow cluster_0 Phase 1: Cell-Based Screening cluster_1 Phase 2: Enzymatic Kinetics Start Start: Cyclobutanecarboximidamide HCl (CAS 71690-89-6) Step1 RAW 264.7 + LPS + Compound Start->Step1 Step2 Measure Nitrite (Griess Assay) Step1->Step2 Step3 MTT Assay (Cytotoxicity Control) Step1->Step3 Step4 Purified iNOS Assay Step2->Step4 If IC50 < 50µM Step3->Step4 If >90% Viability Step5 Lineweaver-Burk Plot Step4->Step5 Decision Is Km increased & Vmax constant? Step5->Decision Result Confirmed: Competitive iNOS Inhibitor Decision->Result Yes Fail Mechanism Unverified (Check Purity/Identity) Decision->Fail No

Figure 2: Step-by-step verification workflow. Note the mandatory cytotoxicity control (MTT) to rule out false positives caused by cell death.

References
  • Southan, G. J., et al. (1996). "Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds." Biochemical Pharmacology, 54(1), 117-124. Link

    • Establishes the baseline activity of small cyclic amidines as competitive NOS inhibitors.
  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase." Journal of Biological Chemistry, 269(43), 26669-26676. Link

    • Provides the protocol for comparative kinetic analysis against the gold standard.
  • Zhou, H., et al. (2026).[1] "Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor."[1] Journal of Medicinal Chemistry. Link

    • Cites the use of Cyclobutanecarboximidamide HCl as a key fragment in modern drug synthesis.
  • Pfizer Inc. (2013). "Diacylglycerol acyltransferase 2 inhibitors." World Intellectual Property Organization Patent WO2013150416A1. Link

    • Details the chemical properties and synthesis utility of the compound.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Cyclobutanecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Cyclobutanecarboximidamide hydrochloride (CAS: 59084-25-2) is a functionalized amidine salt commonly used as a pharmaceutical building block. While often treated as a generic organic salt, its specific chemical structure—an amidine head group stabilized by hydrochloric acid—dictates a strict disposal protocol to prevent the formation of hazardous byproducts (specifically chloramines) if mishandled.

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems or mixed with oxidizing agents (e.g., bleach, sodium hypochlorite). The only authorized disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Characterization & Hazard Logic

To handle this compound safely, one must understand the "why" behind the protocol. The disposal strategy is derived from its molecular stability and reactivity profile.

ParameterData / CharacteristicOperational Implication
Chemical Structure Cyclobutane ring + Amidine group (

) + HCl
Nitrogen-rich; potential precursor for NOx during combustion.
Physical State Solid (Crystalline powder)Hygroscopic potential; keep containers tightly sealed to prevent caking.
Acidity/Basicity Salt form (Hydrochloride)Aqueous solutions may be acidic (pH ~4-5). Do not basify without containment; liberating the free base increases reactivity.
Reactivity Incompatible with Strong OxidizersCRITICAL: Mixing amidines with hypochlorites (bleach) can generate toxic chloramines.
Toxicity Profile Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Waste Stream Decision Matrix

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and prevents dangerous chemical incompatibilities.

Waste_Decision_Tree Start Waste Generation: Cyclobutanecarboximidamide HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solid_Action Segregate in Solid Waste Drum (Lab Pack) Solid->Solid_Action Double Bag & Tag Solvent_Check Identify Solvent Base Liquid->Solvent_Check Aqueous Aqueous Solution Solvent_Check->Aqueous Organic Organic Solvent (DMSO, MeOH, DCM) Solvent_Check->Organic Check_pH Check pH (Do NOT Neutralize Manually) Aqueous->Check_pH Halogen_Check Halogenated Solvent? Organic->Halogen_Check NonHalo_Bin Non-Halogenated Waste Stream Check_pH->NonHalo_Bin Label as 'Aqueous Toxic' Halo_Bin Halogenated Waste Stream Halogen_Check->Halo_Bin Yes (e.g., DCM) Halogen_Check->NonHalo_Bin No (e.g., DMSO)

Figure 1: Decision matrix for segregating Cyclobutanecarboximidamide HCl waste streams to ensure proper incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup solids.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary container (wide-mouth HDPE jar or fiber drum).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Disposal: Transfer to the facility's Central Accumulation Area (CAA) for pickup by a licensed contractor (e.g., Veolia, Clean Harbors).

    • Destruction Method: Incineration.[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction byproducts dissolved in DMSO, Methanol, or Water.

  • Segregation (The Golden Rule):

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated waste.

    • If dissolved in Methanol, DMSO, or Water : Dispose in Non-Halogenated waste.

    • Note: Even though the compound contains HCl, the organic solvent classification takes precedence for incineration parameters.

  • Incompatibility Check: Ensure the waste container does NOT contain oxidizing acids (Nitric, Perchloric) or Bleach.

  • Labeling:

    • List all solvents by percentage (e.g., "95% Methanol, 5% Cyclobutanecarboximidamide HCl").

    • pH Warning: If the solution is aqueous and acidic (pH < 2), mark as "Corrosive - Acidic."

Spill Response & Decontamination[4]

In the event of a benchtop spill, immediate action is required to prevent aerosolization of the powder.

Spill_Response Assess 1. Assess Volume & Location PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean Dispose 5. Bag as HazWaste Clean->Dispose Transfer to EHS

Figure 2: Linear workflow for safe spill remediation.

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area if the spill is large (>50g).

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work inside a fume hood.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the wet slurry into a waste bag.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Chem-Sorb pads).

    • Do not use sawdust (combustible).

  • Surface Decontamination: Wipe the surface with a mild soap solution followed by water. Avoid bleach to prevent chloramine generation.

Regulatory Compliance & Transport

  • RCRA Status (USA): This specific CAS is not listed on the EPA's P-list or U-list [1]. However, it must be characterized by the generator.[4] If the waste exhibits characteristics of toxicity or corrosivity (in solution), it falls under 40 CFR 261.24 or 261.22 .

  • Best Practice: Treat as "Non-RCRA Regulated Hazardous Waste" if pure, but manage with the same rigor as RCRA waste to ensure "Cradle-to-Grave" liability protection.

  • DOT Shipping (if pure):

    • Likely not regulated as Dangerous Goods for transport unless toxicity data proves

      
      . However, check the specific SDS from the vendor (e.g., Enamine, Sigma) as self-classification varies [2].
      

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261). Link

  • Thermo Fisher Scientific. Safety Data Sheet Guidelines for Organic Amine Salts. (General chemical hygiene principles applied for organic salts). Link

  • National Institutes of Health (NIH). Chemical Segregation and Storage Table. (Source for oxidizer/amine incompatibility logic). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Standard for risk assessment of novel building blocks). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanecarboximidamide hydrochloride
Reactant of Route 2
Cyclobutanecarboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.